4-chloro-5-methyl-1H-pyrazol-3-amine
Description
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Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXHUIQTYMOZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362493 | |
| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110580-44-4 | |
| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates its core chemical and physical properties, outlines plausible synthetic pathways with mechanistic insights, explores its reactivity, and discusses its established role as a versatile scaffold in the design of complex molecular architectures. Safety protocols, handling procedures, and detailed spectroscopic characterization are also presented to provide a holistic resource for laboratory and development applications.
Core Chemical Identity and Structural Elucidation
This compound is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of an amino group, a chloro atom, and a methyl group makes it a trifunctionalized scaffold, offering multiple reaction vectors for synthetic elaboration.
The structural representation of the molecule is provided below:
2D Structure:
3D Conformer:
(Images sourced from PubChem)
Key identifiers for this compound are summarized in the table below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 110580-44-4 | Biosynth[2] |
| Molecular Formula | C₄H₆ClN₃ | PubChem[1] |
| Molecular Weight | 131.56 g/mol | Biosynth[2] |
| Canonical SMILES | CC1=C(C(=NN1)N)Cl | Biosynth[2] |
| InChI Key | FRXHUIQTYMOZLO-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Computed Properties
Experimental physicochemical data for this specific compound is not widely published. However, computational models provide reliable estimates that are crucial for predicting its behavior in various solvent systems and for chromatographic purification.
| Property | Value | Type | Source |
| Molecular Weight | 131.56 g/mol | - | PubChem[1] |
| XLogP3 | 0.9 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 0 | Computed | PubChem[1] |
| Exact Mass | 131.0250249 Da | Computed | PubChem[1] |
| Topological Polar Surface Area | 54.7 Ų | Computed | PubChem[1] |
| Heavy Atom Count | 8 | Computed | PubChem[1] |
The positive XLogP3 value suggests moderate lipophilicity, indicating potential solubility in organic solvents and limited solubility in aqueous media. The presence of both hydrogen bond donors (the -NH₂ and -NH groups) and acceptors (the ring nitrogens) allows it to participate in hydrogen bonding, which influences its melting point and interactions with biological targets.
Synthesis and Mechanistic Considerations
The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and robust strategies involve the cyclocondensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile group.[3][4]
A plausible and efficient synthesis for this compound can be conceptualized in a two-step process starting from 2-chloro-3-oxobutanenitrile.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology & Rationale
-
Reaction Setup: 2-chloro-3-oxobutanenitrile is dissolved in a suitable protic solvent, such as ethanol or acetic acid. The choice of a protic solvent is critical as it facilitates proton transfer during the condensation and cyclization steps.
-
Nucleophilic Attack: Hydrazine hydrate is added to the solution, often at room temperature or with gentle heating. The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl (C3 of the butanenitrile), forming a hydrazone intermediate. This step is typically rapid.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This key cyclization step forms the five-membered pyrazole ring.
-
Dehydration & Aromatization: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic pyrazole ring. The reaction mixture is then worked up, typically involving neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography or recrystallization.
-
Tautomerism: The product exists in tautomeric forms. The final named product, this compound, represents the most stable and commonly referenced tautomer.
This synthetic approach is highly efficient and benefits from readily available starting materials, making it suitable for both laboratory-scale and larger-scale production.[3][4]
Chemical Reactivity and Strategic Applications
The utility of this compound as a building block stems from the distinct reactivity of its three functional groups.
-
The 3-Amino Group: This is the primary site of nucleophilic reactivity. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. It can also be used in condensation reactions with aldehydes and ketones to form Schiff bases or participate in cyclization reactions to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5]
-
The 4-Chloro Group: The chloro substituent deactivates the pyrazole ring towards electrophilic substitution but serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, enabling rapid diversification of the scaffold.
-
The Pyrazole Ring Nitrogens: The N1 nitrogen can be alkylated or arylated, a common strategy to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the final compound. This reaction often requires a base to deprotonate the N-H group.
This multi-faceted reactivity makes the compound a valuable intermediate for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. Pyrazole-containing compounds are known to exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a "privileged scaffold" in medicinal chemistry.[6][7]
Spectroscopic Characterization Profile (Predicted)
While specific experimental spectra are not publicly available, a detailed prediction based on the structure and data from analogous compounds can be made.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-6.0 ppm, with its position being dependent on solvent and concentration. The N-H proton on the pyrazole ring would also be a broad singlet, typically further downfield (δ 10-12 ppm).
-
¹³C NMR: The spectrum would show four distinct carbon signals. The methyl carbon (CH₃) would be upfield (δ 10-15 ppm). The three sp² carbons of the pyrazole ring would appear in the aromatic region (δ 100-150 ppm). The carbon bearing the chloro group (C4) would be shielded compared to the others, while the carbon attached to the amino group (C3) would be significantly downfield.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and the ring N-H (around 3200-3400 cm⁻¹), C-H stretching for the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (around 1500-1650 cm⁻¹), and a characteristic C-Cl stretching band in the fingerprint region (around 600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 131 and a characteristic M+2 peak at m/z 133 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | Danger |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Danger |
(Source: PubChem, based on depositor-supplied data)[1]
Safe Handling and Storage Protocol
Caption: Recommended workflow for the safe handling and disposal of the compound.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. It should be kept away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal.
Conclusion
This compound is a strategically important heterocyclic intermediate. Its trifunctional nature provides chemists with a powerful and versatile platform for synthesizing a diverse range of more complex molecules. A thorough understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in drug discovery, agrochemicals, and materials science research.
References
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SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. Retrieved from [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
-
ResearchGate. (2011). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
Aspira Chemical. (n.d.). 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Retrieved from [Link]
-
Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC 2015 (vii) 231-242. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
-
Prestat, G. et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Retrieved from [Link]
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Molecular structure and weight of 4-chloro-5-methyl-1H-pyrazol-3-amine
An In-depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, demonstrating a vast spectrum of biological activities that have positioned them as privileged scaffolds in drug discovery and agrochemical development. This guide provides an in-depth technical overview of a specific pyrazole derivative, this compound. As a functionalized heterocyclic amine, its structural features—a chlorine substituent, a methyl group, and a primary amine on the pyrazole core—suggest significant potential as a versatile building block for synthesizing more complex molecules. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the molecule's fundamental properties and outlining a robust, self-validating workflow for its analytical characterization.
Molecular Identity and Structural Elucidation
The unique arrangement of substituents on the pyrazole ring dictates the molecule's chemical reactivity and potential for interaction with biological targets. Accurate identification is the first step in any rigorous scientific investigation.
Chemical Identifiers
The compound is unambiguously identified by the following descriptors:
-
IUPAC Name: this compound[1]
-
CAS Number: 110580-44-4[1]
-
Molecular Formula: C₄H₆ClN₃[1]
-
InChI Key: FRXHUIQTYMOZLO-UHFFFAOYSA-N[1]
Molecular Structure
The structure consists of a five-membered pyrazole ring with a methyl group at position 5, a primary amine at position 3, and a chlorine atom at position 4. The tautomeric nature of the pyrazole ring means the N-H proton can reside on either nitrogen atom, though it is commonly depicted as 1H-pyrazole.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties provides essential data for experimental design, including solvent selection, reaction stoichiometry, and analytical method development. The following data is computed by PubChem.[1]
| Property | Value | Source |
| Molecular Weight | 131.56 g/mol | [1] |
| Exact Mass | 131.0250249 Da | [1] |
| Monoisotopic Mass | 131.0250249 Da | [2] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [1] |
| XLogP3 (Predicted) | 0.9 | [1] |
| SMILES | CC1=C(C(=NN1)N)Cl | [1] |
Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of this compound, a multi-technique analytical approach is required. This workflow is designed to be self-validating, where orthogonal methods provide complementary data to build a complete and trustworthy chemical profile.
Caption: Self-validating workflow for chemical characterization.
Purity Assessment via Thin-Layer Chromatography (TLC)
-
Expertise & Rationale: TLC is a rapid, cost-effective first-pass technique to assess the purity of the sample. The presence of a single spot under UV visualization suggests a high degree of purity and the absence of significant impurities, justifying progression to more resource-intensive analyses.
-
Methodology:
-
Prepare a developing chamber with a mobile phase of 80:20 Ethyl Acetate:Hexane.
-
Dissolve a small amount (~1 mg) of the sample in Dichloromethane or Ethyl Acetate.
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate in the chamber until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize under a UV lamp at 254 nm.
-
-
Trustworthiness (Expected Result): A single, well-defined spot indicates high purity. Multiple spots would necessitate purification (e.g., column chromatography) before further characterization.
Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. Together, they provide a definitive fingerprint of the molecular structure.[4][5]
-
Methodology:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can exchange with the amine and N-H protons, allowing them to be observed.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Integrate the proton signals and assign chemical shifts.
-
-
Trustworthiness (Expected Results):
-
¹H NMR:
-
A singlet around 2.1-2.4 ppm corresponding to the three protons of the C5-methyl group.
-
A broad singlet corresponding to the two protons of the C3-NH₂ group. Its chemical shift will be variable and concentration-dependent.
-
A very broad singlet for the single N1-H proton, also variable.
-
-
¹³C NMR:
-
Four distinct signals for the four carbon atoms in the molecule.
-
A signal for the methyl carbon (~10-15 ppm).
-
Three signals for the pyrazole ring carbons, with shifts influenced by the chloro, amine, and methyl substituents.
-
-
Molecular Weight Verification via Mass Spectrometry (MS)
-
Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing definitive confirmation of the molecular weight. The isotopic pattern observed for the molecular ion peak will also confirm the presence of a single chlorine atom.
-
Methodology:
-
Prepare a dilute solution of the sample in an appropriate solvent like methanol or acetonitrile.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Examine the mass spectrum for the protonated molecular ion [M+H]⁺.
-
-
Trustworthiness (Expected Result): The spectrum should show a primary ion peak at m/z 132.03 ([C₄H₇ClN₃]⁺). Critically, a secondary peak at m/z 134.03 with approximately one-third the intensity of the primary peak must be present. This characteristic M/M+2 isotopic pattern is definitive proof of a single chlorine atom in the structure.
Functional Group Identification via Infrared (IR) Spectroscopy
-
Expertise & Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It serves as a complementary technique to confirm the presence of the amine (N-H) and aromatic-like (C=N, C=C) functionalities.[7]
-
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Trustworthiness (Expected Result):
-
A pair of sharp-to-medium bands in the 3200-3400 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine (-NH₂).
-
Bands in the 1500-1650 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations within the pyrazole ring.
-
A C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.
-
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Conclusion
This compound is a well-defined heterocyclic compound with a molecular weight of 131.56 g/mol . Its structure can be unambiguously confirmed through a logical and self-validating workflow employing NMR, MS, and IR spectroscopy. The presence of multiple reactive sites—the amine, the chlorine, and the pyrazole N-H—makes it a valuable and versatile intermediate for chemical synthesis. Proper adherence to safety protocols is essential when handling this compound.
References
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Title: this compound | C4H6ClN3 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97% Source: Aspira Chemical URL: [Link]
-
Title: Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]
-
Title: Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions Source: Journal of Applicable Chemistry URL: [Link]
-
Title: this compound Source: PubChemLite URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: Molbank (MDPI) URL: [Link]
-
Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: Molbank (MDPI) URL: [Link]
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Spectroscopic Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine: A Methodological and Predictive Guide
Senior Application Scientist Note: A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for the target compound, 4-chloro-5-methyl-1H-pyrazol-3-amine (CAS: 110580-44-4). This guide has therefore been constructed as a rigorous, in-depth methodological and predictive framework for researchers. It outlines the standard operating procedures for acquiring and interpreting the spectroscopic data for this molecule, grounded in established principles and data from analogous structures. The predicted data herein serves as a benchmark for researchers who synthesize or analyze this compound.
Introduction: The Structural Elucidation Challenge
This compound is a substituted pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The precise arrangement of the chloro, methyl, and amine substituents on the pyrazole ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a non-negotiable step in its synthesis and quality control.
The primary challenge in characterizing this molecule lies in its potential for tautomerism. Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton.[2][3] This guide will address the expected spectroscopic features of the named tautomer, this compound, while acknowledging that an experimental spectrum may reveal the presence of other forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆)
The solvent DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH and NH₂).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~11.0 - 12.0 | Broad Singlet | 1H | NH (pyrazole ring) | The acidic proton on the pyrazole ring nitrogen is typically deshielded and appears as a broad singlet, subject to exchange. |
| ~4.5 - 5.5 | Broad Singlet | 2H | NH₂ (amine group) | Protons of the primary amine group are also exchangeable and appear as a broad singlet. Their chemical shift can vary significantly with concentration and temperature. |
| ~2.1 - 2.3 | Singlet | 3H | CH₃ (methyl group) | The methyl group protons are attached to an sp²-hybridized carbon of the pyrazole ring and are expected to appear as a sharp singlet in this region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the probe to the sample to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and set the reference to the residual solvent peak of DMSO (δ ≈ 2.50 ppm). Integrate all peaks.
¹H NMR Interpretation Workflow
Caption: Workflow for correlating IR peaks to functional groups in the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular formula is C₄H₆ClN₃. The calculated monoisotopic mass is approximately 131.025 Da. [4]* Isotope Pattern: A crucial feature will be the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum should exhibit two peaks for the molecular ion:
-
An M⁺ peak at m/z ≈ 131 (corresponding to C₄H₆³⁵ClN₃).
-
An M+2 peak at m/z ≈ 133 (corresponding to C₄H₆³⁷ClN₃).
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.
-
-
Predicted Fragmentation: Common fragmentation pathways could include the loss of small, stable molecules or radicals:
-
Loss of HCN (m/z 27) from the pyrazole ring.
-
Loss of a chlorine radical (m/z 35).
-
Loss of a methyl radical (m/z 15).
-
Experimental Protocol: Electrospray Ionization (ESI-MS)
While EI is classic for fragmentation, ESI is a softer ionization technique often used for polar molecules common in drug development.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.
-
Data Analysis: Analyze the spectrum for the [M+H]⁺ peak (m/z ≈ 132) and its corresponding [M+H+2]⁺ peak (m/z ≈ 134), which will still exhibit the characteristic 3:1 isotopic ratio for chlorine.
Mass Spectrometry Analysis Workflow
Caption: Workflow for ESI-MS analysis to confirm molecular weight and chlorine presence.
Summary of Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | ~11.5 (br s, 1H, NH), ~5.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) |
| Multiplicities | 3 singlets (broad for NH/NH₂) | |
| Integration | 1 : 2 : 3 | |
| ¹³C NMR | Chemical Shifts (ppm) | ~150 (C-NH₂), ~140 (C-CH₃), ~110 (C-Cl), ~12 (CH₃) |
| Number of Signals | 4 | |
| IR | Key Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1620 (N-H bend), ~1550 (C=N/C=C stretch), ~1050 (C-Cl stretch) |
| MS | Molecular Ion | [M+H]⁺ at m/z ≈ 132 |
| Isotope Pattern | [M+H]⁺ : [M+H+2]⁺ ratio of ≈ 3:1 |
References
Sources
- 1. This compound CAS#: 110580-44-4 [m.chemicalbook.com]
- 2. 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 1001519-38-5 [sigmaaldrich.com]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Biological Activity of Substituted Aminopyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted aminopyrazole derivatives. We will delve into their primary mechanisms of action, with a particular focus on kinase inhibition, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for assessing their activity. This document is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Versatility of the Aminopyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif found in numerous biologically active compounds.[2][3] The addition of an amino group transforms it into an aminopyrazole, creating a versatile and advantageous framework for drug discovery.[4] The position of this amino substituent—at the 3, 4, or 5 position—significantly influences the molecule's chemical properties and its interaction with biological targets, leading to a broad spectrum of pharmacological activities.[4][5]
Aminopyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and even agrochemical agents.[2][4] This functional diversity stems from the scaffold's ability to form key hydrogen bonds and participate in various non-covalent interactions within the active sites of enzymes and receptors.[6] Notably, the aminopyrazole core is a well-established "hinge-binding" motif in protein kinases, making it a highly valuable scaffold in the development of targeted cancer therapies.[6][7]
Key Biological Targets and Mechanisms of Action
The therapeutic potential of substituted aminopyrazoles is realized through their interaction with several key classes of biological targets.
Protein Kinase Inhibition: A Dominant Application
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Aminopyrazoles have proven to be exceptional scaffolds for the design of potent and selective kinase inhibitors.[9]
-
Mechanism: The aminopyrazole core typically forms a triad of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[6] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
-
Key Kinase Targets:
-
Aurora Kinases: Essential for cell cycle regulation, Aurora kinases are critical targets in oncology. Aminopyrazole-based inhibitors like Tozasertib (VX-680) have shown pan-Aurora inhibition and have been evaluated in clinical trials for various cancers.[7]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of cell cycle progression, CDKs are prime targets for cancer therapy. Aminopyrazole derivatives have been developed as potent inhibitors of CDK2 and CDK5, leading to growth inhibition and apoptosis in cancer cell lines.[6]
-
Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling drives the growth of numerous tumor types.[8] Structure-based design has led to aminopyrazole inhibitors that are effective against both wild-type and drug-resistant "gatekeeper" mutant forms of FGFR2 and FGFR3.[8]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response and cell growth. The aminopyrazole derivative Gandotinib (LY2784544) was developed as a selective JAK2 inhibitor for myeloproliferative neoplasms.[7]
-
dot digraph "JAK_STAT_Pathway_Inhibition" { graph [rankdir="LR", splines=true, overlap=false, size="7.6,4", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Aminopyrazole -> JAK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; STAT -> STAT_P [label="Dimerizes"]; STAT_P -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Regulates"]; } digraph "JAK_STAT_Pathway_Inhibition" { graph [rankdir="LR", splines=true, overlap=false, size="7.6,4", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Aminopyrazole -> JAK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; STAT -> STAT_P [label="Dimerizes"]; STAT_P -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Regulates"]; } Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of aminopyrazoles.
Agrochemical Applications: Insecticides
Beyond medicine, substituted aminopyrazoles have a significant impact in agriculture. The most prominent example is Fipronil, a broad-spectrum insecticide.[4]
-
Mechanism: Fipronil acts as a potent antagonist of the GABA-gated chloride channel (GABA-A receptor) in the central nervous system of insects.[4][10] By blocking this channel, it prevents the influx of chloride ions, which normally has a calming effect on neuronal activity. This blockade leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[4][11] The selectivity of Fipronil for insect GABA receptors over mammalian receptors contributes to its relative safety for non-target species.[10]
Other Biological Activities
The structural versatility of aminopyrazoles has led to the discovery of compounds with a range of other activities:
-
Antiproliferative and Anticancer: Many aminopyrazole derivatives exhibit direct anticancer activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines, including liver, cervical, and colorectal cancers.[4][12][13]
-
Antioxidant and Anti-inflammatory: Certain aminopyrazole hydrazones have shown significant antioxidant properties, capable of scavenging free radicals and inhibiting reactive oxygen species (ROS) production more effectively than reference drugs like N-acetylcysteine.[14][15]
-
Antimicrobial: Derivatives have been synthesized that show good activity against Gram-positive bacteria, such as B. subtilis, and moderate activity against fungi.[4]
Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of aminopyrazoles is achieved by systematically modifying the substituents on the pyrazole ring and its amino group. SAR studies are crucial for enhancing potency, selectivity, and pharmacokinetic properties.[14][16]
| Position of Substitution | General Impact on Activity | Example |
| N1 Position | Influences solubility, metabolic stability, and interaction with the solvent-exposed region of kinase active sites.[6][16] | Adding a flexible alkyl chain can enhance antioxidant activity.[17] |
| C3 Position | Substituents here can probe deeper into hydrophobic pockets of the target protein, often enhancing potency.[8] | Introduction of a methyl group has been used to refine SAR in anticancer agents.[17] |
| C4 Position | Can be functionalized to introduce linkers or vectors to target specific cellular compartments or improve properties. | Moving an acylhydrazone linker from C4 to C3 can modulate radical scavenging properties.[17] |
| C5-Amino Group | Crucial for hinge-binding in kinases. Can be part of a fused ring system to create more rigid and potent structures.[4][18] | Fused pyrazolo[3,4-d]pyrimidine systems often exhibit enhanced biological activity.[1][13] |
A key SAR insight is the importance of a rigid linker between the aminopyrazole core and other functionalities. For instance, in the development of certain FGFR inhibitors, saturating an olefin linker (making it more flexible) led to a substantial loss of potency, highlighting the need for a well-defined molecular conformation for optimal target engagement.[8]
Experimental Protocols for Activity Assessment
Validating the biological activity of novel substituted aminopyrazoles requires a tiered approach of robust and reproducible assays.
Primary Screening: In Vitro Kinase Inhibition Assay
-
Causality: This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of a target kinase. It quantifies the compound's potency (IC50) by measuring the reduction in substrate phosphorylation.
-
Protocol (Example: Homogeneous Time-Resolved Fluorescence - HTRF®):
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, biotinylated substrate peptide, ATP, and the aminopyrazole test compound (typically in DMSO).
-
Kinase Reaction: In a 384-well plate, add 2 µL of the test compound at various concentrations. Add 4 µL of the enzyme/substrate mixture. Initiate the reaction by adding 4 µL of ATP solution (at a concentration close to the enzyme's Km for physiological relevance).
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) and streptavidin-XL665 (fluorescent acceptor).
-
Signal Reading: Incubate for another 60 minutes and read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Self-Validation & Data Analysis:
-
Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine) to define 100% inhibition.
-
Negative Control: DMSO vehicle only, to define 0% inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The assay quality is confirmed by calculating a Z'-factor > 0.5.
-
-
Secondary Screening: Cell-Based Antiproliferative Assay
-
Causality: This assay moves from the isolated enzyme to a cellular context. It assesses whether the compound's target inhibition translates into a functional effect—specifically, the inhibition of cancer cell growth. It also provides an initial assessment of cell permeability and potential off-target cytotoxicity.
-
Protocol (Example: MTT Assay):
-
Cell Plating: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the aminopyrazole compound for 72 hours.[19]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Self-Validation & Data Analysis:
-
Positive Control: A standard cytotoxic drug (e.g., Doxorubicin) to ensure the assay is responsive.[19]
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
-
dot digraph "Screening_Workflow" { graph [splines=true, overlap=false, size="7.6,5", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Library -> Primary; Primary -> Potency [label="Hits"]; Potency -> Secondary [label="Potent Compounds"]; Secondary -> Efficacy [label="Active Compounds"]; Efficacy -> SAR; SAR -> Library [label="New Analogs"]; SAR -> Lead [style=bold]; } digraph "Screening_Workflow" { graph [splines=true, overlap=false, size="7.6,5", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Library [label="Aminopyrazole\nCompound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary [label="Primary Screen:\nIn Vitro Kinase Assay (HTRF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potency [label="Determine IC50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary [label="Secondary Screen:\nCell Proliferation Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Determine GI50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="SAR & Lead Optimization\n(Improve Potency, Selectivity, ADME)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Future Directions and Conclusion
The substituted aminopyrazole scaffold continues to be a highly productive platform for the discovery of novel bioactive agents.[5] Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous kinase isoforms to reduce off-target effects.
-
Covalent Inhibition: Developing aminopyrazoles that form covalent bonds with non-catalytic cysteine residues, a strategy that can overcome acquired drug resistance.[8]
-
Fused Heterocycles: Exploring more complex, fused pyrazole systems to improve potency and modulate physicochemical properties.[2][18]
-
New Therapeutic Areas: Expanding the application of aminopyrazoles to combat neurodegenerative diseases and viral infections.[3][4]
References
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). DovePress. Retrieved January 12, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Pyrazole Scaffold: A Privileged Core for Targeting Diverse Pathologies
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of non-covalent interactions have cemented its role as a core component in numerous FDA-approved drugs and clinical candidates. This guide provides a comprehensive exploration of the key therapeutic targets effectively modulated by pyrazole derivatives. Moving beyond a simple catalog of compounds, we delve into the mechanistic rationale behind their activity, offering field-proven insights into the structure-activity relationships (SAR) that govern their potency and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the molecular targets, signaling pathways, and critical experimental workflows relevant to the continued exploitation of this versatile chemical entity.
The Pyrazole Core: A Foundation for Therapeutic Innovation
The pyrazole nucleus is not merely a passive linker but an active contributor to pharmacodynamic and pharmacokinetic properties. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. This versatility allows pyrazole derivatives to bind with high affinity to a wide array of biological targets, from the active sites of enzymes to the allosteric pockets of receptors.[1][2] The substitution pattern on the pyrazole ring dramatically influences these interactions, making it a fertile ground for rational drug design and lead optimization.[3][4]
General Workflow for Pyrazole Derivative Drug Discovery
The path from a pyrazole-based chemical library to a clinical candidate is a multi-step, iterative process. The following workflow illustrates the key stages of screening and validation.
Caption: A generalized workflow for the discovery and development of pyrazole-based therapeutic agents.
Anti-inflammatory and Analgesic Targets: The COX Enzyme Family
Historically, the anti-inflammatory and analgesic properties of pyrazole derivatives represent one of their earliest and most successful therapeutic applications.[5] The primary targets in this domain are the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7]
Mechanism of Action: Selective COX-2 Inhibition
The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), was a landmark in anti-inflammatory drug development.[7][8] Pyrazole derivatives, most notably Celecoxib , were designed as selective COX-2 inhibitors.[8][9]
This selectivity is achieved through specific structural features. The active site of COX-2 is larger and possesses a hydrophilic side pocket not present in COX-1.[8] The diaryl-substituted pyrazole core of Celecoxib positions a polar benzenesulfonamide side chain to bind within this specific side pocket, anchoring the molecule for effective and selective inhibition of COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7][8]
Caption: Mechanism of pyrazole-based selective COX-2 inhibitors in the inflammatory cascade.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a method to determine the inhibitory potency (IC50) of pyrazole derivatives against COX-1 and COX-2.
Principle: The peroxidase activity of the COX enzyme is utilized. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This second step is monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Compound Preparation: Test pyrazole derivatives are serially diluted in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, colorimetric substrate (TMPD), and the test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme to each well to initiate the reaction. Incubate for 5 minutes at room temperature.
-
Substrate Addition: Add arachidonic acid to all wells to start the prostaglandin synthesis.
-
Measurement: Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of reaction is determined from the slope of the linear phase.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Anticancer Targets: A Multi-pronged Attack on Tumorigenesis
The pyrazole scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it an ideal framework for designing potent and selective inhibitors.[3]
Kinase Inhibitors: Shutting Down Oncogenic Signaling
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Pyrazole derivatives have been successfully developed to target multiple kinase families.
Key Kinase Targets:
-
Receptor Tyrosine Kinases (EGFR, VEGFR-2): These kinases are pivotal in tumor growth, angiogenesis, and metastasis.[10][11] Pyrazole derivatives have been designed as potent dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer treatment by simultaneously blocking proliferation and the tumor's blood supply.[10][11][12]
-
Janus Kinases (JAKs): The JAK/STAT pathway is critical for hematopoiesis and immune response, and its abnormal activation is linked to myeloproliferative neoplasms and other cancers.[13] Ruxolitinib , a pyrazole-containing compound, is an FDA-approved JAK1/JAK2 inhibitor.[3][13]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy.[14] Numerous pyrazole-based compounds have shown potent and selective inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16][17]
-
Mitogen-Activated Protein Kinases (p38 MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has implications in cancer.[18] Pyrazole urea-based inhibitors have been developed as potent p38 inhibitors, stabilizing a conformation of the kinase that is incompatible with ATP binding.[19][20]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based drugs like Ruxolitinib.
Table 1: Selected Pyrazole-Based Kinase Inhibitors and Their Targets
| Compound Class/Example | Target Kinase(s) | Potency (IC50) | Therapeutic Area | Reference(s) |
| Celecoxib | COX-2 | ~0.04 µM | Inflammation, Pain | [9],[8] |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | Myelofibrosis, Cancer | [3],[13] |
| Compound 3f (4-amino-pyrazole) | JAK1 / JAK2 / JAK3 | 3.4 / 2.2 / 3.5 nM | Cancer (Preclinical) | [13] |
| Compound 9 (Fused Pyrazole) | VEGFR-2 | 0.22 µM | Cancer (Preclinical) | [10] |
| Compound 12 (Fused Pyrazole) | EGFR / VEGFR-2 | 0.21 µM / 0.32 µM | Cancer (Preclinical) | [10] |
| Compound 9 (Pyrazole Derivative) | CDK2 | 0.96 µM | Cancer (Preclinical) | [15] |
| BIRB 796 (Pyrazole Urea) | p38 MAPK | ~38 nM | Inflammation | [19],[18] |
Tubulin Polymerization Inhibitors
Beyond kinases, certain pyrazole derivatives function as antimitotic agents by inhibiting tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several series of 3,4-diaryl pyrazole derivatives have shown potent antitumor activity with IC50 values in the nanomolar range, comparable to established tubulin inhibitors.[4][12]
Experimental Protocol: Western Blot for Kinase Target Validation
This protocol is used to confirm that a pyrazole inhibitor affects the intended signaling pathway within a cancer cell line.
Principle: Western blotting detects the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylated form of the substrate in the presence of the inhibitor indicates on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, MCF-7) and allow them to adhere. Treat the cells with various concentrations of the pyrazole inhibitor (and a DMSO control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3 for JAK inhibition). In parallel, probe a separate blot with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (normalized to the loading control) confirms target inhibition.
Targets in Neurodegenerative Diseases
The application of pyrazole derivatives is expanding into the complex field of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22][23] Their ability to cross the blood-brain barrier and interact with key neurological targets makes them attractive candidates.
Key Neurological Targets:
-
Monoamine Oxidase (MAO): MAO-B inhibitors are used to treat Parkinson's disease. Pyrazoline derivatives have been shown to effectively inhibit MAO enzymes.[24]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for managing the symptoms of Alzheimer's disease. Pyrazole-based compounds have been developed as potential AChE inhibitors.[23]
-
Apoptosis signal-regulating kinase 1 (ASK1): As ASK1 is involved in apoptosis and inflammation in neurodegenerative pathways, pyrazole-based inhibitors are being explored for conditions like amyotrophic lateral sclerosis (ALS).[1]
Future Perspectives and Challenges
The pyrazole scaffold remains a highly valuable core for drug discovery. Future efforts will likely focus on several key areas:
-
Multi-Target Hybrids: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX or dual EGFR/VEGFR inhibitors) to achieve broader efficacy and overcome resistance.[5][10]
-
Overcoming Resistance: Developing next-generation inhibitors that are effective against mutated forms of kinases, a common mechanism of acquired drug resistance.
-
Improving Pharmacokinetics: Optimizing the drug-like properties of pyrazole derivatives, including solubility and bioavailability, through advanced formulation strategies and medicinal chemistry approaches.[5]
-
AI and Computational Design: Leveraging artificial intelligence and advanced computational modeling to accelerate the design and synthesis of novel pyrazole derivatives with improved potency and selectivity.[5]
The synthetic versatility and proven biological activity of pyrazole derivatives ensure they will continue to be a prominent and powerful tool in the development of novel therapeutics for a wide range of human diseases.
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A Comprehensive Technical Guide to the Safe Handling of 4-chloro-5-methyl-1H-pyrazol-3-amine
Introduction: Understanding the Compound and its Associated Risks
4-chloro-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The inherent reactivity and biological activity of such molecules necessitate a thorough understanding of their potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed overview of the safety and handling precautions for this compound, grounded in established safety protocols and data. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity among researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and GHS Classification
A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger".[2] The following table summarizes its GHS classification, which underscores the critical need for stringent safety measures.
| Hazard Class | Hazard Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage | H318 |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation | H335 |
| Data sourced from PubChem CID 1380716.[2] |
The combination of these hazards indicates that this compound can cause significant harm through multiple exposure routes. The primary risks are acute oral toxicity, severe damage to the eyes, and irritation to the skin and respiratory system.
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: Hierarchy of controls, from most to least effective.
As elimination or substitution of this specific molecule is often not feasible in a research context, the focus must be on robust engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).
Section 3: Engineering Controls for Exposure Prevention
Engineering controls are the primary line of defense as they are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of the compound, which may be a fine powder, and to mitigate the risk of respiratory irritation.[2][5]
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.[6]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any area where this compound is handled.[7][8]
Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering controls reduce exposure, appropriate PPE is essential for immediate protection.
-
Eye and Face Protection: Given the H318 classification ("Causes serious eye damage"), chemical safety goggles are mandatory.[2] A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with laboratory procedures.[3]
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[9]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Section 5: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the integrity of the compound.
Step-by-Step Protocol for Safe Weighing and Handling
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3][7] Assemble all necessary equipment (spatulas, weigh boats, containers) inside the chemical fume hood.
-
Don PPE: Put on all required PPE as outlined in Section 4.
-
Weighing: Perform all weighing operations within the fume hood to contain any dust. Use a draft shield if necessary to ensure an accurate measurement.
-
Transfer: When transferring the solid, do so carefully to minimize dust generation. If making a solution, add the solid to the solvent slowly.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][10]
-
Keep the container tightly closed to prevent contamination and potential release of the substance.[6][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Section 6: Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][8] If skin irritation occurs, seek medical advice.[11] |
| Inhalation | Move the person to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9] |
Spill Management Protocol
A small spill can be managed by trained laboratory personnel, while a large spill may require an emergency response team.
Caption: A workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[6]
-
Control and Contain: Wearing appropriate PPE, prevent the spread of the spill. For a solid, gently cover with an inert absorbent material.[6] Avoid creating dust.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 7: Fire-Fighting and Disposal Considerations
-
Fire-Fighting Measures: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][6] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[6][7]
-
Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[3][6] All disposal practices must comply with institutional and governmental regulations.
Conclusion
This compound is a valuable compound in research and development, but it presents significant health hazards. A thorough understanding and diligent application of the safety protocols outlined in this guide are paramount for the protection of all laboratory personnel. By integrating a safety-first mindset and adhering to the principles of the hierarchy of controls, the risks associated with this compound can be effectively managed.
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Solubility of 4-chloro-5-methyl-1H-pyrazol-3-amine in organic solvents
An In-depth Technical Guide to the Solubility of 4-chloro-5-methyl-1H-pyrazol-3-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₄H₆ClN₃, CAS No. 110580-44-4), a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The document delineates the theoretical principles governing its solubility, offers a predicted solubility profile across a range of common organic solvents, and furnishes detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the physicochemical properties of this compound for synthesis, formulation, and screening applications.
Introduction: The Significance of this compound
This compound is a substituted pyrazole derivative. The pyrazole ring is a crucial pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] The substituents on this particular molecule—a chloro group, a methyl group, and an amine group—impart specific electronic and steric properties that influence its reactivity, binding affinity, and, critically, its solubility.
Understanding the solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of chemical and pharmaceutical development.[3] It directly impacts bioavailability, dictates the choice of solvents for reaction and purification, and influences the design of formulation and drug delivery systems.[3][4] This guide provides the foundational knowledge and practical methodologies to expertly navigate the solubility challenges associated with this compound.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent. Several key factors dictate this equilibrium.
-
Molecular Structure and Intermolecular Forces: The structure of this compound features multiple sites for intermolecular interactions. The primary amine (-NH₂) and the pyrazole ring's N-H group are potent hydrogen bond donors, while the pyrazole's second nitrogen atom acts as a hydrogen bond acceptor.[5][6] The presence of these groups suggests strong solute-solute interactions (high lattice energy) but also a strong potential for favorable interactions with polar, hydrogen-bonding solvents.
-
Solvent Properties: The principle of "like dissolves like" is paramount.
-
Polar Protic Solvents (e.g., methanol, ethanol) are expected to be effective due to their ability to engage in hydrogen bonding with the solute's amine and pyrazole N-H groups.[7]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile) can act as hydrogen bond acceptors and possess high dielectric constants, enabling them to solvate the polar regions of the molecule.
-
Non-polar Solvents (e.g., toluene, hexanes) are anticipated to be poor solvents, as they cannot effectively overcome the strong intermolecular hydrogen bonds within the solute's crystal lattice.
-
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy.[8] This relationship is crucial for crystallization and purification processes.
-
Basicity and pH: As an amine, the compound is basic.[5][9] While this guide focuses on organic solvents, this basicity is critical. In acidic conditions or with acidic co-solvents, the amine can be protonated, forming a salt that is typically much more soluble in polar solvents.
Caption: Key factors influencing the solubility of a solid compound.
Predicted Solubility Profile
While exhaustive experimental data for this compound is not publicly available, a qualitative solubility profile can be expertly predicted based on its structural features and established principles for pyrazole derivatives and heterocyclic amines.[5][7][8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donating and accepting capabilities effectively solvate the amine and pyrazole moieties. |
| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole moments and ability to accept hydrogen bonds disrupt the solute's crystal lattice. |
| Acetone, Acetonitrile | Moderate | Less polar than DMSO/DMF, but still capable of favorable dipole-dipole interactions. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity; solubility may be limited by the lack of hydrogen bonding capability. |
| Aromatic | Toluene | Low | Non-polar nature is insufficient to overcome the strong intermolecular hydrogen bonding of the solute. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Van der Waals forces are too weak to disrupt the solute's polar crystal structure. |
Experimental Protocols for Solubility Determination
To move from prediction to precise quantification, rigorous experimental methods are required. The choice between determining thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility is the true equilibrium value, essential for formulation and process chemistry, while kinetic solubility is a higher-throughput measurement often used for early-stage compound screening.[4][10]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[1][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.
-
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) using an orbital shaker or rotator.
-
Expert Insight: Equilibration time is crucial and must be determined empirically. For many compounds, 24 to 48 hours is sufficient, but poorly soluble or slow-dissolving compounds may require longer.[11] A time-course study (analyzing samples at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation followed by careful pipetting, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE).
-
Trustworthiness: This step is a common source of error. Filtration must be performed without temperature change, and the filter must not clog or adsorb the solute. Centrifugation is often a more reliable method.
-
-
Quantification: Prepare a precise dilution of the saturated supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility (e.g., in mg/mL or µM) by comparing the analytical response to a calibration curve prepared from stock solutions of known concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock solution (typically DMSO) into an aqueous or organic medium.[10] It is a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Solvent: Add a small, fixed volume of each DMSO dilution to a larger volume of the target organic solvent in a separate 96-well plate. The final DMSO concentration should be kept low (e.g., <5%) to minimize its co-solvent effects.[4]
-
Precipitation Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity or light scattering of each well using a nephelometer or a UV-Vis plate reader.[3][10]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to a solvent-only control.
Conclusion
This compound possesses structural features—namely its primary amine and pyrazole N-H groups—that dominate its solubility behavior. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol and moderately to highly soluble in polar aprotic solvents such as DMSO and acetone. Conversely, poor solubility is expected in non-polar media. For definitive and reproducible results, the Shake-Flask method for thermodynamic solubility and precipitation-based assays for kinetic solubility are the recommended experimental approaches. A thorough understanding and application of these principles and protocols are essential for the successful development and application of this valuable chemical entity.
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Technical Guide: Comprehensive Physical State and Appearance Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physical state and appearance of 4-chloro-5-methyl-1H-pyrazol-3-amine (CAS No: 110580-44-4), a heterocyclic building block of significant interest in medicinal chemistry and drug development. Moving beyond simple visual description, this document details the scientific rationale and experimental protocols necessary for a thorough solid-state characterization. We address the critical importance of understanding properties such as crystallinity, polymorphism, and morphology, which directly impact the compound's stability, solubility, and bioavailability. This guide is intended for researchers, scientists, and drug development professionals who require a robust and scientifically grounded approach to physical property assessment.
Introduction: The Significance of Solid-State Properties in Drug Development
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the design of pharmacologically active agents. While its chemical structure dictates its intrinsic biological activity, its physical form governs its behavior as a drug substance. Properties such as solubility, dissolution rate, stability, and manufacturability are not solely dependent on the molecular structure but are profoundly influenced by the solid-state arrangement of the molecules.
For drug development professionals, a cursory description like "white powder" is insufficient. An active pharmaceutical ingredient (API) can exist in different crystalline forms (polymorphs), as an amorphous solid, or as various solvates or hydrates. Each of these forms is a unique solid-state entity with distinct physical properties. Failure to identify and control the correct form can lead to failed batches, inconsistent clinical results, and significant regulatory hurdles. This guide, therefore, presents a systematic approach to fully characterize the physical state and appearance of this key intermediate.
Chemical Identity and Structural Considerations
A precise understanding of the molecule is the foundation of any physical characterization.
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Chloro-5-methyl-1H-pyrazol-3-ylamine, 4-chloro-3-methyl-1H-pyrazol-5-amine[1]
-
CAS Number: 110580-44-4[1]
-
Molecular Formula: C₄H₆ClN₃[1]
-
Molecular Weight: 131.56 g/mol [1]
It is crucial to recognize that pyrazole derivatives can exhibit tautomerism, where protons can migrate between nitrogen atoms in the heterocyclic ring. This can influence intermolecular interactions, such as hydrogen bonding, which in turn dictates the resulting crystal lattice and, consequently, the physical properties. The presence of multiple synonyms and CAS numbers in public databases may allude to these tautomeric forms or different salt preparations.[1][2]
Physical and Chemical Properties Summary
The following table summarizes the known and predicted properties of this compound. It is critical to note that while some properties are computationally derived, key physical characteristics must be determined experimentally.
| Property | Value / Description | Source / Rationale |
| Molecular Weight | 131.56 g/mol | PubChem[1] |
| Appearance | Expected to be a white to light yellow crystalline solid or powder. | Based on analogous pyrazole structures. For example, 4-chloro-3-methyl-1H-pyrazole is a white crystalline solid[3], and 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid is a white to light yellow powder/crystal.[4] |
| Physical Form | Solid at 25°C. | High molecular weight and presence of hydrogen bonding groups (amine, pyrazole N-H) suggest a solid state at ambient temperatures. |
| Melting Point | Not experimentally reported in available literature. | Requires experimental determination via DSC or melting point apparatus. This is a critical parameter for purity and polymorph identification. |
| Solubility | No quantitative data available. | Expected to have some solubility in polar organic solvents like methanol, DMSO, and DMF. Aqueous solubility is likely low but may be pH-dependent due to the basic amine group. |
Experimental Protocols for Definitive Characterization
To move from prediction to definitive characterization, a multi-technique approach is required. The following protocols are designed to provide a comprehensive and self-validating picture of the compound's physical state.
Protocol 4.1: Macroscopic and Microscopic Examination
Causality: This is the foundational step. Macroscopic observation provides the bulk appearance (color, texture), while microscopy reveals particle morphology, size distribution, and potential heterogeneity (e.g., presence of multiple crystal habits).
Methodology:
-
Sample Preparation: Place approximately 5-10 mg of the sample on a clean, dry glass slide. Ensure the sample is stored in a desiccator and handled in a low-humidity environment to prevent water uptake.
-
Macroscopic Observation: Under a well-lit chemical fume hood, record the bulk color, noting any inconsistencies. Describe the texture (e.g., fine powder, granular, crystalline).
-
Optical Microscopy:
-
Place the slide on the stage of a polarized light microscope (PLM).
-
Using transmitted light, examine the sample at magnifications from 100x to 400x.
-
Record the particle morphology (e.g., needles, plates, rods, irregular).
-
Engage the cross-polarizers. Crystalline materials will be birefringent and appear bright against a dark background, while amorphous materials will appear dark. Record the presence or absence of birefringence.
-
Capture representative digital images for documentation.
-
Protocol 4.2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Causality: DSC is essential for determining the melting point, measuring its associated enthalpy of fusion, and identifying other thermal events like polymorphic transitions, desolvation, or decomposition. A sharp melting peak is a strong indicator of a pure, crystalline substance.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well past the expected melting point (e.g., 250°C). Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The melting point (Tₘ) is determined from the onset temperature of the endothermic melting peak.
-
Integrate the peak to calculate the enthalpy of fusion (ΔHfus).
-
Note any other endothermic or exothermic events that may indicate polymorphism or degradation.
-
Protocol 4.3: Crystalline Structure by X-Ray Powder Diffraction (XRPD)
Causality: XRPD is the definitive technique for determining if a material is crystalline or amorphous. Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint." This method is the gold standard for polymorph screening and identification.
Methodology:
-
Sample Preparation: Gently pack approximately 50-100 mg of the powder sample into a sample holder. Ensure the surface is flat and level with the holder's rim without overly compressing the powder, which can cause preferred orientation.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition:
-
Scan the sample over a 2θ range, typically from 2° to 40°.
-
Use a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.
-
-
Data Analysis:
-
Analyze the resulting diffractogram. A pattern with sharp, well-defined peaks indicates a crystalline material. The absence of peaks and the presence of a broad "halo" indicate an amorphous material.
-
The positions (2θ) and relative intensities of the peaks are characteristic of a specific crystal lattice and should be documented.
-
Integrated Workflow for Physical Characterization
The logical flow of experiments is crucial for an efficient and comprehensive analysis. The initial macroscopic and microscopic observations guide the subsequent, more sophisticated analyses.
Caption: Workflow for the comprehensive physical characterization of a solid API.
Conclusion
The physical state and appearance of this compound are critical quality attributes that must be thoroughly investigated for its successful application in research and drug development. A simple visual inspection is merely the starting point. A scientifically rigorous characterization, employing a suite of orthogonal techniques including microscopy, thermal analysis, and X-ray diffraction, is mandatory. This integrated approach provides a complete understanding of the compound's solid form, ensuring control over its properties and enabling the development of safe, stable, and effective final products. The protocols and workflow detailed in this guide provide a robust framework for achieving this essential characterization.
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An In-Depth Technical Guide to 4-Chloro-5-methyl-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of 4-chloro-5-methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not only a thorough compilation of existing literature but also to provide field-proven insights into the strategic utilization of this versatile scaffold. We will delve into the causality behind synthetic choices, the inherent reactivity of the molecule that lends itself to diverse chemical transformations, and its role in the development of targeted therapeutics, particularly kinase inhibitors. This guide is structured to be a self-validating resource, with detailed experimental protocols, data summaries, and visual representations of key concepts to empower researchers in their drug discovery endeavors.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in the design of bioactive molecules. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
Within this important class of compounds, this compound stands out as a particularly valuable intermediate. Its trifunctional nature, possessing a reactive amino group, a strategically placed chloro substituent, and a methyl group, offers multiple points for diversification, making it an ideal starting material for the construction of complex molecular architectures.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 110580-44-4 | [4] |
| Molecular Formula | C₄H₆ClN₃ | [4] |
| Molecular Weight | 131.56 g/mol | [4] |
| SMILES | CC1=C(C(=NN1)N)Cl | [4] |
Caption: Key physicochemical properties of this compound.
The presence of the electron-withdrawing chloro group at the 4-position influences the electron density of the pyrazole ring, impacting the reactivity of the adjacent amino group and the ring nitrogen atoms. The methyl group at the 5-position can provide beneficial steric interactions within a protein's binding pocket and can also influence the molecule's metabolic stability.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
Step 1: Synthesis of 3-Amino-5-methylpyrazole
The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole ring. For 3-aminopyrazoles, a common starting material is a β-ketonitrile. In the case of 3-amino-5-methylpyrazole, the reaction of cyanoacetone with hydrazine or a hydrazine salt is a highly efficient method.[5]
Caption: General reaction scheme for the synthesis of 3-amino-5-methylpyrazole.
Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole [5]
-
Reaction Setup: In a suitable reaction vessel, charge an aqueous solution of the sodium salt of cyanoacetone.
-
Addition of Hydrazine: To this solution, add an equimolar amount of a hydrazine salt (e.g., hydrazine monohydrochloride) in an aqueous solution at a controlled temperature, typically between 20°C and 60°C. Alternatively, hydrazine hydrate can be used, and the reaction initiated by the addition of a mineral acid.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by adjusting the pH, followed by extraction with a suitable organic solvent (e.g., ethanol, toluene).
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure 3-amino-5-methylpyrazole.
Step 2: Chlorination at the 4-Position
The 4-position of the pyrazole ring is susceptible to electrophilic substitution. Chlorination can be achieved using various chlorinating agents. A patent for the preparation of 4-chloropyrazoles describes a method using hypochloric acid or its salts.[6] Another approach, described in a patent for a related compound, utilizes hydrochloric acid and an oxidizing agent like hydrogen peroxide. A more direct method for chlorinating pyrazoles involves electrochemical chlorination in an aqueous sodium chloride solution.[1]
Caption: General scheme for the chlorination of 3-amino-5-methylpyrazole.
Conceptual Experimental Protocol: Chlorination of 3-Amino-5-methylpyrazole (Based on[6])
-
Reaction Setup: Suspend 3-amino-5-methylpyrazole in a suitable solvent, such as water.
-
Addition of Chlorinating Agent: Add an aqueous solution of sodium hypochlorite dropwise to the suspension while maintaining the temperature below 30°C.
-
Reaction Monitoring: Monitor the reaction by HPLC analysis.
-
Work-up: After the reaction is complete, adjust the pH of the mixture to between 9 and 11.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
Reactions of the 3-Amino Group: Gateway to Fused Heterocycles
The 3-amino group is a potent nucleophile and readily participates in reactions with 1,3-bielectrophiles to form fused heterocyclic systems. A particularly important transformation is the synthesis of pyrazolo[1,5-a]pyrimidines.[7] This scaffold is present in numerous biologically active compounds, including several approved drugs and clinical candidates.[8]
The reaction typically involves the condensation of the 3-aminopyrazole with a β-dicarbonyl compound, an enaminone, or a chalcone.[7][9]
Caption: Synthesis of pyrazolo[1,5-a]pyrimidines from this compound.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative (General procedure based on[8])
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve this compound and an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Catalyst (if required): In some cases, an acid catalyst like sulfuric acid may be added.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Reactivity of the 4-Chloro Group: A Handle for Further Functionalization
The chloro group at the 4-position of the pyrazole ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) than chloro groups on more electron-deficient heterocycles like pyrimidines.[3] However, under certain conditions, it can be displaced by strong nucleophiles. The presence of the adjacent amino group and the electronic nature of the pyrazole ring itself influence this reactivity.
While specific examples of nucleophilic substitution on this compound are not extensively documented, studies on related 4-chloropyrazoles indicate that such reactions are feasible, particularly with potent nucleophiles or under metal-catalyzed conditions.[7] This provides an avenue for introducing further diversity at this position.
Bioisosteric Replacement Strategies
In drug design, the concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool for lead optimization. The pyrazole ring itself is often considered a bioisostere for an amide group.[10] Furthermore, the functional groups on the this compound scaffold can be considered for bioisosteric replacement to modulate properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the chloro group could be replaced with other halogens or a trifluoromethyl group to alter lipophilicity and metabolic stability.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding site.[9] The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a well-established pharmacophore for kinase inhibition.[9]
This compound is a valuable starting material for the synthesis of such inhibitors. The 3-amino group allows for the construction of the core pyrimidine ring, while the 4-chloro and 5-methyl substituents can be used to probe specific interactions within the kinase active site and to optimize drug-like properties.
While a direct, marketed drug originating from this compound has not been identified in the reviewed literature, its structural motifs are present in advanced clinical candidates. For example, the irreversible inhibitor of T790M-containing EGFR mutants, PF-06459988, features a 5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidine core.[2] Although the substitution pattern is different, this highlights the importance of the chloro-substituted pyrazole-pyrimidine scaffold in the development of potent and selective kinase inhibitors.
Caption: Interaction of a pyrazolo[1,5-a]pyrimidine scaffold with the kinase hinge region.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for drug discovery. Its straightforward, albeit not widely published, synthesis and the differential reactivity of its functional groups provide a rich platform for the generation of diverse chemical libraries. The demonstrated utility of the 3-amino group in the construction of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold, a key component of many kinase inhibitors, underscores its significance.
Future research in this area will likely focus on further exploring the reactivity of the 4-chloro substituent to introduce novel functionalities and to develop more efficient and selective synthetic methodologies. As our understanding of the structural requirements for targeting specific kinases and other protein families continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug development programs. The insights provided in this guide are intended to facilitate and inspire such future endeavors.
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The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Aminopyrazole Compounds
Authored by: Senior Application Scientist, Gemini Division
Abstract
The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the discovery and history of aminopyrazole compounds, from their initial synthesis to their contemporary applications in oncology, immunology, and beyond. We will explore the fundamental synthetic strategies, delve into the critical structure-activity relationships that have driven their evolution, and examine the mechanisms of action of key aminopyrazole-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile and impactful class of heterocyclic compounds.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of pyrazoles, the parent heterocyclic system of aminopyrazoles, begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr Pyrazole Synthesis, laid the foundational chemistry for accessing the pyrazole ring system.[2][3] Initially, the focus was on pyrazolones, which led to the development of some of the earliest synthetic drugs, such as the analgesic and antipyretic agent Antipyrine (Phenazone).[1]
The introduction of an amino group onto the pyrazole ring, creating the aminopyrazole core, significantly expanded the chemical space and biological potential of this scaffold. Early synthetic methods for aminopyrazoles were extensions of the fundamental pyrazole syntheses. The most versatile and widely adopted method involves the condensation of β-ketonitriles with hydrazines.[4][5] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the 5-aminopyrazole.[4] This robust synthesis allows for a high degree of diversification, enabling the introduction of various substituents at multiple positions of the pyrazole ring, a crucial feature for optimizing pharmacological properties.
The therapeutic potential of aminopyrazole derivatives began to be realized in the mid-20th century, with early patents hinting at their utility. For instance, a 1975 patent described the production of 3-aminopyrazoles as valuable diazo components, but also acknowledged their broader potential.[6] However, it was the late 20th and early 21st centuries that witnessed the explosion of interest in aminopyrazoles within the pharmaceutical industry, driven by their remarkable ability to serve as potent and selective inhibitors of a wide range of enzymes, particularly protein kinases.
Synthetic Strategies: Building the Aminopyrazole Core
The versatility of the aminopyrazole scaffold is, in large part, due to the accessibility and adaptability of its synthetic routes. Understanding these methods is critical for any researcher aiming to design and develop novel aminopyrazole-based compounds.
The Workhorse: Condensation of β-Ketonitriles with Hydrazines
As mentioned, the reaction between a β-ketonitrile and a hydrazine is the most common and versatile method for the synthesis of 5-aminopyrazoles.[4] The choice of reaction conditions can influence the yield and purity of the final product.
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine [7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add hydrazine (1.05 equivalents) and acetic acid (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and concentrated. The resulting solid is washed with diethyl ether and dried in vacuo to yield the desired 3-phenyl-1H-pyrazol-5-amine.
The causality behind this experimental choice lies in its reliability and the commercial availability of a wide variety of β-ketonitriles and hydrazines, allowing for the generation of diverse compound libraries for screening.
Alternative Synthetic Routes
While the β-ketonitrile route is prevalent, other methods have been developed to access different isomers or more complex aminopyrazole derivatives. These include:
-
From α,β-Unsaturated Nitriles: This method is another major route for the synthesis of 3(5)-aminopyrazoles.[5]
-
From Malononitrile Derivatives: The reaction of malononitrile and its derivatives with hydrazines typically yields 3,5-diaminopyrazoles.[4]
The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
The Rise of Aminopyrazoles in Kinase Inhibition
The true ascent of aminopyrazoles in modern drug discovery began with the recognition of their potential as potent and selective protein kinase inhibitors. The aminopyrazole core acts as a "hinge-binding" motif, forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical area for ATP binding.[8] This interaction mimics the binding of the adenine portion of ATP, making aminopyrazoles excellent scaffolds for competitive kinase inhibitors.
Targeting the Cell Cycle: Cyclin-Dependent Kinase (CDK) Inhibitors
Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key regulators of the cell cycle.[9] The dysregulation of CDK activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[10] Aminopyrazole-based compounds have been successfully developed as potent CDK inhibitors.
The aminopyrazole core typically forms a triad of hydrogen bonds with the hinge region residues of the kinase.[8] Substituents at the 5-position of the aminopyrazole can be directed towards a hydrophobic pocket, while modifications at other positions can extend into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[8]
Caption: Simplified overview of the CDK-mediated G1/S transition in the cell cycle.
Intercepting Growth Signals: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[11] Aberrant FGFR signaling is a known driver in various cancers.[12] Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, demonstrating activity against both wild-type and mutant forms of the enzymes.[12]
Structure-based drug design has been instrumental in the development of aminopyrazole-based FGFR inhibitors. By targeting specific residues in the ATP-binding pocket, researchers have been able to achieve high potency and selectivity.
Caption: The canonical RAS-MAPK signaling cascade downstream of FGFR activation.
Structure-Activity Relationships (SAR): The Key to Optimization
The success of aminopyrazole compounds in drug discovery is a testament to the power of iterative SAR studies. By systematically modifying the aminopyrazole core and its substituents, medicinal chemists have been able to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
| Target | Core Modification | Key Substituents and their Effects |
| CDKs | 3-Aminopyrazole | 5-position: Bulky hydrophobic groups often enhance potency by occupying a hydrophobic pocket.[8] N1-position: Can be modified to improve solubility and pharmacokinetic properties. |
| FGFRs | 5-Aminopyrazole | Covalent Warheads: Introduction of reactive groups to form covalent bonds with specific cysteine residues can lead to irreversible inhibition and increased potency.[12] Gatekeeper Mutations: Modifications to overcome resistance caused by mutations in the "gatekeeper" residue of the kinase domain.[12] |
| COX-2 | 1,5-Diarylpyrazole | Sulfonamide/Sulfone Moiety: Crucial for selective inhibition of COX-2 over COX-1.[13] Para-position of Phenyl Ring: Substitutions at this position can significantly impact potency and selectivity.[13] |
Beyond Kinases: Aminopyrazoles as Anti-inflammatory Agents
While kinase inhibition has been a major focus, the therapeutic utility of pyrazole-based compounds extends to other areas, most notably as anti-inflammatory agents. The development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, marked a significant milestone in the treatment of inflammatory conditions like arthritis.[13][14] Celecoxib features a 1,5-diarylpyrazole core, and its selectivity for COX-2 is attributed to the presence of a sulfonamide group that can bind to a specific side pocket in the COX-2 enzyme that is absent in COX-1.[15]
The Future of Aminopyrazole Compounds
The journey of aminopyrazole compounds, from a serendipitous discovery to a mainstay of modern medicinal chemistry, is far from over. The inherent versatility of the aminopyrazole scaffold continues to inspire the development of novel therapeutics. Current research is exploring their potential in a wide range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic conditions.
The development of PROTACs (Proteolysis Targeting Chimeras) based on aminopyrazole warheads represents a new frontier, moving beyond simple inhibition to targeted protein degradation.[16] As our understanding of disease biology deepens and our synthetic capabilities expand, the aminopyrazole core is poised to remain a privileged and highly valuable scaffold in the ongoing quest for new and improved medicines.
Conclusion
The discovery and development of aminopyrazole compounds exemplify the synergy of synthetic chemistry, medicinal chemistry, and molecular biology. From the foundational Knorr synthesis to the rational design of highly selective kinase inhibitors, the evolution of this scaffold has been driven by a continuous cycle of innovation and optimization. The aminopyrazole core is a testament to the power of a privileged structure in drug discovery, and its story serves as a valuable guide for researchers and scientists working to address the therapeutic challenges of today and tomorrow.
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A Predictive Bioactivity Profile of 4-chloro-5-methyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive framework for elucidating the predicted bioactivity of the novel heterocyclic compound, 4-chloro-5-methyl-1H-pyrazol-3-amine. As direct biological data for this specific molecule is not extensively documented, this paper outlines a hypothesis-driven, systematic approach for its evaluation. By leveraging the well-established pharmacological importance of the pyrazole scaffold, we present a roadmap for researchers, scientists, and drug development professionals to predict, validate, and characterize its therapeutic potential. This document combines computational prediction methodologies with established in vitro validation protocols, embodying a modern, efficient drug discovery workflow.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold."[1][4] This is evidenced by its presence in numerous FDA-approved drugs with diverse therapeutic applications, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor crizotinib.[2][5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][6][7]
The subject of this guide, this compound, is a substituted pyrazole whose specific biological activities remain largely unexplored. This document provides a predictive and methodological framework to systematically investigate its potential as a therapeutic agent. We will proceed from a foundational compound profile to hypothesis generation, followed by a detailed exposition of computational prediction workflows and subsequent in vitro validation assays.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is the foundation for any investigation into its biological activity.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | [8] |
| Molecular Weight | 131.56 g/mol | [8] |
| CAS Number | 110580-44-4 | [8] |
| IUPAC Name | This compound | [8] |
| SMILES | CC1=C(C(=NN1)N)Cl | |
| Predicted XlogP | 0.9 | [8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [8] |
Hypothesis Generation: Predicted Biological Targets
Given the extensive literature on pyrazole derivatives, we can formulate logical hypotheses regarding the potential bioactivities of this compound. The substitution pattern—a chloro group at position 4, a methyl group at position 5, and an amine at position 3—provides a unique electronic and steric profile that can be used to infer likely biological targets.
-
Protein Kinase Inhibition: The pyrazole scaffold is a key component in numerous kinase inhibitors.[1][4][6] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[4][6] The amine group on the pyrazole ring can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. Therefore, we hypothesize that this compound may exhibit inhibitory activity against oncologically relevant kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR-2).[9]
-
Antimicrobial Activity: Halogenated pyrazole derivatives have shown significant antimicrobial properties.[10][11][12] The presence of the chloro substituent on the pyrazole ring of our target compound suggests potential for antibacterial or antifungal activity.[10] We hypothesize that this compound may interfere with essential microbial pathways, such as those involving DNA gyrase, making it a candidate for antimicrobial agent development.[13]
PART 1: In Silico Bioactivity Prediction Workflow
A computational, or in silico, approach provides a rapid, cost-effective method to screen our hypothesized bioactivities and prioritize experimental efforts. The primary tool for this structure-based drug design approach is molecular docking.[17][18]
Rationale for In Silico Screening
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and strength of the interaction.[17][19] This allows us to computationally rank the likelihood of our compound interacting with the hypothesized targets (kinases, bacterial enzymes, COX-2) before committing to resource-intensive laboratory experiments.
Caption: In Silico Molecular Docking Workflow.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
Select representative crystal structures for each hypothesized target class from the Protein Data Bank (PDB). Examples: EGFR (PDB ID: 2J6M), E. coli DNA Gyrase B (PDB ID: 5L3J), and human COX-2 (PDB ID: 5IKR).
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the active site of the target protein by creating a grid box that encompasses the known binding pocket of a co-crystallized inhibitor or catalytically important residues.
-
Execute the docking simulation using a program like AutoDock Vina. The program will systematically sample different conformations and orientations (poses) of the ligand within the defined active site.
-
-
Analysis of Results:
-
The primary output is a binding affinity score (e.g., in kcal/mol), which estimates the free energy of binding. Lower (more negative) values indicate a more favorable interaction.
-
Visualize the top-ranked poses to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and protein residues.
-
Compare the binding score and interaction patterns to those of known inhibitors for the same target to gauge the predictive potential of the compound.
-
PART 2: In Vitro Validation of Predicted Bioactivities
Following computational analysis, the most promising predictions must be validated through direct experimental testing. In vitro assays provide a controlled environment to measure the biological activity of the compound against the purified target enzymes or microbial cultures.
Caption: Experimental Workflow for Bioactivity Validation.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀). A common method measures the amount of ADP produced, which is directly proportional to kinase activity.[20]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare stock solutions of the target kinase, the specific substrate peptide, and ATP in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay kept below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the kinase and the test compound at various concentrations (or a known inhibitor as a positive control, and DMSO as a negative control).
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay), which typically involves a luminescence readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23] The broth microdilution method is a standard procedure.[22]
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., S. aureus for antibacterial, C. albicans for antifungal) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight.
-
Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[22]
-
-
Assay Procedure (96-well plate format):
-
Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[22]
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which no turbidity (visible growth) is observed.
-
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the peroxidase activity of the COX-2 enzyme.[24][25] A common method is a colorimetric assay.[24]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, Heme, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[24]
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare a serial dilution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer, Heme, COX-2 enzyme, and the test compound (or controls) to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the rate of TMPD oxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[24]
-
Conclusion
This technical guide provides a robust, multi-faceted strategy for characterizing the bioactivity of this compound. By initiating with a hypothesis-driven computational screening, researchers can efficiently focus resources on the most promising therapeutic avenues. The subsequent detailed protocols for in vitro validation against kinase, microbial, and inflammatory targets offer a clear and scientifically rigorous path to confirm these predictions. The integration of these predictive and experimental approaches represents a best-practice methodology in modern drug discovery, enabling the rapid and effective evaluation of novel chemical entities and unlocking the therapeutic potential hidden within the versatile pyrazole scaffold.
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 4-chloro-5-methyl-1H-pyrazol-3-amine Interactions
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 4-chloro-5-methyl-1H-pyrazol-3-amine, represents a valuable probe for exploring interactions with various biological targets due to its distinct electronic and steric features. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, methodology-focused walkthrough for characterizing the potential interactions of this molecule using a validated in silico workflow. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the process. The workflow is designed as a self-validating cascade, where the outputs of one stage (e.g., molecular docking) are rigorously tested in the next (e.g., molecular dynamics) to build confidence in the predictive model. This document serves as a technical guide for researchers and drug development professionals aiming to leverage computational tools to accelerate hypothesis-driven discovery.
The Strategic Imperative for In Silico Modeling
Computational, or in silico, modeling has become an indispensable pillar of modern drug discovery.[3] It allows for the rapid, cost-effective screening of hypotheses regarding a molecule's potential biological activity before committing to resource-intensive wet-lab synthesis and testing.[4][5] For a specific molecule like this compound, this approach enables us to predict its preferred binding partners, elucidate its binding mode at an atomic level, and assess the stability of the resulting complex—critical insights that guide further experimental work.[6][7]
The Integrated In Silico Workflow: A High-Level Overview
Our approach is a multi-stage process designed to systematically refine our understanding of the molecule's behavior. Each step builds upon the last, incorporating increasing layers of complexity and computational rigor to validate the initial predictions.
Caption: The integrated workflow for in silico characterization.
Phase 1: Foundational Preparation
The quality of any simulation is dictated by the quality of its starting inputs. This phase is dedicated to meticulously preparing both the ligand and its potential protein target.
Ligand Preparation Protocol
The goal is to generate a geometrically correct, low-energy 3D conformation of this compound.
Causality: A 2D representation or an arbitrary 3D structure contains unrealistic bond lengths and angles, leading to artifacts in docking and simulation. Energy minimization is performed to find a stable, low-energy conformation that is more representative of the molecule's state in a biological system.
Step-by-Step Protocol:
-
Obtain 2D Representation: Start with a canonical representation, such as the SMILES string: CC1=C(C(=NN1)N)Cl.[8]
-
Convert to 3D: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D SMILES into an initial 3D structure.
-
Assign Force Field and Charges: Apply a suitable molecular mechanics force field (e.g., GAFF - General Amber Force Field) and calculate partial atomic charges (e.g., AM1-BCC). This is critical for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform a robust energy minimization using a method like the conjugate gradient or steepest descent algorithm to relax the structure and remove any steric strain. The final output is a .mol2 or .pdbqt file ready for docking.
Target Identification and Preparation
Given the broad activity of pyrazole derivatives, a number of protein families could be considered as potential targets, such as protein kinases, carbonic anhydrases, or tyrosine kinases.[1] For this guide, we will proceed with a hypothetical protein kinase as our target.
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential water molecules, co-factors, or other ligands. They also lack hydrogen atoms. Preparing the structure by removing non-essentials, adding hydrogens, and repairing any structural issues ensures that the docking calculation is focused only on the interaction between our ligand and the protein's binding site.
Step-by-Step Protocol:
-
Select a Target: Download the crystal structure of a relevant target protein from the RCSB PDB database (e.g., a kinase domain).
-
Clean the Structure: Use visualization and preparation software (e.g., UCSF Chimera, PyMOL) to remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[9]
-
Add Hydrogens and Assign Charges: Add polar hydrogens to satisfy the valency of atoms, which are crucial for forming hydrogen bonds. Assign atomic charges using a protein-specific force field (e.g., AMBER ff14SB).
-
Protonation States: Evaluate and assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Structural Relaxation (Optional but Recommended): Perform a short, constrained energy minimization on the protein structure to relieve any crystal packing artifacts or steric clashes.
Phase 2: Predicting Interactions with Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[10] It functions as a computational "search," exploring many possible conformations of the ligand within the binding site.
Caption: The molecular docking workflow.
Step-by-Step Protocol:
-
Define the Binding Site: Identify the coordinates of the active site. This is typically done based on the location of a co-crystallized ligand in the original PDB file or through pocket prediction algorithms.[11] A "grid box" is then defined around this site, constraining the search space for the docking algorithm.
-
Run Docking Simulation: Use a docking program like AutoDock Vina.[9][12] The software will systematically place the ligand in the grid box, evaluating millions of potential poses and scoring them based on a function that approximates binding free energy.
-
Analyze Docking Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score. The poses are typically clustered based on their root-mean-square deviation (RMSD).
Data Presentation: Example Docking Results
| Pose Cluster | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | LYS-72 (H-bond), LEU-135 (hydrophobic) |
| 2 | -8.2 | 1.25 | LYS-72 (H-bond), VAL-80 (hydrophobic) |
| 3 | -7.9 | 2.10 | GLU-91 (H-bond), LEU-135 (hydrophobic) |
Interpretation: The pose with the lowest binding energy (most negative value) is considered the most favorable prediction. This pose is then carried forward for validation.
Phase 3: Validation with Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulation is a powerful technique that models the atomic-level movements of the protein-ligand complex over time, allowing us to assess the stability of the docked pose.[13][14] A stable docked pose in an MD simulation significantly increases confidence in the docking result.
Caption: The Molecular Dynamics (MD) simulation setup workflow.
Step-by-Step Protocol:
-
System Setup: The best-docked protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment. Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
Minimization & Equilibration: The entire system is energy minimized. Following this, the system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted to 1 atm. This two-step equilibration (NVT and NPT ensembles) ensures the system is stable before the production run.
-
Production Run: The simulation is run for an extended period (e.g., 100-200 nanoseconds), during which Newton's equations of motion are solved for every atom. The coordinates are saved at regular intervals, creating a "trajectory" file that visualizes the complex's dynamic behavior.[6]
-
Post-MD Analysis: The trajectory is analyzed to extract quantitative data on the complex's stability.[13] Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their starting positions. A low, stable RMSD plateau suggests the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in loop regions is normal, while high fluctuation of the ligand or active site residues may indicate instability.[6]
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) over time. Persistent interactions support a stable binding mode.
-
Data Presentation: Example MD Analysis Summary
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.8 Å (plateau after 10 ns) | The protein structure is stable throughout the simulation. |
| Ligand RMSD | 1.2 Å (relative to protein) | The ligand remains stably bound in the active site. |
| Key H-Bonds | LYS-72 H-bond present >85% of simulation time | The primary hydrogen bond identified in docking is stable. |
Phase 4: Expansion with Pharmacophore Modeling
Once a stable binding mode is validated, we can abstract its key chemical features into a 3D pharmacophore model. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.[3][15]
Causality: A pharmacophore model is a powerful tool for virtual screening.[16] Instead of docking millions of compounds, which is computationally expensive, we can rapidly screen large databases to find other molecules that simply match the key 3D feature arrangement of our validated active ligand. This is a highly efficient method for hit expansion and scaffold hopping.[17]
Caption: A conceptual pharmacophore model.
Workflow:
-
Generation: Generate a structure-based pharmacophore from the stable protein-ligand complex derived from the MD simulation.
-
Validation: Ensure the model can correctly identify known active molecules and reject known inactive ones (if such data exists).
-
Screening: Use the validated pharmacophore as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules with the potential to bind to the target.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of this compound. By progressing from foundational preparation through predictive docking and validating with dynamic simulations, researchers can build a high-confidence model of molecular recognition. This model not only provides immediate mechanistic insight but also serves as a robust foundation for advanced applications like pharmacophore-based virtual screening. Adherence to this structured, causality-driven approach maximizes the potential of computational tools to guide and accelerate the drug discovery process.
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- ijarsct. (n.d.).
- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.
- Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery.
- Dube, Z. F., et al. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry.
- PubChem. (n.d.). This compound.
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). The impact of pharmacophore modeling in drug design.
- International Journal of Multidisciplinary Research and Development. (n.d.).
- Springer. (2023).
- PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
- ResearchGate. (2018).
- International Journal of Pharmaceutical Research & Allied Sciences. (n.d.).
- Bonvin Lab. (n.d.). Small molecule docking.
- YouTube. (2020).
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- YouTube. (2024).
- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences.
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An In-Depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine: A Core Moiety in Modern Kinase Inhibition
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block in contemporary drug discovery and development. Moving beyond a simple datasheet, this document delves into the chemical identity, structural characteristics, and critical applications of this pyrazole derivative. We will explore the fundamental reactivity that makes this compound a valuable synthon and provide field-proven context through its role in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents.
Chemical Identity and Nomenclature
This compound is a substituted pyrazole characterized by the presence of an amine group at the C3 position, a chlorine atom at C4, and a methyl group at C5. The tautomeric nature of the pyrazole ring means the unsubstituted nitrogen can be designated as 1H or 2H; the 1H tautomer is commonly referenced. Its unique arrangement of functional groups—a nucleophilic amine, an electron-withdrawing chlorine, and a methyl group—provides a versatile scaffold for synthetic elaboration.
A consolidated list of identifiers for this compound is presented below to aid in unambiguous identification across databases and supplier catalogs.
| Identifier Type | Value | Source |
| Preferred IUPAC Name | This compound | PubChem[1] |
| CAS Number | 110580-44-4 | PubChem[1], Biosynth[2] |
| Molecular Formula | C₄H₆ClN₃ | PubChem[1], Biosynth[2] |
| Molecular Weight | 131.56 g/mol | PubChem[1], Biosynth[2] |
| InChI | InChI=1S/C4H6ClN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | PubChem[1] |
| InChIKey | FRXHUIQTYMOZLO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=C(C(=NN1)N)Cl | PubChem[1], Biosynth[2] |
Table 1: Core Identifiers for this compound.
Synonyms and Alternative Names
In scientific literature, patents, and commercial listings, this compound may be referred to by several alternative names. Recognizing these is crucial for exhaustive literature searches.
-
4-chloro-5-methyl-1H-pyrazol-3-ylamine
-
4-chloro-5-methyl-2H-pyrazol-3-ylamine
-
1H-Pyrazol-3-amine, 4-chloro-5-methyl-
-
4-chloro-3-methyl-1H-pyrazol-5-amine (Isomer)
-
4-chloro-5-methylpyrazole-3-ylamine
-
KEA58044[2]
-
MFCD03419765[2]
Synthesis Strategy: The Logic of Aminopyrazole Formation
While this compound is commercially available, understanding its synthesis provides insight into its chemical nature and potential impurity profile. The construction of the 3-aminopyrazole core is a classic transformation in heterocyclic chemistry, typically achieved through the condensation of a hydrazine species with a 1,3-dielectrophilic synthon, often a β-ketonitrile.
The general retrosynthetic logic is illustrated below. The pyrazole ring is formed by the reaction of hydrazine with a suitably substituted β-ketonitrile. The chloro and methyl substituents would be present on this precursor.
Caption: Key SNAr reaction in the synthesis of a JAK2 inhibitor core.
This reaction is foundational. The resulting N-(pyrimidin-4-yl)-1H-pyrazol-3-amine core is then further elaborated to produce the final active pharmaceutical ingredient. The chlorine at the C4 position of the pyrazole ring remains in the final structure of many of these inhibitors, likely contributing to the binding affinity and overall electronic properties of the molecule.
Experimental Protocol: Representative Synthesis of a Key Intermediate
The following is a representative, self-validating protocol for the SNAr reaction, based on established methodologies for this class of compounds. This protocol illustrates the practical application of this compound as a nucleophile.
Objective: To synthesize N-(5-bromo-2-chloropyrimidin-4-yl)-4-chloro-5-methyl-1H-pyrazol-3-amine.
Materials:
-
This compound (1.0 eq)
-
5-Bromo-2,4-dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (approx. 0.1 M concentration of starting pyrazole)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add this compound and 5-bromo-2,4-dichloropyrimidine.
-
Add n-butanol to the flask, followed by the addition of DIPEA via syringe.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting pyrazole is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality: The choice of a polar aprotic solvent like n-butanol and a non-nucleophilic base such as DIPEA is critical. DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile. Heat is required to overcome the activation energy for the SNAr reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear indication of the risks.
GHS Hazard Statements: [1]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents and strong acids.
Conclusion
This compound has firmly established itself as a high-value building block in medicinal chemistry. Its utility is not merely theoretical but is validated by its successful incorporation into clinical candidates targeting critical disease pathways. The strategic placement of its chloro, methyl, and amino functionalities provides a robust platform for generating complex molecular architectures with tailored pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for any research scientist or development professional aiming to leverage this potent synthon in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Ioannidis, S., Lamb, M. L., Wang, T., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine for Drug Discovery
Abstract
This document provides a detailed, two-step laboratory protocol for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block. The synthesis begins with the formation of the precursor, 3-amino-5-methyl-1H-pyrazole, via the cyclocondensation of sodium cyanoacetone and hydrazinium monohydrochloride. The subsequent step involves the regioselective electrophilic chlorination of the pyrazole ring at the C4-position using N-chlorosuccinimide (NCS). This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, explanations of chemical principles, safety protocols, and methods for characterization.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing molecules that interact with biological targets. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Compounds such as celecoxib (an anti-inflammatory drug) and sildenafil (used for erectile dysfunction) underscore the therapeutic success of this heterocyclic system.[1]
The target molecule, this compound, serves as a crucial intermediate. The chloro-substituent at the 4-position provides a reactive handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery campaigns. This protocol details a reliable and scalable method for its preparation.
Overall Reaction Scheme
The synthesis is performed in two main stages:
Part A: Synthesis of 3-amino-5-methyl-1H-pyrazole (Intermediate 1)
Part B: Synthesis of this compound (Target Compound 2)
Materials and Equipment
Reagents & Chemicals
-
Sodium Cyanoacetone (NaCyA)
-
Hydrazinium Monohydrochloride (N₂H₅Cl)
-
Toluene
-
Ethanol (Absolute)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment
-
Three-neck round-bottom flask (500 mL and 250 mL)
-
Reflux condenser
-
Dean-Stark apparatus or water separator
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Safety Precautions & Hazard Management
All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Hydrazinium Monohydrochloride: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.[3] Harmful if swallowed.[2] Do not breathe dust. Store away from heat and moisture in a tightly sealed container.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Target Compound (this compound): GHS data indicates the compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] May cause respiratory irritation.
-
Solvents: Toluene, ethanol, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources.
Detailed Experimental Protocols
PART A: Synthesis of 3-amino-5-methyl-1H-pyrazole (1)
This procedure is adapted from a patented industrial method, which ensures robustness and high yield.[7][8]
-
Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.
-
Charging Reagents: To the flask, add hydrazinium monohydrochloride (34.25 g, 0.5 mol) and toluene (150 mL). Begin stirring to form a suspension.
-
Heating: Heat the suspension to reflux (approx. 85-90°C in the pot). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Addition of NaCyA: Prepare a solution of sodium cyanoacetone (52.5 g, 0.5 mol) in water (125 mL). Add this solution dropwise to the refluxing toluene suspension over 2 hours.
-
Causality Note: Adding the sodium cyanoacetone solution slowly to the hot reaction mixture ensures a controlled reaction rate and prevents a rapid exotherm. The in-situ formation of hydrazine free base from its salt drives the initial nucleophilic attack on the cyanoacetone.
-
-
Azeotropic Water Removal: Continue refluxing for an additional 4-6 hours, or until no more water collects in the Dean-Stark trap. This step is critical to drive the cyclization equilibrium towards the product by removing the water byproduct.[7]
-
Solvent Removal & Salt Precipitation: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. A viscous residue will remain. Add absolute ethanol (200 mL) to this residue and stir vigorously. This will cause the sodium chloride byproduct to precipitate.
-
Isolation of Intermediate: Filter the mixture through a Büchner funnel to remove the precipitated NaCl. Wash the salt cake with a small amount of cold ethanol.
-
Final Purification: Concentrate the filtrate using a rotary evaporator to yield the crude 3-amino-5-methyl-1H-pyrazole as a solid. The product is often of sufficient purity (>95%) for the next step. If further purification is needed, it can be achieved by vacuum distillation (b.p. 128°C at 2 mm Hg) or recrystallization from a suitable solvent like toluene/heptane.[9]
PART B: Synthesis of this compound (2)
This step utilizes N-chlorosuccinimide (NCS) as a mild and effective electrophilic chlorinating agent. The electron-rich pyrazole ring is highly activated by the amino and methyl groups, directing chlorination regioselectively to the C4 position.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 3-amino-5-methyl-1H-pyrazole (9.71 g, 0.1 mol) from Part A in anhydrous acetonitrile (100 mL).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Addition of NCS: Add N-chlorosuccinimide (13.35 g, 0.1 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality Note: Portion-wise addition of the solid NCS at a low temperature is crucial to control the reaction's exothermicity and to minimize the formation of potential dichlorinated or other side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Extraction: To the residue, add ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir until all solids dissolve. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the succinimide byproduct and any unreacted NCS.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.
Quantitative Data Summary
| Step | Reagent | MW ( g/mol ) | Mass (g) | Moles (mol) | Equivalents |
| A | Hydrazinium Monohydrochloride | 68.51 | 34.25 | 0.5 | 1.0 |
| A | Sodium Cyanoacetone | 105.06 | 52.5 | 0.5 | 1.0 |
| B | 3-amino-5-methyl-1H-pyrazole (1) | 97.12 | 9.71 | 0.1 | 1.0 |
| B | N-Chlorosuccinimide (NCS) | 133.53 | 13.35 | 0.1 | 1.0 |
| - | Final Product (2) | 131.56 | - | - | - |
Characterization & Validation
-
Intermediate 1 (3-amino-5-methyl-1H-pyrazole):
-
¹H NMR (DMSO-d₆): δ ~11.0 (br s, 1H, pyrazole-NH), 5.1 (s, 1H, C4-H), 4.4 (br s, 2H, -NH₂), 2.0 (s, 3H, -CH₃).
-
MS (ESI+): m/z = 98.1 [M+H]⁺.
-
-
Final Product 2 (this compound):
-
Appearance: Off-white to light brown crystalline solid.
-
Molecular Formula: C₄H₆ClN₃.
-
Molecular Weight: 131.56 g/mol .[6]
-
¹H NMR (DMSO-d₆): δ ~11.8 (br s, 1H, pyrazole-NH), 5.0 (br s, 2H, -NH₂), 2.1 (s, 3H, -CH₃). Note the disappearance of the C4-H signal.
-
¹³C NMR (DMSO-d₆): δ ~145 (C3-NH₂), 138 (C5-CH₃), 100 (C4-Cl), 10 (-CH₃). (Predicted values).
-
MS (ESI+): m/z = 132.0 [M+H]⁺, 134.0 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for chlorine).
-
Workflow Visualization
Caption: Workflow for the two-step synthesis of the target compound.
References
-
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Application Notes & Protocols: The Strategic Use of 4-Chloro-5-methyl-1H-pyrazol-3-amine as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 4-chloro-5-methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block in modern synthetic chemistry. Its unique bifunctional nature, featuring a reactive amine group and a strategically positioned chlorine atom, makes it an exceptionally valuable intermediate for constructing complex molecular architectures. These notes delve into the core reactivity of this pyrazole derivative and provide detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of pharmacologically active compounds, particularly kinase inhibitors.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of bioactive molecules.[1] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The compound this compound (CAS No: 110580-44-4) has emerged as a critical intermediate due to its dual functionality.[4] The 3-amino group serves as a key hydrogen bond donor and a nucleophilic handle, while the 4-chloro substituent provides a reactive site for cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups. This dual reactivity allows for sequential and regioselective functionalization, a highly desirable feature in the synthesis of compound libraries for drug discovery programs.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | [4] |
| Molecular Weight | 131.56 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 110580-44-4 | [4] |
| Appearance | Off-white to light brown crystalline powder | (Typical) |
| SMILES | CC1=C(C(=NN1)N)Cl | [4] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic 3-amino group and the 4-chloro substituent, which is amenable to palladium-catalyzed cross-coupling.
-
The 3-Amino Group: This group can readily undergo acylation, sulfonylation, or act as a nucleophile in substitution reactions.[6] In many kinase inhibitors, this amine forms crucial hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[7]
-
The 4-Chloro Group: The C-Cl bond at the 4-position is the primary site for introducing molecular diversity through cross-coupling reactions. Its reactivity allows for the facile construction of C-C bonds (e.g., Suzuki-Miyaura coupling) and C-N bonds (e.g., Buchwald-Hartwig amination).[8][9]
This differential reactivity allows for a modular synthetic approach. Typically, the amine is first protected or functionalized, followed by a cross-coupling reaction at the chloro position. Alternatively, the cross-coupling can be performed first, followed by modification of the amine. The choice of strategy depends on the functional group tolerance of the subsequent reaction steps and the nature of the desired final product.
Caption: Dual reactivity of the pyrazole intermediate.
Key Application Protocols
The following protocols are generalized methodologies based on standard procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for this specific intermediate. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for synthesizing biaryl structures commonly found in kinase inhibitors.[10]
Materials & Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[10]
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The Versatile Scaffold: 4-chloro-5-methyl-1H-pyrazol-3-amine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazole Core
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties, metabolic stability, and synthetic tractability have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[2] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[3] Within this versatile class of compounds, 4-chloro-5-methyl-1H-pyrazol-3-amine emerges as a particularly valuable building block for the synthesis of targeted therapies, especially in the realm of protein kinase inhibitors.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role in the development of potent and selective kinase inhibitors. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge to leverage this powerful scaffold in their own discovery programs.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | [4] |
| Molecular Weight | 131.56 g/mol | [4] |
| CAS Number | 110580-44-4 | [4] |
| Appearance | Off-white to light brown crystalline powder | Commercially available |
| Solubility | Soluble in methanol, DMSO, and DMF | General knowledge |
Spectroscopic Characterization (Predicted and from Related Structures):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~5.5-6.0 (br s, 2H, -NH₂), ~2.1 (s, 3H, -CH₃), ~11.5-12.0 (br s, 1H, -NH). The broad singlets for the amino and pyrazole NH protons are exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): δ ~150 (C3-NH₂), ~140 (C5), ~100 (C4-Cl), ~10 (C-CH₃).
-
Mass Spectrometry (ESI+): m/z = 132.0 [M+H]⁺.
Synthetic Pathways to this compound
The synthesis of this key intermediate can be approached from several routes. A common and efficient method involves the cyclization of a β-ketonitrile with hydrazine, followed by chlorination.
Protocol 1: Synthesis from 3-Aminocrotononitrile and Hydrazine
This two-step protocol begins with the well-established synthesis of 3-amino-5-methylpyrazole, followed by regioselective chlorination.
Step 1: Synthesis of 3-amino-5-methylpyrazole
This reaction involves the cyclization of 3-aminocrotononitrile with hydrazine hydrate.
-
Reagents and Materials:
-
3-Aminocrotononitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminocrotononitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 8-12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 3-amino-5-methylpyrazole.
-
Step 2: Chlorination of 3-amino-5-methylpyrazole
The chlorination of the pyrazole ring can be achieved using various chlorinating agents. A method adapted from related pyrazole syntheses involves the use of hydrochloric acid and an oxidizing agent like hydrogen peroxide.[6]
-
Reagents and Materials:
-
3-amino-5-methylpyrazole
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂, 35% solution)
-
Dichloromethane (DCM) or another suitable solvent
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and ice bath
-
-
Procedure:
-
Suspend 3-amino-5-methylpyrazole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add hydrogen peroxide (1.1-1.5 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then warm to a gentle reflux (around 40-50°C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Synthetic route to this compound.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a scaffold for the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The 3-amino group of the pyrazole often serves as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase active site. The 4-chloro substituent provides a convenient handle for introducing further molecular complexity and modulating the compound's properties through cross-coupling reactions.
Caption: Interaction of the aminopyrazole scaffold with the kinase hinge region.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used to couple aryl or heteroaryl groups to the 4-position of the pyrazole ring.[9] This modification is crucial for exploring the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity. While the reactivity of chloro-heterocycles can be lower than their bromo or iodo counterparts, appropriate catalyst and ligand selection can drive the reaction to completion.[9]
-
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pre-catalysts like XPhos Pd G2 are often preferred for their air and moisture stability and high activity with chloro-arenes.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are essential to promote oxidative addition of the aryl chloride and facilitate reductive elimination.
-
Base: A base such as K₂CO₃ or K₃PO₄ is necessary to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water is typically used to dissolve both the organic and inorganic reagents.[10]
-
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave vial or Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure (Microwave-Assisted):
-
To a microwave vial, add this compound, the boronic acid, K₂CO₃, XPhos Pd G2, and XPhos.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent system (dioxane/water).
-
Seal the vial and place it in the microwave reactor. Irradiate at 100-140°C for 20-60 minutes.
-
Monitor for the disappearance of starting material by LC-MS. A potential side-product is the dehalogenated pyrazole, which should also be monitored.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position, providing access to a diverse chemical space and enabling fine-tuning of properties such as solubility and cell permeability. A key challenge with this substrate is the potential for N-arylation at the pyrazole nitrogen or the 3-amino group. However, the C4-Cl bond is generally more reactive towards oxidative addition under these conditions.
-
Rationale for Experimental Choices:
-
Catalyst/Ligand System: Systems like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective for coupling aryl chlorides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine nucleophile.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and catalyst deactivation.
-
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Pd₂(dba)₃ (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium tert-butoxide (1.5-2.0 eq)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Add the sodium tert-butoxide. The mixture often changes color upon addition of the base.
-
Seal the tube and heat the reaction mixture at 80-110°C for 4-24 hours, with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General scheme for Buchwald-Hartwig amination.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold has led to the discovery of potent inhibitors of various kinases. The following table summarizes key SAR trends observed in the literature for related aminopyrazole-based kinase inhibitors.
| Position of Modification | General Observation | Rationale |
| C4-Position (via cross-coupling) | Introduction of substituted aryl or heteroaryl groups can significantly enhance potency and selectivity. | These groups can form favorable interactions (e.g., van der Waals, hydrogen bonds) with residues in the solvent-exposed region of the kinase active site, which is often less conserved across the kinome. |
| N1-Position (Pyrazole NH) | Alkylation or arylation can improve cell permeability and metabolic stability. | The NH group can be a site of metabolism or can form hydrogen bonds that hinder membrane crossing. Blocking this position can improve pharmacokinetic properties. However, it can also disrupt the key hinge-binding interaction. |
| C3-Amino Group | Acylation or sulfonylation can be used to probe for additional binding interactions. | This modification can extend the molecule towards the ribose-binding pocket, potentially picking up additional interactions and improving potency. |
| C5-Methyl Group | Small alkyl groups are generally well-tolerated and can provide beneficial hydrophobic interactions. | This group often sits in a small hydrophobic pocket near the hinge region. Varying its size can be used to optimize this interaction.[3] |
Conclusion and Future Outlook
This compound stands as a testament to the enduring utility of the pyrazole scaffold in medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of diverse libraries of compounds, particularly for targeting the ATP-binding site of protein kinases. The protocols and insights detailed in this guide, derived from established chemical principles and literature precedents, offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. As our understanding of kinase biology continues to grow, the creative application of building blocks like this compound will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). International Journal of Molecular Sciences. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. [Link]
- Processes for the preparation of pesticide compounds. (2019).
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances. [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2015). Organic & Biomolecular Chemistry. [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015).
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2013). Journal of the Brazilian Chemical Society. [Link]
-
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. (2013). ResearchGate. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
4-chloro-N-[imino(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]benzamide. (n.d.). SpectraBase. [Link]
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-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: Strategic Derivatization of 4-chloro-5-methyl-1H-pyrazol-3-amine for Drug Discovery
Introduction: The Pyrazole as a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4][5] This designation stems from its presence in a multitude of FDA-approved drugs spanning a wide therapeutic spectrum, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[1][3][6] The pyrazole core's unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting kinases, G-protein coupled receptors, and various enzymes.[5][7][8]
This guide focuses on a particularly valuable building block: 4-chloro-5-methyl-1H-pyrazol-3-amine (CAS No: 110580-44-4).[9] This molecule is pre-functionalized with strategic handles that allow for selective and diverse chemical modifications, making it an exceptional platform for generating libraries of drug-like molecules. We will explore the chemical logic behind its reactivity and provide detailed protocols for its derivatization.
The Starting Block: Reactivity and Strategic Analysis of this compound
A thorough understanding of the starting material's chemical personality is paramount for designing a successful derivatization strategy. The structure of this compound offers multiple, distinct reaction sites.
-
The Exocyclic Amine (C3-NH₂): This primary amine is the most nucleophilic site on the molecule under neutral or basic conditions. It is the primary target for reactions like acylation, sulfonylation, and reductive amination.
-
The Endocyclic Nitrogen Atoms (N1-H and N2): The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 nitrogen bears a proton and is acidic, allowing for deprotonation to form an anion that can be readily alkylated or arylated.[10] The N2 nitrogen is the most basic center and is the site of protonation under acidic conditions. Regioselectivity between N1 and N2 during derivatization is a critical consideration, often controlled by steric hindrance and reaction conditions.[11]
-
The Chloro Group (C4-Cl): While typically less reactive than the nitrogen centers, the C4-chloro substituent can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions under specific, often harsh, conditions. It also serves as a critical electronic and steric modulator for the scaffold.
-
The Methyl Group (C5-CH₃): This group provides steric bulk and influences the electronic nature of the pyrazole ring. While not a primary site for derivatization, its presence is crucial for modulating the binding affinity of the final compounds.
The following diagram illustrates the key reactive sites and the strategic derivatization pathways that will be explored.
Caption: Strategic derivatization map for this compound.
Key Derivatization Protocols
The following sections provide detailed, step-by-step protocols for the most impactful derivatization strategies. These methods are designed to be robust and adaptable for library synthesis.
Protocol 1: Regioselective N1-Arylation via Buchwald-Hartwig Cross-Coupling
Principle: This protocol achieves selective arylation on the N1 position of the pyrazole ring. The choice of a biaryl phosphine ligand is critical for catalytic efficiency, while a mild carbonate base prevents undesired side reactions with the C3-amino group.[12] Palladium catalysis enables the formation of a C-N bond between the pyrazole and an aryl halide.[13]
Materials:
-
This compound
-
Aryl bromide or iodide of choice
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane or Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for Palladium-catalyzed N-Arylation.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N1-arylated product.
Expected Outcome & Characterization:
-
Yields: Typically 60-90%, depending on the aryl halide.
-
¹H NMR: Disappearance of the broad N1-H singlet. Appearance of new aromatic signals corresponding to the introduced aryl group.
-
Mass Spec: [M+H]⁺ peak corresponding to the molecular weight of the product.
Protocol 2: Selective C3-Amine Acylation
Principle: This protocol leverages the high nucleophilicity of the exocyclic C3-amino group for acylation. The reaction is performed in the presence of a non-nucleophilic base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct.[14][15] This method is highly selective for the C3-amine over the endocyclic nitrogens.
Materials:
-
This compound
-
Acyl chloride or anhydride of choice
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.5 mmol). Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the C3-acylated pyrazole.
Data Summary Table (Illustrative):
| Entry | R-COCl (Acyl Chloride) | Yield (%) |
| 1 | Acetyl chloride | 95 |
| 2 | Benzoyl chloride | 91 |
| 3 | Cyclopropanecarbonyl chloride | 88 |
| 4 | Isobutyryl chloride | 92 |
Protocol 3: C3-Amine Sulfonylation
Principle: Similar to acylation, sulfonylation targets the exocyclic C3-amine. The resulting sulfonamide group is a key pharmacophore in many drugs, acting as a stable hydrogen bond donor and mimic of a carboxylate group. The reaction proceeds readily with a sulfonyl chloride in the presence of a base.[16][17]
Materials:
-
This compound
-
Arylsulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C.
-
Add the arylsulfonyl chloride (1.1 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water (20 mL).
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) to afford the pure sulfonamide derivative.
Protocol 4: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
Principle: This protocol utilizes the bifunctional nature of the starting material to construct a fused heterocyclic system. The C3-amine and the N1-H act as a dinucleophile that reacts with a 1,3-dielectrophile, such as a β-ketoester, in a cyclocondensation reaction.[18] This is a powerful strategy for rapidly increasing molecular complexity.
Materials:
-
This compound
-
β-Ketoester of choice (e.g., ethyl acetoacetate)
-
Acetic acid or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Ethanol or Acetic Acid as solvent
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (1.2 mmol), and ethanol (10 mL).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Heat the mixture to reflux and stir for 8-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography.
Conclusion and Future Perspectives
The derivatization of this compound provides a robust and versatile platform for drug discovery. The protocols outlined herein demonstrate selective functionalization at the key reactive sites, enabling the systematic exploration of chemical space. By modifying the N1 position, researchers can orient substituents into specific pockets of a target protein. Modulating the C3-amine with amides and sulfonamides introduces critical hydrogen bonding interactions. Finally, the construction of fused pyrazolo[1,5-a]pyrimidine systems generates rigid, conformationally constrained scaffolds that are highly desirable in modern drug design. These strategies, when coupled with high-throughput synthesis and screening, pave the way for the rapid identification of novel and potent therapeutic agents.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. Retrieved from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science. Retrieved from [Link]
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Retrieved from [Link]
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NIH Public Access. (n.d.). CORE. Retrieved from [Link]
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Influence of the nature of N-alkyl-3-aminopyrazoles (PzNH 2 ) and NaOCl. (n.d.). ResearchGate. Retrieved from [Link]
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Scheme for obtaining sulfonyl derivatives of aminopyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Semantic Scholar. Retrieved from [Link]
- N-alkylation method of pyrazole. (1998). Google Patents.
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This compound. (n.d.). PubChem. Retrieved from [Link]
-
N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (n.d.). Reaction Biology. Retrieved from [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. (n.d.). Aspira Chemical. Retrieved from [Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. (n.d.). ACS Publications. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC. (n.d.). NIH. Retrieved from [Link]
-
Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. (n.d.). PubMed. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved from [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthetic method of sulfonylated 5-aminopyrazole compound. (n.d.). Google Patents.
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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- 18. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of small molecule kinase inhibitors. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Central Role of Kinases and the Rationale for Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, most notably cancer.[1] This has made kinases one of the most important classes of drug targets in modern medicine.[1]
Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, offering a more precise approach compared to traditional chemotherapy.[1] These inhibitors are typically designed to interfere with the kinase's catalytic activity, thereby blocking the aberrant signaling pathways that drive disease progression. This guide will delve into the synthesis of three distinct and clinically significant kinase inhibitors, each representing a different class and synthetic strategy.
Visualizing Kinase Inhibition Strategies
The following diagram illustrates the primary mechanisms by which small molecule inhibitors target kinases.
Caption: Synthetic workflow for Gefitinib.
Detailed Experimental Protocol for Gefitinib Synthesis
This protocol is an amalgamation of procedures described in the scientific literature. [2][3][4] Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
To a stirred suspension of 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) in toluene, add thionyl chloride (3 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents) in isopropanol.
-
Heat the mixture to reflux (approximately 82 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Step 3: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
-
To a solution of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (1 equivalent) in N-methyl-2-pyrrolidone (NMP), add L-methionine (3 equivalents) and methanesulfonic acid (3 equivalents).
-
Heat the mixture to 140-150 °C for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to give 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.
Step 4: Synthesis of Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine)
-
To a suspension of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (1 equivalent) and potassium carbonate (2 equivalents) in DMF, add 4-(3-chloropropyl)morpholine (1.2 equivalents).
-
Heat the mixture to 80-90 °C for 6-8 hours.
-
After completion, cool the reaction mixture and pour it into water.
-
The crude product precipitates out and is collected by filtration.
-
The crude solid is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Gefitinib as a white to off-white solid.
Characterization of Gefitinib
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.60 (s, 1H), 8.69 (s, 1H), 8.49 (s, 1H), 8.27 (t, J = 1.9 Hz, 1H), 7.97–7.87 (m, 2H), 7.69 (dd, J = 7.1, 2.1 Hz, 1H), 7.59–7.50 (m, 1H), 7.49–7.39 (m, 3H), 7.21 (s, 1H), 5.68 (s, 2H), 4.21 (t, J = 6.4 Hz, 2H), 3.95 (s, 3H), 3.59 (t, J = 4.6 Hz, 4H), 2.49–2.47 (m, 2H), 2.40–2.39 (m, 4H), 2.10–1.88 (m, 2H). [5] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Characteristic peaks corresponding to the quinazoline and anilino moieties. |
| HRMS (ESI) | Calculated for C₂₂H₂₄ClFN₄O₃ [M+H]⁺, found value should be within ± 5 ppm of the theoretical mass. [5] |
| HPLC Purity | ≥ 98% |
Part 2: Synthesis of a Covalent Inhibitor - Ibrutinib
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). [6]It functions by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of the kinase. [6]This covalent mechanism of action contributes to its high potency and prolonged pharmacodynamic effect. [7]
Synthetic Workflow for Ibrutinib
The synthesis of Ibrutinib is a multi-step process that involves the construction of the pyrazolopyrimidine core followed by the introduction of the piperidine moiety and finally the acryloyl group.
Caption: Synthetic workflow for Ibrutinib.
Detailed Experimental Protocol for Ibrutinib Synthesis
This protocol is based on procedures outlined in various patents and publications. [8][9][10] Step 1: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent), (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Step 2: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Dissolve the product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 2-4 hours.
-
The product precipitates as the hydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate) to pH ~8-9.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to give the free base.
Step 3: Synthesis of Ibrutinib (1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one)
-
Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in dichloromethane.
-
Cool the solution to -20 to -10 °C and add diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Slowly add a solution of acryloyl chloride (1 equivalent) in dichloromethane.
-
Stir the reaction mixture at -10 to 0 °C for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Ibrutinib as a white solid.
Characterization of Ibrutinib
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the phenoxyphenyl group, the pyrazolopyrimidine core, the piperidine ring, and the vinyl protons of the acryloyl group. [11] |
| ¹³C NMR | The spectrum should display signals corresponding to all the carbon atoms in the Ibrutinib molecule. [12] |
| HRMS (ESI) | Calculated for C₂₅H₂₄N₆O₂ [M+H]⁺: 441.2039; found value should be in close agreement. [13] |
| HPLC Purity | ≥ 99% |
Part 3: Synthesis of an Allosteric Inhibitor - Trametinib
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). [14]Unlike ATP-competitive inhibitors, Trametinib binds to a site adjacent to the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. [15]This allosteric mechanism provides a high degree of selectivity.
Synthetic Workflow for Trametinib
The synthesis of Trametinib involves the construction of a central pyridopyrimidine core, which is then functionalized with the appropriate side chains.
Caption: Synthetic workflow for Trametinib.
Detailed Experimental Protocol for Trametinib Synthesis
The following protocol is a generalized representation based on published synthetic routes. [16][17][18] Step 1: Synthesis of 6,8-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
-
A mixture of 2-amino-3-methylpyridine (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at 180-190 °C for 4-6 hours.
-
The reaction mixture is cooled, and the resulting solid is triturated with ethanol, filtered, and dried to give the pyridopyrimidine trione.
Step 2: Synthesis of 5-((2-Fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
-
A mixture of the product from Step 1 (1 equivalent), 2-fluoro-4-iodoaniline (1.1 equivalents), and phosphorus oxychloride (POCl₃) (3 equivalents) in a suitable solvent like toluene is heated to reflux for 8-12 hours.
-
The reaction is cooled and quenched by carefully adding it to ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
Step 3: Synthesis of 3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
-
To a solution of the product from Step 2 (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and cyclopropylamine (1.5 equivalents).
-
Heat the mixture to 100-110 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Step 4: Synthesis of Trametinib
-
This final step involves a palladium-catalyzed cross-coupling reaction between the product from Step 3 and N-(3-aminophenyl)acetamide.
-
A mixture of the product from Step 3 (1 equivalent), N-(3-aminophenyl)acetamide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere at 100-110 °C for 12-18 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield Trametinib.
Characterization of Trametinib
| Technique | Expected Results |
| ¹H NMR | The spectrum will show signals for the aromatic protons, the cyclopropyl group, the methyl groups, and the acetamide moiety. |
| ¹³C NMR | All carbon atoms of the Trametinib structure should be represented by distinct signals. |
| HRMS (ESI) | The measured mass of the [M+H]⁺ ion should correspond to the calculated mass of C₂₆H₂₃FIN₅O₄. |
| HPLC Purity | ≥ 98% |
Part 4: Protocols for Kinase Activity Assays
Once a kinase inhibitor has been synthesized and characterized, it is crucial to evaluate its biological activity. Kinase activity assays are essential for determining the potency (e.g., IC₅₀ value) and selectivity of the inhibitor. Several assay formats are available, each with its own advantages and disadvantages.
General Workflow for a Kinase Activity Assay
Caption: General workflow for a kinase activity assay.
Protocol 1: ADP-Glo™ Kinase Assay
This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase. [16][19] Materials:
-
Kinase of interest (e.g., EGFR, BTK, MEK1/2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor (e.g., Gefitinib, Ibrutinib, Trametinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO and then in the appropriate kinase buffer.
-
In a 384-well plate, add the kinase and the inhibitor solution. Incubate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity. It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. [8][15] Materials:
-
Kinase and substrate
-
ATP
-
Inhibitor
-
HTRF® KinEASE™ Kit (Cisbio) or equivalent
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare inhibitor dilutions as described for the ADP-Glo™ assay.
-
In a 384-well plate, add the kinase and the inhibitor.
-
Add the biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding the detection mixture containing a europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the IC₅₀ value.
Conclusion
This guide provides a comprehensive overview and practical protocols for the synthesis, characterization, and activity assessment of small molecule kinase inhibitors. By understanding the underlying principles and following these detailed procedures, researchers can confidently synthesize and evaluate novel kinase inhibitors, contributing to the advancement of targeted therapies. The provided workflows and protocols for Gefitinib, Ibrutinib, and Trametinib serve as representative examples that can be adapted for the synthesis of other kinase inhibitors.
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- Gefitinib (IRESSA)
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- Benchchem. (2025). An In-depth Technical Guide to the Biological Activity and Targets of Gefitinib (Iressa).
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- Preparation method of Ibrutinib drug impurity. (n.d.).
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- Laboratory-scale synthesis of trametinib (55). (n.d.).
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- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2017). Journal of Chemical and Pharmaceutical Research.
- Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. (2017). Oncotarget.
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- Ibrutinib and novel BTK inhibitors in clinical development. (2013).
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- EGFR Kinase Assay. (n.d.).
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- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).
- N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025). Molbank.
- High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025).
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Application Notes & Protocols for the Development of Agrochemicals and Pesticides
Introduction: The Modern Imperative in Crop Protection
The development of novel agrochemicals and pesticides is a complex, multi-disciplinary endeavor essential for ensuring global food security. The challenge lies not only in discovering potent active ingredients (AIs) to control pests, weeds, and diseases but also in ensuring these solutions are safe for humans, non-target organisms, and the environment at large.[1] Modern agrochemical research has moved beyond simple efficacy screening to an integrated scientific approach, combining high-throughput technologies, detailed mechanistic studies, and rigorous safety and environmental profiling. The goal is to create products that are not only effective but also sustainable and compliant with a stringent global regulatory landscape.[2][3]
This guide provides researchers, scientists, and development professionals with an in-depth overview of the critical applications and protocols that underpin the agrochemical development pipeline. We will explore the causality behind experimental choices, provide detailed methodologies for key assays, and illustrate the logical flow from initial discovery to final formulation.
Chapter 1: The Discovery Engine - High-Throughput Screening (HTS) for Lead Identification
The journey to a new agrochemical begins with the screening of vast chemical libraries to identify "hits"—compounds that exhibit desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid and automated testing of thousands to millions of compounds.[4] This acceleration is crucial; HTS can process over 10,000 samples in a single day, a task that would take weeks or months using traditional methods.[4]
The choice of screening assay is fundamental and is broadly categorized into two approaches:
-
Target-Based Screening: This rational design approach focuses on a specific, known biochemical target within the pest, such as an essential enzyme or receptor.[5] For instance, many insecticides target the nervous system, particularly enzymes like acetylcholinesterase or specific ion channels.[5][6] This method is advantageous for its precision but requires prior knowledge of a critical molecular target.
-
Phenotypic (or Whole-Organism) Screening: This approach involves treating the whole target organism (e.g., insect larvae, fungal spores, or whole plants) with test compounds and observing a desired outcome, such as mortality or growth inhibition.[7][8] This method requires no prior knowledge of the mechanism and can uncover novel modes of action.
Comparative Overview of HTS Assay Types
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Target-Based | Measures the interaction of a compound with a specific, isolated molecular target (e.g., enzyme inhibition). | High specificity, amenable to automation, provides immediate mechanistic insight. | Requires a validated target, may miss compounds requiring metabolic activation. | Screening for inhibitors of a known pest-specific enzyme. |
| Phenotypic | Measures the overall effect of a compound on a whole organism or cell (e.g., larval mortality). | Discovers novel mechanisms, accounts for bioavailability and metabolism. | "Black box" approach, requires further studies to determine the mode of action. | Primary screening of a diverse chemical library for new insecticidal leads.[7][8] |
Experimental Workflow: High-Throughput Screening
The diagram below illustrates a typical workflow for an HTS campaign, from library preparation to hit confirmation.
Caption: High-Throughput Screening (HTS) Workflow.
A critical validation parameter in HTS is the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor greater than 0.5 is generally considered robust and reliable for screening.[4]
Protocol: High-Throughput Larval Assay for Insecticide Discovery
This protocol is adapted from methods used for screening potential pesticides against mosquito larvae and can be modified for other small insects.[7][8]
Objective: To identify compounds that cause mortality in first-instar larvae of a target insect species in a 24-well plate format.
Materials:
-
24-well microplates
-
First-instar insect larvae (e.g., Aedes aegypti), 24 hours post-hatch
-
Test compounds dissolved in acetone or DMSO
-
Larval diet solution
-
Deionized water
-
Automated liquid handler or multichannel pipette
-
Incubator set to appropriate temperature and humidity (e.g., 27°C and 80% RH)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 10 µL of each test compound solution into the wells of a 24-well plate. For primary screening, a single high concentration (e.g., 10-20 ppb) is often used. Include negative (solvent only) and positive (known insecticide) controls.
-
Larvae Preparation: Gently collect first-instar larvae.
-
Assay Assembly: a. Add 950 µL of deionized water to each well. b. Add 40 µL of the larval diet solution to each well. c. Carefully add 5 first-instar larvae to each well.
-
Incubation: Seal the plates and incubate for 24 hours at the appropriate temperature and humidity.
-
Data Acquisition: After 24 hours, count the number of dead larvae in each well. Mortality is the primary endpoint.
-
Data Analysis: Calculate the percent mortality for each compound. Compounds showing significantly higher mortality than the negative control (e.g., >80% mortality) are considered "primary hits" and are selected for further dose-response analysis to determine their LC50 (Lethal Concentration, 50%).[7]
Chapter 2: Elucidating the Mechanism of Action (MoA)
Identifying a "hit" is only the beginning. Understanding how a pesticide works—its Mechanism of Action (MoA)—is crucial for several reasons, most notably for managing the development of resistance.[9] The repeated use of pesticides with the same MoA exerts selective pressure on pest populations, favoring the survival of resistant individuals.[9] By rotating products with different MoA codes, this pressure is reduced.[9]
The MoA refers to the specific biochemical process or pathway that the pesticide disrupts to cause mortality.[9] For example, many successful herbicides act on pathways unique to plants, such as photosynthesis or the synthesis of certain amino acids, which enhances their selectivity and safety for non-plant organisms.[6]
Investigative Workflow for MoA Determination
Caption: Workflow for Mechanism of Action (MoA) Elucidation.
Discovery research is now heavily focused on finding new mechanisms and modes of action to combat cross-resistance, where resistance to one pesticide confers resistance to another that acts on the same target.[10]
Chapter 3: Early Safety & Disposition Profiling (In Vitro ADME)
Before a promising lead compound can advance, its safety and disposition profile must be evaluated. The principles of ADME (Absorption, Distribution, Metabolism, and Excretion), traditionally used in pharmaceutical development, are highly applicable to agrochemicals.[11][12] These studies provide early insights into how a compound will behave in biological systems, helping to identify potential liabilities and guide chemical optimization.[13]
In vitro ADME assays are crucial for reducing reliance on animal testing and for making faster go/no-go decisions.[11][12]
Key In Vitro ADME Assays for Agrochemical Development
| Assay | Purpose in Agrochemical Context | Relevance to Safety & Efficacy |
| Aqueous Solubility | Determines how well the compound dissolves in water. | Affects formulation type, bioavailability to plants/pests, and environmental mobility.[14] |
| Membrane Permeability (e.g., Caco-2, PAMPA) | Assesses the ability to cross biological membranes. | Predicts absorption in the target pest's gut or through a plant's cuticle.[15] |
| Metabolic Stability (Microsomes, Hepatocytes) | Measures the rate of breakdown by metabolic enzymes (e.g., Cytochrome P450s).[15] | Determines persistence in the target pest (efficacy) and in non-target organisms like mammals or beneficial insects (safety).[14] |
| Plasma Protein Binding | Measures how much compound binds to proteins in the blood. | Affects the amount of "free" compound available to act on the target site or be cleared from the body.[14] |
Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate at which a test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled liver microsomes (from relevant species, e.g., rat, human, insect)
-
Test compound stock solution (in DMSO or Acetonitrile)
-
NADPH regenerating system (cofactor for metabolic reactions)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (one high-turnover, one low-turnover)
-
96-well incubation plate and a collection plate
-
Quenching solution (e.g., cold Acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer.
-
Incubation Setup: In the 96-well incubation plate, add the liver microsome suspension to each well. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: To start the metabolic reaction, add the NADPH regenerating system to all wells except for the "time zero" (T0) wells. Add the test compound working solution to all wells.
-
Time Points: a. T0: Immediately after adding the test compound, add cold quenching solution to the T0 wells to stop the reaction. This represents 100% of the initial compound. b. Other Time Points: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 60 minutes), add cold quenching solution to the respective wells to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a clean collection plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the test compound. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
A short half-life indicates rapid metabolism, while a long half-life suggests the compound is metabolically stable. This data is critical for predicting persistence and potential bioaccumulation.
Chapter 4: Formulation Development - From Active Ingredient to Usable Product
An active ingredient (AI) is rarely applied in its pure form.[16] Formulation is the science of combining the AI with other substances (co-formulants) to create a product that is stable, easy to apply, and effective.[17][18] The formulation optimizes the performance of the AI, improves its persistence on the target, and ensures its stability during storage.[18]
Common formulation types include:
-
Emulsifiable Concentrates (EC): The AI is dissolved in a solvent with emulsifiers and forms an emulsion when mixed with water.[16]
-
Suspension Concentrates (SC): A solid AI is dispersed in water.
-
Water-Dispersible Granules (WG): A solid formulation that disperses in water.
-
Oil Dispersions (OD): A solid AI is dispersed in oil.
The choice of formulation depends on the AI's physicochemical properties (like solubility), the intended application method, and regulatory requirements.[2][16]
Protocol: Accelerated Storage Stability of an EC Formulation
Objective: To assess the physical and chemical stability of an Emulsifiable Concentrate (EC) formulation under conditions of elevated temperature to predict its shelf-life.
Materials:
-
EC formulation sample
-
Glass storage containers with airtight seals
-
Oven capable of maintaining 54 ± 2°C
-
Analytical equipment for AI quantification (e.g., HPLC)
-
Equipment for testing emulsion stability (e.g., graduated cylinders)
Procedure:
-
Initial Analysis (T0): Before storage, analyze the EC formulation for: a. Appearance: Note the color, clarity, and homogeneity. b. Active Ingredient Content: Quantify the AI concentration using a validated HPLC method. c. Emulsion Stability: Dilute the EC in water according to the proposed label rate in a graduated cylinder. Observe and record the amount of cream or sediment at set time intervals (e.g., 30 min, 1 hr, 2 hr).
-
Storage: Place a sealed container of the EC formulation in an oven at 54°C for 14 days. This is a standard accelerated aging condition.
-
Post-Storage Analysis (T14): After 14 days, remove the sample, allow it to return to room temperature, and repeat all the analyses performed at T0.
-
Evaluation:
-
Chemical Stability: Compare the AI content at T14 to T0. A significant degradation (e.g., >5%) may indicate a problem.
-
Physical Stability: Compare the appearance and emulsion stability results. Look for signs of phase separation, crystallization, or poor emulsion performance.
-
A stable formulation will show minimal change in its chemical and physical properties after accelerated storage.
Chapter 5: Environmental Fate and Ecotoxicology
A critical component of modern pesticide development is understanding what happens to the compound after it is released into the environment.[19] Environmental fate studies investigate the persistence, degradation, and mobility of a pesticide, while ecotoxicology assesses its impact on non-target organisms.[20][21]
Key environmental processes include:
-
Hydrolysis: Breakdown in water.[19]
-
Microbial Degradation: Breakdown by microorganisms in soil and water.[19]
-
Adsorption/Desorption: Binding to soil particles, which affects mobility and potential to contaminate groundwater.[1]
These studies determine crucial parameters like the environmental half-life of the pesticide and help build a comprehensive risk assessment.[19][20] The ultimate goal is to ensure that the pesticide does not cause unreasonable adverse effects on the environment.[22]
Environmental Risk Assessment Logic
Caption: Logic flow for Environmental Risk Assessment.
Chapter 6: The Regulatory Framework
No pesticide can be sold or distributed in the United States without first being registered by the U.S. Environmental Protection Agency (EPA).[3][22] This registration process is governed primarily by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[3][23] The EPA evaluates extensive data on the pesticide's chemistry, efficacy, toxicity, and environmental fate to ensure it will not cause "unreasonable adverse effects on the environment."[22] For pesticides used on food crops, the EPA also establishes maximum legally permissible residue levels, known as tolerances, under the Federal Food, Drug, and Cosmetic Act (FFDCA).[3][24] The entire process, from discovery to registration, is a data-driven journey to balance the benefits of crop protection with the imperative of human and environmental safety.[23][24]
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Crop Protection Formulation Development Services. Battelle.
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Environmental Fate & Ecotoxicology of Pesticides. Cambridge Environmental.
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Pest toxicology: the primary mechanisms of pesticide action. PubMed.
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An Introduction to Agrochemical Formulation Strategies. Informa Connect.
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Plant Protection and Agrochemical formulations, so the "rational chemistry" combines productivity and sustainability. SIPCAM OXON.
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AGROCHEMICALS FORMULATION. PCC SE.
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Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society.
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Formulation Challenges Facing the Agrochemical Industry. Microtrac.
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Regulatory and Guidance Information by Topic: Pesticides. US EPA.
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Editorial: Environmental impacts of pesticides: Environmental fate, ecotoxicology, risk assessment, and remediation. Frontiers.
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Understanding Pesticide Mode of Action. Cropaia.
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High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology.
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Pesticide Interactions: Mechanisms, Benefits, and Risks. Journal of Agricultural and Food Chemistry.
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Registration of Pesticides. National Pesticide Information Center.
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A High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. DTIC.
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(PDF) Mode of action of pesticides and the novel trends – A critical review. ResearchGate.
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How to Register a Pesticide. California Department of Pesticide Regulation.
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Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations. US EPA.
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40 CFR Part 152 -- Pesticide Registration and Classification Procedures. eCFR.
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ADME DMPK Studies. Charles River Laboratories.
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High-throughput screening and quantification of pesticides in Lilii Bulbus using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. Analytical Methods.
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies.
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High-throughput screening and quantification of pesticides in Lilii Bulbus using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. PubMed.
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In Vitro ADME Assays. Concept Life Sciences.
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In-Vitro ADME. GBA Group.
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In Vitro ADME. WuXi AppTec Lab Testing Division.
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine
Abstract
This document provides detailed analytical procedures for the quantitative determination of 4-chloro-5-methyl-1H-pyrazol-3-amine, a key heterocyclic intermediate in pharmaceutical synthesis. Given its polar nature, chromatographic analysis presents specific challenges, primarily concerning retention on traditional reversed-phase columns. We present two robust methods: a primary quality control and assay method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a more sensitive, selective method for trace-level quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide explains the rationale behind method development choices and provides step-by-step protocols for implementation and validation, tailored for researchers and professionals in drug development and quality control.
Introduction: The Analytical Challenge
This compound (MW: 131.56 g/mol , Formula: C₄H₆ClN₃) is a substituted pyrazole derivative. The presence of an amine group and the pyrazole core imparts significant polarity to the molecule. In reversed-phase HPLC, which relies on hydrophobic interactions, highly polar compounds are often poorly retained on standard C8 or C18 columns, eluting at or near the solvent front (void volume).[1][2] This co-elution with other unretained matrix components complicates quantification and reduces method reliability.
The analytical strategies herein are designed to overcome this challenge by employing specialized column chemistry and optimized mobile phases to achieve adequate retention, sharp peak shapes, and reproducible results suitable for rigorous scientific and regulatory environments.
Method 1: HPLC-UV for Assay and Impurity Profiling
This method is designed for routine analysis, such as determining the purity of a bulk substance or monitoring reaction progress where analyte concentrations are relatively high.
Rationale and Method Development Insights
The primary challenge is to achieve sufficient retention for this polar analyte.[3] Using a mobile phase with a very high aqueous content (e.g., >95% water) on a conventional C18 column can lead to a phenomenon known as "phase collapse" or "dewetting," where the alkyl chains on the silica support fold upon themselves, drastically reducing retention and reproducibility.[4]
To counter this, we select a polar-endcapped reversed-phase column . These columns have a modification to the silica surface that makes them compatible with 100% aqueous mobile phases.[3][4] This ensures stable retention times even when starting with a high-water mobile phase.
Furthermore, the mobile phase is acidified with formic acid. The amine group on the pyrazole ring is basic and will be protonated at a low pH. This single ionic state prevents peak tailing that can occur from mixed-mode (ionic and hydrophobic) interactions with residual silanols on the column surface, resulting in sharper, more symmetrical peaks.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Analyte: this compound reference standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS grade, ~99%)
-
Sample Diluent: 5% Acetonitrile in Water
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD. |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent polar-endcapped C18 | Polar-modified chemistry provides robust retention for polar analytes in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient Program | 5% B to 70% B over 5 minutes | A shallow initial gradient ensures retention, followed by a ramp to elute the compound and wash the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and ensures reproducible retention times by controlling viscosity. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 225 nm | Pyrazole derivatives typically absorb in the low UV range. Wavelength should be optimized by scanning a standard.[5] |
| Run Time | 8 minutes | Includes gradient elution and re-equilibration. |
2.2.3. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the sample diluent. These will be used to establish the calibration curve.
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.22 µm syringe filter before injection.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for applications requiring low detection limits, such as pharmacokinetic studies, metabolite identification, or the quantification of trace-level impurities. The use of tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity.
Rationale and Method Development Insights
3.1.1. Ionization: The amine functional group on this compound is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice.[6] ESI is a soft ionization technique that minimizes in-source fragmentation, maximizing the signal for the protonated parent molecule, [M+H]⁺.
3.1.2. Mass Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This technique offers superior selectivity by monitoring a specific fragmentation pathway.
-
Q1 (First Quadrupole): Isolates the parent ion (precursor ion) of our analyte.
-
q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific fragment ion (product ion).
This precursor -> product ion transition is a highly specific signature for the analyte, effectively filtering out chemical noise from the sample matrix and enabling quantification at very low levels.
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) | Provides high resolution and low system volume for fast, efficient separations. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 7500, Agilent 6495C) | Required for high-sensitivity MRM-based quantification. |
| LC Column & Mobile Phase | Identical to the HPLC-UV method | The established chromatography is already MS-compatible due to the use of volatile formic acid. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the basic amine group of the analyte. |
| Key MS Parameters | Capillary Voltage: ~3.5 kV; Source Temp: ~400 °C | Parameters must be optimized for the specific instrument to maximize ion signal. |
3.2.2. MRM Transition Details The analyte's monoisotopic mass is ~131.03 Da. The protonated precursor [M+H]⁺ will have an m/z of 132.0 . The chlorine atom results in an isotopic partner at m/z 134.0 with ~32% of the abundance; m/z 132.0 is selected for maximum sensitivity.
Product ions are determined by infusing a standard solution and performing a product ion scan. Plausible fragmentations for pyrazoles include ring cleavages or loss of small neutral molecules.[7][8]
| Transition | Proposed Use | Dwell Time (ms) | Collision Energy (eV) |
| 132.0 -> 97.0 | Quantifier | 50 | 20 (Optimize) |
| 132.0 -> 70.0 | Qualifier | 50 | 25 (Optimize) |
Note: Collision energies are starting points and must be empirically optimized on the specific instrument to maximize product ion intensity.
3.2.3. Standard and Sample Preparation Preparation follows the same procedure as the HPLC-UV method, but working standard concentrations will be significantly lower, often in the ng/mL to low µg/mL range, depending on the sensitivity requirements of the assay.
LC-MS/MS Workflow Diagram
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Structural Elucidation of 4-chloro-5-methyl-1H-pyrazol-3-amine
Introduction
4-chloro-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The precise substitution pattern on the pyrazole ring is critical for its pharmacological activity. Therefore, unambiguous structural characterization is a prerequisite for its use in drug development and other chemical applications.
This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the causality behind the selection of specific NMR experiments, from routine one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR to more advanced two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Predicted NMR Data
Based on the analysis of structurally similar pyrazole derivatives found in the literature, a predicted set of NMR data for this compound is presented below. These tables serve as a reference for the experimental data to be acquired.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (pyrazole) | ~11.0-12.0 | br s |
| NH₂ (amine) | ~4.5-5.5 | br s |
| CH₃ (methyl) | ~2.1 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (C-NH₂) | ~150 |
| C5 (C-CH₃) | ~135 |
| C4 (C-Cl) | ~105 |
| CH₃ | ~10 |
Experimental Workflow
The structural confirmation of this compound is achieved through a logical sequence of NMR experiments. The workflow is designed to build upon the information gathered in the previous step, leading to a complete and unambiguous assignment of all proton and carbon signals.
Caption: A logical workflow for the complete NMR structural elucidation of this compound.
Protocols
Sample Preparation
A well-defined protocol for sample preparation is crucial for acquiring high-quality NMR spectra.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic molecules and its high boiling point. The residual solvent peak can be used as a secondary chemical shift reference.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) is often sufficient.
1D NMR Spectroscopy
a. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
-
Expected Observations: The spectrum is expected to show three main signals: a broad singlet for the pyrazole N-H proton at a downfield chemical shift, another broad singlet for the amine (NH₂) protons, and a sharp singlet for the methyl (CH₃) protons.
b. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used.
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds
-
-
Expected Observations: Four distinct carbon signals are anticipated: three for the pyrazole ring carbons (C3, C4, and C5) and one for the methyl carbon.
c. DEPT-135
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[2]
-
Pulse Program: DEPT-135
-
Acquisition Parameters: Similar to the ¹³C NMR experiment.
-
Expected Observations: The DEPT-135 spectrum will show a positive signal for the methyl (CH₃) carbon and no signals for the quaternary carbons (C3, C4, and C5). This confirms the presence of the methyl group and the quaternary nature of the ring carbons.
2D NMR Spectroscopy
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals by revealing through-bond correlations.[3][4]
a. ¹H-¹H COSY (Correlation Spectroscopy)
COSY experiments identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 16 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
-
-
Expected Observations: For this compound, no cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal proton-proton couplings. This provides negative evidence that supports the proposed structure.
b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[5][6]
-
Pulse Program: An edited HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is recommended as it provides multiplicity information (CH/CH₃ as positive signals and CH₂ as negative signals).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
-
-
Expected Observations: A single cross-peak is expected, correlating the methyl protons (~2.1 ppm) with the methyl carbon (~10 ppm). This definitively assigns the methyl group signals.
c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ²JCH and ³JCH couplings). This is a powerful tool for piecing together the carbon skeleton.[5]
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 240 ppm
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 32
-
-
Expected Correlations:
-
The methyl protons (~2.1 ppm) are expected to show correlations to:
-
C5 (~135 ppm, ²JCH)
-
C4 (~105 ppm, ³JCH)
-
-
The pyrazole NH proton (~11.0-12.0 ppm) is expected to show correlations to:
-
C5 (~135 ppm)
-
C3 (~150 ppm)
-
-
The amine NH₂ protons (~4.5-5.5 ppm) are expected to show a correlation to:
-
C3 (~150 ppm, ²JCH)
-
-
The following diagram illustrates the key expected HMBC correlations.
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols for the N-Alkylation of 4-chloro-5-methyl-1H-pyrazol-3-amine
Introduction: The Strategic Importance of N-Alkylated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif. The strategic N-alkylation of the pyrazole ring is a critical step in the synthesis of these therapeutic agents, as the nature of the substituent on the nitrogen atom profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4]
This application note provides a comprehensive guide to the N-alkylation of a specifically substituted pyrazole, 4-chloro-5-methyl-1H-pyrazol-3-amine. This particular scaffold is of significant interest due to the presence of multiple functional groups that allow for diverse downstream chemical modifications. However, the presence of two adjacent nitrogen atoms in the pyrazole ring and an exocyclic amino group presents a significant challenge in achieving regioselective alkylation.[1][5] This protocol will detail a robust method for the preferential N-alkylation of the pyrazole ring, discuss the underlying mechanistic principles, and provide expert insights into overcoming common challenges.
Mechanistic Insights: Controlling Regioselectivity in Pyrazole Alkylation
The N-alkylation of an unsymmetrical pyrazole, such as this compound, can theoretically yield two regioisomers, the N1- and N2-alkylated products. The regiochemical outcome is a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[5][6]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of this compound, the methyl group at the C5 position exerts a significant steric influence, directing the incoming alkyl group towards the N1 position.[6][7]
-
Electronic Effects: The electron-donating amino group at C3 and the electron-withdrawing chloro group at C4 modulate the nucleophilicity of the two ring nitrogens. While the amino group enhances the overall electron density of the ring, the precise influence on the relative nucleophilicity of N1 versus N2 can be complex.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity of the reaction.[1][2] For instance, strong, non-coordinating bases in polar aprotic solvents often favor alkylation at the more sterically accessible nitrogen.
Furthermore, the presence of the exocyclic 3-amino group introduces the possibility of a competing N-alkylation reaction. This protocol is designed to minimize this side reaction by carefully selecting the base and reaction conditions to favor the deprotonation and subsequent alkylation of the more acidic pyrazole N-H.
Experimental Protocol: N1-Alkylation of this compound
This protocol describes a general procedure for the regioselective N1-alkylation of this compound using an alkyl halide in the presence of a suitable base.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Anhydrous N,N-Dimethylformamide (DMF) | Magnetic stirrer and stir bar |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | Ice bath |
| Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Syringe and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Reflux condenser |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Brine (saturated aqueous NaCl solution) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Chromatography column |
| Silica gel for column chromatography | Thin Layer Chromatography (TLC) plates and chamber |
Step-by-Step Procedure
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Visualizing the Workflow and Mechanism
To provide a clear visual representation of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Simplified reaction mechanism for the N-alkylation of the pyrazole.
Expertise & Experience: Causality Behind Experimental Choices
The selection of sodium hydride (NaH) as the base and N,N-dimethylformamide (DMF) as the solvent is a deliberate choice rooted in extensive experience with heterocyclic chemistry. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, driving the reaction towards the formation of the pyrazolate anion. [9]This is crucial for ensuring a high conversion rate. DMF is an excellent polar aprotic solvent that effectively solvates the resulting sodium pyrazolate, enhancing the nucleophilicity of the anion for the subsequent alkylation step.
The initial cooling to 0 °C during the addition of NaH is a critical safety and selectivity measure. It controls the exothermic deprotonation reaction and minimizes potential side reactions. Allowing the reaction to proceed at room temperature after the addition of the alkylating agent provides a balance between a reasonable reaction rate and the prevention of undesired byproducts.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the integration of in-process controls. The use of Thin Layer Chromatography (TLC) is a simple yet powerful tool to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of degradation products from prolonged reaction times.
Furthermore, the purification by flash column chromatography is a standard and reliable method for isolating the desired N-alkylated product from any unreacted starting material, regioisomers, or other impurities. [8]The purity of the final compound can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, providing a definitive validation of the protocol's success.
Summary of Typical Reaction Conditions and Outcomes
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to solvate the pyrazolate anion. |
| Temperature | 0 °C to Room Temperature | Controlled deprotonation and optimal reaction rate. |
| Monitoring | Thin Layer Chromatography (TLC) | Real-time tracking of reaction progress. |
| Purification | Flash Column Chromatography | Effective isolation of the desired product. |
| Expected Outcome | Predominantly N1-alkylated product | Steric hindrance from the C5-methyl group directs alkylation. |
References
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
ACS Publications. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Available at: [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ACS Publications. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
PubMed. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
ScienceDirect. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubMed. (n.d.). Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. Available at: [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-chloro-5-methyl-1H-pyrazol-3-amine
Introduction: The Strategic Importance of Arylated Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic derivatization of this heterocyclic scaffold is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the formation of carbon-carbon bonds. This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 4-chloro-5-methyl-1H-pyrazol-3-amine with a variety of aryl and heteroaryl boronic acids. The successful arylation of this specific pyrazole derivative opens avenues to a diverse range of novel chemical entities for applications in drug development and life science research. The presence of both a chloro leaving group and an amino coordinating group on the pyrazole ring presents unique challenges, necessitating carefully optimized reaction conditions to achieve high yields and minimize side reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The generally accepted mechanism involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[1]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[2]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 4-aryl-5-methyl-1H-pyrazol-3-amine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; rankdir="LR"; node [shape=box, style=rounded]; edge [color="#4285F4", fontcolor="#202124"];
"Pd(0)L2" [pos="0,0!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Oxidative_Addition" [pos="2,1.5!", shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)L2-X" [pos="4,0!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Transmetalation" [pos="2,-1.5!", shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)L2-R" [pos="0,-3!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Reductive_Elimination" [pos="-2,-1.5!", shape=plaintext, fontcolor="#202124"]; "Ar-X" [pos="4,1.5!", shape=plaintext, fontcolor="#EA4335"]; "R-B(OH)2" [pos="4,-1.5!", shape=plaintext, fontcolor="#34A853"]; "Base" [pos="3,-2.5!", shape=plaintext, fontcolor="#FBBC05"]; "Ar-R" [pos="-4,0!", shape=plaintext, fontcolor="#202124"];
"Pd(0)L2" -> "Ar-Pd(II)L2-X" [label="Oxidative Addition"]; "Ar-Pd(II)L2-X" -> "Ar-Pd(II)L2-R" [label="Transmetalation"]; "Ar-Pd(II)L2-R" -> "Pd(0)L2" [label="Reductive Elimination"]; "Ar-X" -> "Oxidative_Addition" [style=dotted, arrowhead=none]; "R-B(OH)2" -> "Transmetalation" [style=dotted, arrowhead=none]; "Base" -> "Transmetalation" [style=dotted, arrowhead=none]; "Reductive_Elimination" -> "Ar-R" [style=dotted, arrowhead=none]; } Caption: The Suzuki-Miyaura Catalytic Cycle.
Expert Insights: Overcoming Challenges in the Coupling of this compound
The Suzuki coupling of this compound is not without its challenges. The chloro group is a less reactive electrophile compared to its bromo or iodo counterparts, necessitating the use of highly active catalyst systems.[3] Furthermore, the presence of the free amino group and the pyrazole N-H can lead to catalyst inhibition through coordination to the palladium center.[4]
To address these issues, the selection of an appropriate palladium precatalyst and ligand is critical. Modern Buchwald-type precatalysts, such as XPhos Pd G2, are particularly effective.[5][6][7] These catalysts feature bulky, electron-rich biarylphosphine ligands that promote the crucial oxidative addition step and facilitate the overall catalytic cycle. The precatalyst format also ensures the efficient in-situ generation of the active Pd(0) species.[5]
Another key consideration is the potential for a dehalogenation side reaction, where the chloro-pyrazole is reduced to the corresponding pyrazole. This can be influenced by the choice of base, solvent, and temperature. Careful optimization of these parameters is essential to maximize the yield of the desired cross-coupled product.[8]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a range of aryl- and heteroarylboronic acids.
Reagents and Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
XPhos Pd G2 (Palladium precatalyst)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (1-3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the pyrazole should be around 0.1-0.2 M.
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#E8F0FE"; "Reagents" [label="Weigh Reagents:\n- Pyrazole (1.0 eq)\n- Boronic Acid (1.2-1.5 eq)\n- Base (2.0-3.0 eq)\n- Catalyst (1-3 mol%)"]; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#E6F4EA"; "Setup" [label="Combine reagents in\nSchlenk flask under inert gas"]; "Solvents" [label="Add anhydrous Dioxane\nand degassed Water"]; "Heating" [label="Heat with stirring\n(80-110 °C)"]; "Monitoring" [label="Monitor by TLC/LC-MS"]; }
subgraph "cluster_Workup_Purification" { label="Work-up & Purification"; bgcolor="#FEF7E0"; "Workup" [label="Cool, dilute with EtOAc/Water,\nand perform extraction"]; "Purification" [label="Dry organic layers, concentrate,\nand purify by column chromatography"]; }
"Reagents" -> "Setup"; "Setup" -> "Solvents"; "Solvents" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Workup"; "Workup" -> "Purification"; } Caption: General Experimental Workflow.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes optimized conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions in the literature.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2 (3) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 110 | 18 | 70-80 |
| 4 | 2-Thienylboronic acid | XPhos Pd G2 (3) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 110 | 20 | 65-75 |
Trustworthiness: Self-Validating Systems and Troubleshooting
Validation of Results:
-
Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient heating.
-
Solution: Ensure the use of a high-quality precatalyst and anhydrous solvent. Verify the reaction temperature and consider increasing the catalyst loading slightly (e.g., to 5 mol%).
-
-
Significant Dehalogenation:
-
Cause: The reaction conditions may favor the reductive dehalogenation pathway.
-
Solution: Try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature. Reducing the amount of water in the solvent system can also sometimes mitigate this side reaction.
-
-
Poor Yields with Heteroarylboronic Acids:
-
Cause: Heteroarylboronic acids can be unstable under the reaction conditions.
-
Solution: Use the corresponding boronate ester (e.g., pinacol ester) which can exhibit greater stability.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 4-aryl-5-methyl-1H-pyrazol-3-amines. By employing modern palladium precatalysts like XPhos Pd G2 and carefully optimizing the reaction conditions, the challenges associated with the coupling of this chloro-amino-pyrazole can be effectively overcome. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize a wide array of novel pyrazole derivatives for various applications in drug discovery and chemical biology.
References
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]
-
Tomanová, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. [Link]
-
Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12357. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bunev, A. S., et al. (2014). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293–300. [Link]
-
Ali, S., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Royal Society of Chemistry. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Al-Hourani, B. J., et al. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Journal of Chemical Education. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PubMed Central. [Link]
-
Journal of Organic Chemistry. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. [Link]
-
Journal of Organic Chemistry for Process Research & Development. (2021). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for the Synthesis and Characterization of Schiff Bases Derived from 4-chloro-5-methyl-1H-pyrazol-3-amine
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed experimental procedure for the synthesis of Schiff bases from 4-chloro-5-methyl-1H-pyrazol-3-amine. Pyrazole-based Schiff bases are a class of compounds of significant interest in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol, mechanistic insights, characterization techniques, and safety considerations. The protocol is structured to be self-validating, ensuring reproducibility and scientific integrity.
Introduction: The Significance of Pyrazole Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or a ketone.[4] This functional group is a critical structural motif for conferring biological activity.[3][5] When combined with a pyrazole nucleus—a five-membered heterocyclic ring with two adjacent nitrogen atoms—the resulting Schiff base derivatives often exhibit enhanced pharmacological profiles.[3][6]
The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs, valued for its diverse biological activities.[7] The specific starting material, this compound, provides a versatile platform for creating a library of novel compounds. The chloro and methyl substituents on the pyrazole ring can modulate the electronic and steric properties of the final Schiff base, influencing its bioactivity and potential as a therapeutic agent or as a ligand for coordination chemistry.[8][9]
Reaction Mechanism and Rationale
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone.[5][8] This step forms an unstable hemiaminal (or carbinolamine) intermediate.
-
Dehydration: The hemiaminal then undergoes dehydration, eliminating a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[5][8]
This reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic pyrazole amine.
Diagram 1: General Reaction Mechanism
Caption: The two-step mechanism of Schiff base formation.
Detailed Experimental Protocol
This protocol describes a general procedure using salicylaldehyde as a representative aromatic aldehyde. This can be adapted for other aldehydes or ketones with minor modifications to purification steps.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% Purity | Sigma-Aldrich | Primary amine reactant |
| Salicylaldehyde (2-hydroxybenzaldehyde) | ≥98% Purity | Acros Organics | Carbonyl reactant |
| Ethanol (Absolute) | ACS Grade | Fisher Chemical | Reaction solvent |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals | Acid catalyst |
| Hexane | HPLC Grade | J.T. Baker | TLC mobile phase component |
| Ethyl Acetate | HPLC Grade | J.T. Baker | TLC mobile phase component |
| Round-bottom flask (50 mL) | - | - | Reaction vessel |
| Reflux condenser | - | - | Prevent solvent loss during heating |
| Magnetic stirrer and stir bar | - | - | Ensure homogenous reaction mixture |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | Reaction monitoring |
| Büchner funnel and filter paper | - | - | Product isolation |
| Melting point apparatus | - | - | Purity assessment |
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis of pyrazole Schiff bases.
-
Reactant Preparation: In a 50 mL round-bottom flask, combine this compound (e.g., 1.45 g, 10 mmol) and salicylaldehyde (e.g., 1.22 g, 10 mmol). Add absolute ethanol (20-25 mL) to dissolve the reactants.
-
Rationale: Ethanol is an excellent solvent for both reactants and the product, and its boiling point is suitable for reflux conditions. Using equimolar amounts ensures efficient conversion.
-
-
Catalysis and Reflux: Add a magnetic stir bar to the flask and place it in a heating mantle. Attach a reflux condenser with a water supply. Add 3-4 drops of glacial acetic acid to the stirring mixture.
-
Rationale: Glacial acetic acid serves as a proton source to catalyze the reaction without introducing excess water.[10] Refluxing at the solvent's boiling point accelerates the reaction rate.
-
-
Reaction Monitoring: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: A mobile phase of 7:3 Hexane:Ethyl Acetate is a good starting point. Spot the starting materials and the reaction mixture on a silica gel plate. The formation of a new, less polar spot (higher Rf value) and the disappearance of the starting material spots indicate reaction progression. Visualize under a UV lamp (254 nm).
-
-
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize precipitation, place the flask in an ice bath for 20-30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities and unreacted starting materials.
-
Rationale: Using cold solvent for washing minimizes the loss of the desired product, which may have slight solubility.
-
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C for several hours or until a constant weight is achieved. Record the final weight to calculate the percentage yield.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Salicylaldehyde and glacial acetic acid are corrosive and should be handled with care.
-
Avoid inhalation of solvent vapors.
Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base.
Physicochemical Properties
| Property | Expected Observation |
| Appearance | Typically a crystalline solid (e.g., yellow, orange, or off-white) |
| Yield | 75-95% (can vary based on aldehyde used and reaction time) |
| Melting Point | A sharp and distinct melting point range indicates high purity.[7] |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF, less soluble in ethanol. |
Spectroscopic Analysis
The following data provides a template for the expected spectroscopic signatures for the product of this compound and salicylaldehyde.
-
FT-IR (KBr, cm⁻¹):
-
Disappearance of peaks: The broad N-H stretching bands from the pyrazole amine (around 3200-3400 cm⁻¹) and the strong C=O stretching of the aldehyde (around 1660-1700 cm⁻¹) should be absent.
-
Appearance of key peaks:
-
~1615 cm⁻¹: A strong absorption band corresponding to the C=N (azomethine) stretch, confirming imine formation.[11]
-
~3400 cm⁻¹ (broad): O-H stretch from the salicylaldehyde moiety.
-
~1570 cm⁻¹: C=N stretch from the pyrazole ring.
-
-
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
Disappearance of peaks: The aldehyde proton signal (-CHO) from salicylaldehyde (around δ 9.8 ppm) and the amine protons (-NH₂) from the pyrazole (around δ 5.5-6.0 ppm) will be absent.
-
Appearance of key peaks:
-
δ 8.9-9.2 (s, 1H): A sharp singlet for the azomethine proton (-N=CH-).[11][12]
-
δ 12.0-13.0 (s, 1H): A broad singlet for the pyrazole N-H proton.
-
δ 9.5-10.0 (s, 1H): A singlet for the phenolic -OH proton.
-
δ 6.8-7.8 (m, 4H): Multiplets corresponding to the aromatic protons of the salicylaldehyde ring.
-
δ 2.3 (s, 3H): A singlet for the methyl (-CH₃) protons on the pyrazole ring.
-
-
-
Mass Spectrometry (ESI-MS):
-
The mass spectrum should show a prominent peak for the molecular ion [M]⁺ or the protonated molecular ion [M+H]⁺. For the example product (C₁₁H₁₀ClN₄O), the calculated molecular weight is approximately 249.68 g/mol . The observed m/z value should correspond to this mass, confirming the identity of the compound.[13]
-
Applications and Future Directions
The synthesized pyrazole Schiff bases serve as valuable intermediates for further research:
-
Drug Discovery: They can be screened for a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][14]
-
Coordination Chemistry: The azomethine nitrogen and other heteroatoms make these compounds excellent ligands for forming stable coordination complexes with various metal ions. These metal complexes often exhibit unique catalytic, magnetic, or biological properties.[6][8][9]
This protocol provides a reliable and well-characterized method for synthesizing a key class of heterocyclic compounds, enabling further exploration in medicinal chemistry and materials science.
References
-
Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]
-
Schiff's bases mechanism: Significance and symbolism. Merriam-Webster. [Link]
-
Mechanism of formation Schiff base. ResearchGate. [Link]
-
Schiff base. Wikipedia. [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
Synthesis of Schiff Bases. BYJU'S. [Link]
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Journal of Applicable Chemistry. [Link]
-
New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. ResearchGate. [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. [Link]
-
In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. National Center for Biotechnology Information. [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Wiley Online Library. [Link]
-
Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Taylor & Francis Online. [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. [Link]
-
The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. [Link]
-
Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Building Blocks in Combinatorial Chemistry Libraries
Abstract
Combinatorial chemistry is a powerful paradigm in modern drug discovery and materials science, enabling the rapid synthesis of large, structurally diverse libraries of molecules.[1][2] The success of this approach hinges on the strategic use of "building blocks"—small, reactive molecules that are systematically and repetitively linked to form the final library compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of utilizing building blocks for the design, synthesis, and analysis of combinatorial libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the analytical workflows required to ensure library quality and successful hit identification.
Chapter 1: The Philosophy of Library Design—Strategy Before Synthesis
The creation of a combinatorial library is not a random assembly of molecules; it is a deliberate process aimed at exploring a specific chemical space to maximize the probability of finding a compound with desired properties.[5][6] The selection of building blocks is therefore the most critical initial step, dictating the diversity, novelty, and ultimate utility of the library.
Defining the Chemical Space
Before any synthesis begins, the target chemical space must be defined. This is guided by the project's goals. Is the library for lead discovery or lead optimization?
-
Diversity-Oriented Libraries: For lead discovery, the goal is to cover a broad and diverse area of chemical space to find novel hits.[7] Building blocks should be chosen to introduce a wide range of shapes, sizes, and functionalities.
-
Focused (or Targeted) Libraries: For lead optimization, the library is designed around a known active compound or "hit."[5] Building blocks are selected to be analogues of specific substructures of the hit, aiming to systematically probe the structure-activity relationship (SAR) to improve potency, selectivity, or pharmacokinetic properties.
The Building Block Selection Criteria
A useful building block must possess specific characteristics:
-
Reactive Functionality: Molecules must have reactive functional groups that allow for their covalent linkage to a scaffold or other building blocks under reliable and high-yielding reaction conditions.[4]
-
Orthogonal Protection: For multi-step syntheses, building blocks with multiple functional groups must have them "orthogonally protected." This means each protecting group can be removed under specific conditions that do not affect the others, allowing for precise, stepwise chemical modifications.
-
Physicochemical Properties: Building blocks should ideally contribute to favorable drug-like properties in the final compounds, such as appropriate molecular weight, lipophilicity (logP), and polar surface area. Computational tools are often used to predict these properties in silico before synthesis begins.[3]
Table 1: Common Building Block Functional Groups and Compatible High-Yield Reactions
| Building Block Functional Group | Complementary Functional Group | Reaction Type | Typical Use Case |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide Coupling | Peptide synthesis, small molecule libraries |
| Amine (-NH2) | Carboxylic Acid, Aldehyde, Ketone | Amide Coupling, Reductive Amination | Core scaffold derivatization |
| Boronic Acid (-B(OH)2) | Aryl Halide (-Br, -I) | Suzuki Coupling | Biaryl synthesis, C-C bond formation |
| Alkyne | Azide | Huisgen Cycloaddition (Click Chemistry) | Creating triazole linkages, bioconjugation |
| Isocyanate (-NCO) | Alcohol (-OH), Amine (-NH2) | Urethane/Urea Formation | Polymer synthesis, derivatization |
Chapter 2: Synthetic Strategies—Choosing the Right Path
The two dominant methodologies for synthesizing combinatorial libraries are solid-phase synthesis (SPS) and solution-phase synthesis. The choice between them depends on the library's size, the complexity of the chemistry, and the need for purification.
Solid-Phase Synthesis (SPS)
First pioneered by Bruce Merrifield for peptide synthesis, SPS is the workhorse of combinatorial chemistry.[2][8] The core principle involves covalently attaching the initial building block (or scaffold) to an insoluble polymer bead (resin). Subsequent reagents are added in solution, and after the reaction, excess reagents and byproducts are simply washed away by filtration.[8][9]
Causality Behind Choosing SPS:
-
Simplified Purification: The ability to remove excess reagents by simple washing dramatically simplifies the workflow and makes it amenable to automation.[8][9] This is crucial for parallel synthesis where dozens or hundreds of reactions are run simultaneously.
-
Driving Reactions to Completion: Large excesses of reagents can be used to ensure reactions proceed to completion, which is often difficult in solution-phase without creating major purification challenges.[8][9]
Key Components of SPS:
-
Resin: Typically polystyrene cross-linked with divinylbenzene.[9] Its key properties are chemical inertness and the ability to swell in organic solvents, allowing reagents to access the reactive sites.[9]
-
Linker: A chemical handle that connects the first building block to the resin. The linker's chemistry is critical as it must be stable throughout the synthesis but cleavable under specific conditions to release the final product.[9]
Solution-Phase Synthesis
In this approach, all reactions are carried out in a solvent, just like traditional organic synthesis.[10] Its utility in combinatorial chemistry has been enhanced by the development of techniques to simplify purification.
Causality Behind Choosing Solution-Phase:
-
Real-time Reaction Monitoring: It is far easier to monitor reaction progress using standard techniques like TLC, LC-MS, and NMR when the reactants are in solution.
-
No Linker/Cleavage Concerns: The chemistry is not constrained by the stability of a linker or the need for a final cleavage step, which can sometimes be harsh.
-
Scalability: It is generally easier to scale up a solution-phase synthesis compared to a solid-phase one.
To overcome the purification bottleneck, methods like the use of scavenger resins (which react with and remove excess reagents) or liquid-liquid extraction in parallel formats are employed.
Diagram 1: Decision Workflow for Synthetic Strategy A flowchart to guide the choice between Solid-Phase and Solution-Phase Synthesis.
Chapter 3: The Workflow in Practice: Protocols
This section provides detailed, step-by-step protocols for key combinatorial chemistry workflows.
Protocol: Solid-Phase Synthesis of a Tripeptide Library using Split-and-Pool
The "split-and-pool" (or "split-mix") synthesis strategy is a cornerstone of combinatorial chemistry that allows for the creation of enormous libraries.[2][11] In this method, the resin beads are pooled, reacted, and then split into portions for the next reaction, ensuring that each bead ultimately carries a single, unique compound.
Objective: To synthesize a 27-member tripeptide library (3 x 3 x 3) on a solid support. Materials:
-
Fmoc-Rink Amide MBHA resin
-
Amino Acid Building Blocks (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Agent: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Protocol Steps:
-
Resin Preparation & Swelling:
-
Place 1.5 g of Fmoc-Rink Amide resin into a solid-phase synthesis vessel.
-
Add 15 mL of DMF and gently agitate for 30 minutes to swell the resin beads. This is critical for allowing reagents to penetrate the polymer matrix.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid Position):
-
Add 15 mL of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group, exposing the free amine.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL) to remove all traces of piperidine.
-
-
SPLIT (Round 1):
-
Suspend the resin in DMF and divide it equally into three separate reaction vessels (Vessel A, Vessel B, Vessel C).
-
-
Coupling (Round 1):
-
To Vessel A: Add a pre-activated solution of Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
To Vessel B: Add a pre-activated solution of Fmoc-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
To Vessel C: Add a pre-activated solution of Fmoc-Leu-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Agitate all vessels for 2 hours. The large excess of reagents helps drive the coupling reaction to completion.
-
Self-Validation Check: Perform a Kaiser test on a small sample of beads from each vessel. A negative result (beads remain colorless) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Drain and wash all resins with DMF and DCM.
-
-
POOL (Round 1):
-
Combine the resins from all three vessels into one main vessel. Wash with DMF to ensure thorough mixing. This step is the core of the combinatorial magic, creating a mixture of beads, each carrying a different first amino acid.
-
-
Repeat Cycles for Positions 2 and 3:
-
Repeat steps 2 (Fmoc Deprotection), 3 (SPLIT), 4 (Coupling with the same three amino acids), and 5 (POOL) two more times. After three full cycles, you will have a resin pool where each bead contains a unique tripeptide sequence.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of the tripeptides.
-
-
Cleavage and Product Isolation:
-
Wash the final resin pool with DCM and dry under vacuum.
-
Add 20 mL of the cleavage cocktail to the resin and agitate for 2 hours. This cleaves the completed peptides from the resin and removes side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide products by adding cold diethyl ether.
-
Centrifuge to pellet the products, decant the ether, and dry the library mixture under vacuum.
-
Diagram 2: The Split-and-Pool Synthesis Workflow A visual representation of the combinatorial split-and-pool method for a 3x3 library.
Chapter 4: Quality Control and Analysis
A library is only as good as its chemical fidelity. Rigorous analysis is not optional. The goal is to confirm that the intended compounds were synthesized and to assess their purity.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for library analysis.[12][13] It separates the components of the library mixture and provides the mass of each component, allowing for confirmation of the expected molecular weights.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for complex mixtures, NMR can be used on simpler libraries or on representative individual compounds synthesized separately to confirm structural integrity.[13][15]
Table 2: Analytical QC for Combinatorial Libraries
| Technique | Information Provided | Throughput | Application Stage |
| LC-MS | Molecular Weight Confirmation, Purity Assessment | High | In-process control, Final library QC |
| NMR | Detailed Structural Confirmation | Low | Characterization of representative compounds |
| Kaiser Test | Presence of free primary amines | High | In-process monitoring of coupling reactions (SPS) |
Chapter 5: Screening and Hit Deconvolution
Once a library is synthesized and validated, it is screened against a biological target to find "hits"—compounds that show activity.[16][17] If the library was synthesized as a mixture (as in the split-and-pool method), the active compound's identity must be determined through a process called deconvolution.[18][19]
Iterative Deconvolution: This is a common and straightforward strategy.[20][21]
-
Screen the Master Library: The entire mixture is tested. If active, proceed.
-
Synthesize and Screen Sub-Libraries: A series of smaller, defined mixtures are synthesized. For our 27-member tripeptide library, one would create three sub-libraries based on the identity of the first amino acid. For example:
-
Sub-library 1: Ala-X-X (all 9 peptides starting with Alanine)
-
Sub-library 2: Val-X-X (all 9 peptides starting with Valine)
-
Sub-library 3: Leu-X-X (all 9 peptides starting with Leucine)
-
-
Identify the Active Position: The sub-libraries are screened. If Sub-library 1 is the most active, it indicates that Alanine is the required building block at the first position.
-
Iterate: The process is repeated for the second and third positions until the single most active compound is identified.
This iterative synthesis and screening process allows for the systematic identification of the active molecule from a complex mixture without needing to synthesize and test every single compound individually at the outset.[18][20]
References
-
Deconvolution of combinatorial libraries for drug discovery: a model system. PubMed. Available at: [Link]
-
Rational principles of compound selection for combinatorial library design. PubMed. Available at: [Link]
-
Strategies for Rapid Deconvolution of Combinatorial Libraries: Comparative Evaluation Using a Model System. ACS Publications. Available at: [Link]
-
Strategies for rapid deconvolution of combinational libraries: comparative evaluation using a model system. PubMed. Available at: [Link]
-
Combinatorial Chemistry in Drug Discovery. PMC - NIH. Available at: [Link]
-
Combinatorial and High-Throughput Screening of Materials Libraries: Review of State of the Art. ACS Publications. Available at: [Link]
-
Recent developments in the encoding and deconvolution of combinatorial libraries. ostensive.info. Available at: [Link]
-
Deconvolution of Combinatorial Libraries for Drug Discovery: Theoretical Comparison of Pooling Strategies. ACS Publications. Available at: [Link]
-
High-throughput screening of combinatorial materials libraries by high-energy x-ray diffraction. AIP Publishing. Available at: [Link]
-
Chemistry Matters—Combinatorial Chemistry. LibreTexts. Available at: [Link]
-
Combinatorial and high-throughput screening of materials libraries: review of state of the art. PubMed. Available at: [Link]
-
Solution- and Solid-Phase Strategies for the Design, Synthesis, and Screening of Libraries Based on Natural Product Templates: A Comprehensive Survey. ACS Publications. Available at: [Link]
-
Combinatorial and High-Throughput Screening of Materials Libraries: Review of State of the Art. University of Maryland. Available at: [Link]
-
Combinatorial chemistry. SlideShare. Available at: [Link]
-
Chemical Building Blocks. Amerigo Scientific. Available at: [Link]
-
Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency. Available at: [Link]
-
A Short Review on Concept and Types of Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
Building block (chemistry). Wikipedia. Available at: [Link]
-
Combinatorial chemistry: Significance and symbolism. ScienceDirect. Available at: [Link]
-
High Throughput Analysis of Combinatorial Libraries Encoded with Electrophoric Molecular Tags. WashU Medicine Research Profiles. Available at: [Link]
-
Combinatorial chemistry. Wikipedia. Available at: [Link]
-
Combinatorial Chemistry Library Design. ResearchGate. Available at: [Link]
-
Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC - NIH. Available at: [Link]
-
Library Design. Drug-Design.org. Available at: [Link] covalab/library/design/
-
Approaches to Library Design for Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
A Primer on LC/NMR/MS. Wiley Analytical Science. Available at: [Link]
-
Analysis and purification methods in combinatorial chemistry. Stony Brook University Libraries. Available at: [Link]
-
Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. PMC - NIH. Available at: [Link]
-
A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers. Available at: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. Available at: [Link]
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- 6. Library Design - Drug Design Org [drugdesign.org]
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- 15. Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial and high-throughput screening of materials libraries: review of state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mse.umd.edu [mse.umd.edu]
- 18. Deconvolution of combinatorial libraries for drug discovery: a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 4-chloro-5-methyl-1H-pyrazol-3-amine: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[2][3] Within this important class of heterocycles, 4-chloro-5-methyl-1H-pyrazol-3-amine emerges as a particularly valuable building block. Its trifunctional nature—a reactive amine, a displaceable chloro group, and a modifiable pyrazole ring—offers a rich platform for the generation of diverse chemical libraries.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the commercial availability, key applications, and detailed protocols for the utilization of this compound in drug discovery workflows. The experimental procedures outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern reaction outcomes.
Commercial Availability and Physicochemical Properties
This compound (CAS No: 110580-44-4) is readily available from a range of commercial suppliers catering to the research and pharmaceutical sectors. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.
| Supplier | Purity | Notes |
| Biosynth | ≥95% | Available for pharmaceutical testing and research purposes.[4] |
| BLD Pharm | N/A | Provides NMR, HPLC, LC-MS, and UPLC data upon request.[5] |
| Amerigo Scientific | N/A | Buyer is responsible for confirming product identity and purity.[6] |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | [4] |
| Molecular Weight | 131.56 g/mol | [4] |
| Appearance | Off-white to light yellow powder | Typical |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | General knowledge |
Core Applications in Medicinal Chemistry
The strategic placement of the amine and chloro substituents on the pyrazole ring of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The primary amino group serves as a versatile handle for acylation, sulfonylation, and condensation reactions, while the chloro group can be displaced via nucleophilic aromatic substitution. These reactions allow for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.
A key application of this building block is in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are bicyclic systems known to exhibit a wide range of biological activities, including kinase inhibition.[7] The general synthetic approach involves the initial reaction of the 3-amino group, followed by an intramolecular cyclization that leverages the reactivity of the pyrazole ring nitrogens.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-(4-chloro-5-methyl-1H-pyrazol-3-yl)acetamide, a common intermediate for further functionalization.
Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at 0 °C, add pyridine or TEA.
-
Slowly add acetyl chloride dropwise to the reaction mixture. Causality: The addition is performed at 0 °C to control the exothermic reaction between the acyl chloride and the amine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-chloro-5-methyl-1H-pyrazol-3-yl)acetamide.
Characterization:
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine, a scaffold of significant interest in drug discovery.[7]
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Materials:
-
This compound (1.0 eq)
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq)
-
Glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Ethanol or glacial acetic acid as the solvent
Procedure:
-
In a round-bottom flask, dissolve this compound and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid.
-
Add a catalytic amount of p-TsOH if using ethanol as the solvent.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC. Causality: The acidic conditions facilitate the initial condensation between the amine and one of the carbonyl groups, followed by an intramolecular cyclization involving the pyrazole N2 and the second carbonyl group, leading to the formation of the pyrimidine ring.[7]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Characterization:
Confirm the structure of the synthesized pyrazolo[1,5-a]pyrimidine derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8][9]
Safety and Handling
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and commercially accessible building block that holds significant potential for the synthesis of novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this reagent in their synthetic campaigns. By understanding the underlying chemical principles and employing robust experimental procedures, the full potential of this valuable scaffold can be realized in the quest for new and improved therapeutics.
References
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. Retrieved January 12, 2026, from [Link]
-
Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). OUCI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). NIScPR. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved January 12, 2026, from [Link]
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- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2055855-81-5|4-Chloro-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 6. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the formation of the pyrazole ring to yield 5-methyl-1H-pyrazol-3-amine, followed by a selective chlorination at the C4 position. Both stages present unique challenges that can impact the overall yield and purity of the final product. This guide will address each step in a dedicated section, offering troubleshooting advice and frequently asked questions.
DOT Script for Synthetic Pathway Overview
Caption: General two-step synthesis of this compound.
II. Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine (Precursor)
The most common and efficient method for synthesizing the aminopyrazole precursor is the cyclocondensation of a β-ketonitrile with a hydrazine source.[1] For 5-methyl-1H-pyrazol-3-amine, this typically involves the reaction of cyanoacetone (or its alkali metal salt) with hydrazine or a hydrazine salt.[2]
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: What are the most common starting materials for the synthesis of 5-methyl-1H-pyrazol-3-amine?
A1: The most readily available and cost-effective starting materials are cyanoacetone or its sodium salt (sodium cyanoacetone) and a hydrazine source.[2] Hydrazine hydrate, hydrazine salts (like hydrazinium monohydrochloride), or free hydrazine can be used.[2][3][4] The choice between cyanoacetone and its salt often depends on the specific reaction conditions and desired workup procedure.
Q2: Why is there a risk of side-product formation in this reaction?
A2: Side-product formation can occur due to the reactivity of the starting materials and intermediates. One potential issue is the self-condensation of cyanoacetone under basic conditions. Additionally, incomplete cyclization or alternative reaction pathways of the hydrazone intermediate can lead to impurities.[5] The use of acetylhydrazine followed by deacetylation has been reported as a method to minimize by-products that can complicate purification on a large scale.[5]
Q3: What is the importance of tautomerism in 5-methyl-1H-pyrazol-3-amine?
A3: 5-methyl-1H-pyrazol-3-amine exists as a mixture of tautomers (3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole).[6][7] For most practical purposes, including the subsequent chlorination step, this equilibrium does not significantly affect the reaction outcome as the C4 position is available for substitution in both major tautomers. However, it is crucial to recognize this phenomenon when interpreting analytical data, such as NMR spectra, where signal averaging or the presence of multiple species might be observed depending on the solvent and temperature.[7]
Troubleshooting Guide - Precursor Synthesis
This section addresses common issues encountered during the synthesis of 5-methyl-1H-pyrazol-3-amine and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal pH. 3. Product loss during workup. 4. Side reactions. | 1. Increase reaction time or temperature (within limits, e.g., 60-100°C). Monitor reaction progress by TLC or HPLC. 2. If using hydrazinium salts, adjust the initial pH to be slightly acidic (pH 1-2) to facilitate the reaction.[2][4] 3. Avoid overly aggressive extraction. Consider converting the product to a salt (e.g., hydrochloride) to aid precipitation and isolation.[2] 4. Ensure slow, controlled addition of reactants to manage exotherms and minimize side reactions. | 1. Standard kinetic principles. 2. Acidic conditions can catalyze the initial hydrazone formation. 3. The amine product is basic and can be protonated to form a salt, which may have different solubility properties, aiding in isolation. 4. Controlled addition maintains optimal stoichiometry and temperature, disfavoring alternative reaction pathways. |
| Difficult Purification (Oily Product) | 1. Presence of water in the final product. 2. Residual solvent. 3. Formation of non-crystalline side products. | 1. Use azeotropic distillation with a solvent like toluene to effectively remove water during the workup.[2][8] 2. Ensure complete removal of extraction solvents under high vacuum. 3. Purify via vacuum distillation. The boiling point is reported to be around 128°C at 2 mmHg.[2][4] Alternatively, attempt crystallization from a suitable solvent system or convert to a crystalline salt. | 1. Water can form an azeotrope with toluene, allowing for its removal at a lower temperature than the boiling point of water. 2. Residual solvents can plasticize the product, preventing crystallization. 3. Distillation separates compounds based on boiling points. Salt formation introduces a crystal lattice, often leading to a solid product that is easier to handle and purify by recrystallization. |
| Inconsistent Results | 1. Variable quality of starting materials. 2. Poor control of reaction temperature. | 1. Use freshly prepared or high-purity cyanoacetone, as it can be unstable. 2. Use a temperature-controlled reaction vessel and add reactants portion-wise or via a dropping funnel to maintain a stable temperature. | 1. Impurities in starting materials can act as catalysts for side reactions or inhibit the main reaction. 2. Temperature fluctuations can affect reaction kinetics and the selectivity of the reaction, leading to a different product distribution. |
DOT Script for Troubleshooting Precursor Synthesis
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- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. CN108341782A - The synthesis technology of 3- amino-5-methylpyrazoles - Google Patents [patents.google.com]
- 4. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-chloro-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the purification of 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key synthetic intermediate in high purity. We will explore the nuances of crystallization and chromatography, addressing common challenges encountered in the laboratory.
Diagram: General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound, starting from the initial assessment of the crude material to the final isolation of the pure compound.
Technical Support Center: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will address common side reactions, yield issues, and purification challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by authoritative references.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical challenges encountered during the synthesis, focusing on the pivotal chlorination step of the 5-methyl-1H-pyrazol-3-amine precursor.
Question 1: My chlorination of 5-methyl-1H-pyrazol-3-amine results in a complex mixture of isomers and low yield of the desired 4-chloro product. How can I improve regioselectivity?
Answer:
This is the most common challenge in this synthesis. The poor regioselectivity arises from the high reactivity of the pyrazole ring, which is strongly activated by both the C3-amine and the C5-methyl groups. While these groups cooperatively direct electrophilic substitution to the C4 position, the molecule's high nucleophilicity can lead to reactions at other sites or over-reaction if conditions are not meticulously controlled.[1]
Causality and Mechanistic Insight: The pyrazole ring is a π-excessive system. The lone pair of the pyrrole-like nitrogen (N1) and the activating effects of the amino and methyl groups increase the electron density significantly, particularly at the C4 position. This makes it the kinetic and thermodynamic site for electrophilic attack. However, harsh chlorinating agents or improper reaction conditions can generate highly reactive electrophilic species that are less selective, leading to unwanted side reactions.
Recommended Protocol for Maximizing Regioselectivity:
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | NCS is a mild electrophilic chlorinating agent that provides a controlled release of Cl⁺, minimizing over-chlorination and side reactions compared to harsher agents like SO₂Cl₂ or Cl₂ gas.[2] |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | These aprotic solvents are relatively inert and effectively solvate the reactants without participating in the reaction. Avoid protic solvents which can interfere with the chlorinating agent. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a low temperature helps to control the initial exothermic reaction rate, improving selectivity. The reaction can then be allowed to slowly warm to room temperature. |
| Stoichiometry | 1.0 - 1.1 equivalents of NCS | Using a slight excess of NCS ensures complete consumption of the starting material, but a large excess must be avoided to prevent di-chlorination. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, which can be critical for achieving high purity and reproducibility. |
Step-by-Step Methodology:
-
Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq.) in dry acetonitrile (approx. 0.1 M concentration) in a flask equipped with a magnetic stirrer and an inert atmosphere inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, proceed with the work-up protocol detailed in the purification FAQ.
Question 2: I'm consistently observing a di-chlorinated byproduct in my final product. How can I prevent this over-chlorination?
Answer:
The formation of a di-chlorinated species is a direct consequence of the high activation of the pyrazole ring. The mono-chlorinated product, this compound, is still an electron-rich heterocycle and can undergo a second chlorination, although at a slower rate than the starting material.
Root Causes and Mitigation Strategies:
-
Excess Chlorinating Agent: Using more than ~1.1 equivalents of the chlorinating agent dramatically increases the likelihood of a second chlorination event.
-
Solution: Perform a careful titration of the starting material if its purity is uncertain, and use precisely 1.0 to 1.05 equivalents of the chlorinating agent.
-
-
High Reaction Temperature: Higher temperatures provide the necessary activation energy for the less favorable second chlorination to occur.
-
Solution: Maintain strict temperature control. As outlined previously, starting at 0 °C and allowing a slow rise to ambient temperature is optimal. Avoid any external heating.
-
-
Localized High Concentrations: Adding the chlorinating agent too quickly can create "hot spots" in the reactor where the local concentration of the agent is high enough to cause rapid di-chlorination before the reagent has dispersed.
-
Solution: Add the chlorinating agent slowly and portion-wise, or as a solution in the reaction solvent via a syringe pump for larger-scale reactions. Ensure vigorous stirring to promote rapid mixing.
-
Workflow for Troubleshooting Over-chlorination:
Caption: Troubleshooting workflow for over-chlorination.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best: NCS, Sulfuryl Chloride (SO₂Cl₂), or something else?
A: The choice of agent is a trade-off between reactivity and selectivity.
| Agent | Pros | Cons | Verdict |
| NCS | High selectivity, mild conditions, solid (easy to handle).[2] | Slower reaction times, byproduct (succinimide) must be removed. | Highly Recommended for lab-scale and initial process development due to its superior control and safety profile. |
| SO₂Cl₂ | Inexpensive, highly reactive, fast reactions. | Low selectivity, often leads to over-chlorination and degradation, generates corrosive HCl and SO₂ byproducts. | Not recommended unless selectivity is not a primary concern and the process is optimized for handling hazardous byproducts. |
| Cl₂ (gas) | Very inexpensive for large scale. | Highly hazardous, difficult to handle in a lab setting, poor selectivity. | Only suitable for highly optimized, large-scale industrial processes with specialized equipment. |
| Electrochemical | Green method, avoids bulk reagents.[3][4] | Requires specialized equipment (potentiostat), optimization of electrolytes and electrodes can be complex. | A promising modern alternative, but requires significant initial investment in equipment and development. |
For most research and development applications, N-Chlorosuccinimide (NCS) offers the best balance of reactivity, selectivity, and ease of handling.
Q2: How do I perform an effective work-up and purification of the final product?
A: The work-up must effectively remove the succinimide byproduct (from NCS) and any unreacted starting materials or impurities. The product is a basic amine, which can be exploited for purification.
Recommended Purification Protocol:
-
Quench & Filter: After the reaction is complete, cool the mixture and filter off the precipitated succinimide. Wash the solid with a small amount of cold acetonitrile or DCM.
-
Solvent Removal: Combine the filtrate and washings, then remove the solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc).
-
Extract the organic layer with aqueous HCl (1 M). The desired product (amine) will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like residual succinimide) in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh EtOAc to remove any remaining impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is > 9.
-
The free-base product will precipitate out or can be extracted with a fresh portion of EtOAc or DCM.
-
-
Final Purification: Dry the organic extracts containing the purified product over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If needed, the product can be further purified by recrystallization or column chromatography.
Visual Workflow for Purification:
Caption: Acid-base extraction workflow for purification.
Q3: How can I definitively confirm the regiochemistry of my product as the 4-chloro isomer?
A: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential.
-
¹H NMR: The most telling piece of evidence is the disappearance of the C4-H proton signal. The starting material, 5-methyl-1H-pyrazol-3-amine, will have a characteristic singlet for the C4-H proton (typically around 5.5-6.0 ppm). In the 4-chloro product, this signal will be absent. You will observe signals for the methyl group protons and the N-H protons of the amine and pyrazole ring.
-
¹³C NMR: The C4 carbon signal will shift significantly upon chlorination. The carbon directly attached to the chlorine atom will typically appear in the 110-130 ppm range, and its exact chemical shift can be compared to literature values or predicted using software.
-
2D NMR (HMBC/HSQC): For unambiguous confirmation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can show correlations between the methyl protons and the C4 and C5 carbons, confirming the connectivity and substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₄H₆ClN₃)[5][6], and the isotopic pattern for chlorine (a ~3:1 ratio for M and M+2 peaks) will confirm the presence of a single chlorine atom.
References
- ResearchGate. (n.d.). Synthesis of pyrazole imines.
- Journal of Organic Chemistry. (n.d.).
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (1996). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Google Patents. (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
- Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole.
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
- Wiley Online Library. (n.d.).
- Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one.
- ResearchGate. (2008).
- BLD Pharm. (n.d.). 4-Chloro-3-methyl-1H-pyrazol-5-amine.
- Wiley Online Library. (n.d.). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- PubChemLite. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- World Journal of Pharmaceutical Research. (n.d.).
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]
- ChemicalBook. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 110580-44-4 | KEA58044 [biosynth.com]
- 6. This compound | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for 4-chloro-5-methyl-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its multiple functional handles that allow for selective derivatization. The primary reactive sites include the nucleophilic 3-amino group, the N1 and N2 positions of the pyrazole ring, and the C4-chloro substituent, which is amenable to cross-coupling reactions. Optimizing reactions at these sites is critical for the successful synthesis of compound libraries and target molecules. This guide provides expert-driven solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the derivatization of this compound.
Q1: My N-acylation or N-sulfonylation reaction on the 3-amino group is sluggish or results in low yields. How can I improve it?
Answer:
Low reactivity in acylation or sulfonylation of the 3-amino group is often related to the choice of base, solvent, or the reactivity of the electrophile. The lone pair of the 3-amino group is delocalized into the pyrazole ring, slightly reducing its nucleophilicity.
Potential Causes & Solutions:
-
Insufficient Basicity: The base is crucial for scavenging the acid byproduct (e.g., HCl). If the base is too weak, the resulting ammonium salt of the product can precipitate or inhibit further reaction.
-
Solvent Choice: The solvent must fully dissolve the starting materials and reagents.
-
Reaction Temperature: Many acylations proceed well at room temperature, but sulfonylation can require heating.
-
Solution: If the reaction is slow at room temperature after 12-24 hours (monitored by TLC/LC-MS), try gently heating the reaction to 40-60 °C.[1]
-
Experimental Protocol: Optimized N-Sulfonylation
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or ACN (approx. 0.1 M concentration).
-
Add DIPEA (1.5-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1-1.2 eq.) dropwise as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
If the reaction is incomplete, heat to 40 °C until the starting material is consumed.
-
Work up by washing with aqueous NaHCO₃ solution, followed by brine, then dry the organic layer and concentrate under reduced pressure. Purify via column chromatography.
Q2: I'm observing poor regioselectivity during N-alkylation of the pyrazole ring. How can I favor substitution at the N1 position?
Answer:
Alkylation of N-unsubstituted pyrazoles can produce a mixture of N1 and N2 isomers.[4] For this compound, the N1 position is sterically less hindered than the N2 position (which is flanked by the methyl group). This steric difference is the primary tool for controlling regioselectivity.
Controlling Factors:
-
Steric Hindrance: This is the most significant factor. The bulkier the alkylating agent, the more the reaction will favor the less hindered N1 position.
-
Base and Solvent System: The choice of base can influence which nitrogen is deprotonated and its subsequent reactivity.
-
For N1 Selectivity: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or ACN. These conditions generally favor the thermodynamically more stable N1-alkylated product.[4][5]
-
Stronger Bases: Using very strong bases like sodium hydride (NaH) can sometimes lead to decreased selectivity, although it may be necessary for less reactive alkylating agents.[1]
-
Table 1: General Conditions for Regioselective N1-Alkylation
| Parameter | Recommended Condition for N1 Selectivity | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong, heterogeneous base that favors thermodynamic control. |
| Solvent | DMF, Acetonitrile (ACN) | Polar aprotic solvents that facilitate SN2 reactions. |
| Alkylating Agent | Benzyl halides, bulky secondary alkyl halides | Increased steric bulk enhances selectivity for the N1 position. |
| Temperature | Room Temperature to 60 °C | Avoid excessively high temperatures which can reduce selectivity. |
Q3: My Suzuki coupling at the 4-chloro position is failing or giving very low conversion. What are the critical parameters to optimize?
Answer:
The C4-Cl bond in this pyrazole is on an electron-rich heterocyclic ring, which can make it less reactive in Suzuki-Miyaura cross-coupling compared to aryl chlorides on electron-poor rings.[6] Success hinges on an appropriately activated catalyst system.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be active enough. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step with the C-Cl bond.
-
Solution: Use a more active catalyst system. Combinations like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos are excellent choices for challenging couplings.[7]
-
-
Base Selection: The base is critical for activating the boronic acid.[7]
-
Solution: Potassium carbonate (K₂CO₃) is a common choice, but for unreactive chlorides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.
-
-
Solvent System: A mixture of an organic solvent and water is typically required.
-
Solution: A common and effective system is a mixture of 1,4-dioxane and water or toluene and water. The water is essential for dissolving the base and facilitating transmetalation.
-
-
Temperature: C-Cl bond activation often requires higher temperatures than C-Br or C-I bonds.
-
Solution: Ensure the reaction is heated sufficiently, typically between 80-110 °C. Microwave irradiation can also be used to expedite the reaction.[8]
-
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Q4: I am struggling with the purification of my final product. What are the best practices?
Answer:
Purification challenges often arise from separating the desired product from regioisomers, unreacted starting materials, or residual palladium catalyst.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives.[9]
-
Pro-Tip: Use a gradient elution system (e.g., ethyl acetate in hexanes) to effectively separate compounds with different polarities. Adding 0.5-1% triethylamine to the eluent can help reduce tailing for basic compounds on silica gel.
-
-
Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization is an excellent method to obtain highly pure material.[9] Finding the right solvent system (a solvent in which the compound is soluble when hot but sparingly soluble when cold) is key.
-
Acid-Base Extraction: Since your starting material has a basic amino group and the pyrazole ring itself is weakly basic, you can use acid-base chemistry.
-
To Remove Basic Impurities: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic impurities will move to the aqueous layer. Neutralize the aqueous layer and extract back if the impurity is the desired product.
-
Purification via Salt Formation: Pyrazoles can form salts with acids.[10][11] You can precipitate your product as a salt (e.g., hydrochloride), filter it, and then liberate the free base by treating it with a base.
-
-
Removing Palladium: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite® or by using a metal scavenger resin.
Frequently Asked Questions (FAQs)
Q: What are the primary sites of reactivity on this compound?
A: The molecule has three key reactive centers, allowing for a variety of derivatization strategies:
-
The 3-amino group: This exocyclic primary amine is nucleophilic and is the primary site for acylation, sulfonylation, reductive amination, and urea/thiourea formation.
-
The pyrazole ring nitrogens (N1 and N2): The N1 nitrogen is the most common site for alkylation and arylation reactions, typically performed under basic conditions.[4][12]
-
The 4-chloro group: This position is activated for nucleophilic aromatic substitution under harsh conditions but is more practically functionalized using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination.[13][14]
Q: Which analytical techniques are best for characterizing my derivatized products and confirming regioselectivity?
A: A combination of techniques is essential for unambiguous structure confirmation:
-
NMR Spectroscopy (¹H, ¹³C): This is the most powerful tool. For N-alkylation, the appearance of new signals corresponding to the alkyl group and shifts in the pyrazole ring protons can confirm the reaction.
-
2D NMR (NOESY/ROESY): To definitively distinguish between N1 and N2 isomers, a Nuclear Overhauser Effect (NOE) experiment is invaluable. An NOE correlation between the protons of the N-alkyl group and the C5-methyl group would confirm N1 alkylation. An NOE to the C3-amino proton would suggest N2 alkylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for confirming the addition of certain functional groups, such as a carbonyl stretch (~1650-1700 cm⁻¹) after acylation or S=O stretches (~1350 and 1160 cm⁻¹) after sulfonylation.
Q: How does the electronic nature of the pyrazole ring influence its reactivity?
A: The pyrazole ring is an electron-rich aromatic heterocycle. This has several consequences:
-
Electrophilic Aromatic Substitution: The ring is activated towards electrophilic substitution, which overwhelmingly occurs at the C4 position.[15][16] In this specific molecule, that position is already occupied by a chlorine atom.
-
Reactivity in Cross-Coupling: The electron-rich nature makes oxidative addition of a palladium catalyst to the C4-Cl bond more challenging than in electron-poor systems, necessitating the use of highly active, electron-rich ligands.[6]
-
Acidity/Basicity: Pyrazole is weakly basic at the N2 nitrogen and weakly acidic at the N1-H position. The pKa of the N-H proton is around 14, allowing it to be deprotonated by common bases like K₂CO₃ or NaH for N-alkylation reactions.[17]
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine - Benchchem.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II)
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchG
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
- US5705656A - N-alkylation method of pyrazole - Google P
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchG
- dealing with poor solubility of pyrazole deriv
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Suzuki Coupling - Organic Chemistry Portal.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
Overcoming poor solubility of 4-chloro-5-methyl-1H-pyrazol-3-amine in reactions
Welcome to the technical support guide for 4-chloro-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Its unique structure makes it a frequent starting material in the synthesis of bioactive compounds and functional materials.[1][2] However, its modest solubility in many common organic solvents can present significant challenges, leading to incomplete reactions, difficult purifications, and reproducibility issues.
This guide provides a series of troubleshooting strategies and detailed protocols in a direct question-and-answer format to help you overcome these solubility hurdles and ensure the success of your experiments.
Physicochemical Properties at a Glance
Before troubleshooting, a clear understanding of the compound's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | [3] |
| Molecular Weight | 131.56 g/mol | [3] |
| Appearance | Off-white to light yellow solid (typical) | Supplier Data |
| Predicted XlogP | 0.9 | [3] |
| Acidity/Basicity | The pyrazole ring and exocyclic amine group confer basic properties.[1][4] | Chemical Principles |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new reaction. Which solvents should I try first to dissolve this compound?
A1: Your initial solvent choice is critical. The polarity of this molecule, driven by the amine and pyrazole nitrogens, dictates its solubility profile. A systematic screening is the most effective first step.
Expert Insight: The presence of both hydrogen bond donors (-NH₂) and acceptors (ring nitrogens) makes this compound most amenable to polar, aprotic solvents that can effectively disrupt the intermolecular forces present in the solid state.
Recommended Starting Solvents for Screening:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at solvating polar molecules with hydrogen bonding capabilities.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Can hydrogen bond, but may be less effective than DMSO/DMF. Solubility in water is typically low. |
| Ethers | THF, Dioxane | Low to Moderate | Offer moderate polarity but lack strong hydrogen bonding interactions. |
| Chlorinated | DCM, Chloroform | Low | Generally poor solvents for this polar compound. |
| Apolar | Toluene, Hexanes | Very Low / Insoluble | The significant polarity mismatch prevents effective solvation. |
For a detailed methodology, see Protocol 1: Systematic Solvent Screening .
Q2: My desired reaction solvent is dichloromethane (DCM), but the amine is insoluble. How can I proceed without changing the entire solvent system?
A2: This is a classic challenge. The solution is to use a co-solvent system. You can dissolve the amine in a minimal amount of a "good" solvent, like DMSO or DMF, and then introduce this concentrated solution into your bulk reaction solvent (DCM).[6][7]
Causality: The co-solvent acts as a bridge. A small volume of a high-solvating agent (like DMSO) is sufficient to break apart the crystal lattice energy of the solid. Once in solution, the individual molecules are more readily dispersed in the less-ideal bulk solvent, often remaining in a metastable, dissolved state long enough for the reaction to occur.[8]
Key to Success:
-
Use the absolute minimum volume of the co-solvent required for dissolution.
-
Add the concentrated solution slowly to the vigorously stirred bulk solvent to prevent localized oversaturation and precipitation.
For a step-by-step guide, refer to Protocol 2: Utilizing a Co-Solvent System .
Q3: My reaction is in an aqueous or protic medium, and solubility is still poor. Can pH adjustment help?
A3: Absolutely. Leveraging the basicity of the amine is a powerful and common strategy to dramatically increase aqueous solubility.[9][10] By adding an acid, you can protonate the exocyclic amine group, forming an in situ ammonium salt. This ionic species is significantly more polar and, therefore, more soluble in water and other protic solvents.[11][12]
Mechanism of Action: R-NH₂ (Poorly Soluble) + H-Cl → R-NH₃⁺Cl⁻ (Highly Soluble Salt)
When to Use This Method:
-
When your reaction conditions are compatible with an acidic pH.
-
For preparing aqueous stock solutions for biological assays.
-
In reactions where a proton source is either catalytic or not detrimental to the desired outcome.
For a practical workflow, see Protocol 3: pH-Mediated Solubilization via Salt Formation .
Q4: I've tried co-solvents, but the reaction is sluggish and my starting material crashes out over time. Are there any advanced techniques to maintain solubility and improve reaction rates?
A4: Yes. When conventional methods are insufficient, "enabling technologies" like sonication and microwave irradiation can overcome both solubility and reactivity barriers simultaneously.
Strategy 1: Sonication (Ultrasonic Agitation) Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[13][14] This collapse generates localized hot spots with extremely high temperatures and pressures, which can:
-
Enhance Mass Transfer: The physical agitation and shockwaves break apart solid aggregates, increasing the surface area and accelerating dissolution.[15]
-
Accelerate Reactions: The energy input at the molecular level can increase reaction rates, sometimes dramatically.[16]
This method is excellent for heterogeneous reactions where a solid reactant needs to be constantly brought into the solution phase. See Protocol 4: Sonication-Assisted Reaction Setup .
Strategy 2: Microwave-Assisted Synthesis Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, a process known as dielectric heating.[17][18] This is fundamentally different from conventional heating, which relies on slow thermal conduction from the vessel walls.
Key Advantages:
-
Rapid & Uniform Heating: The entire reaction volume is heated simultaneously, often reaching the target temperature in seconds.[19][20]
-
Improved Solubility: Reactions can be run at temperatures above the solvent's boiling point in sealed vessels, increasing solubility according to thermodynamic principles.
-
Rate Acceleration: The high temperatures and direct energy transfer lead to dramatic reductions in reaction time, often from hours to minutes.[21]
Microwave synthesis is particularly effective for pushing sluggish reactions with poorly soluble starting materials to completion. See Protocol 5: Microwave-Assisted Reaction Setup .
Troubleshooting Workflow
This diagram provides a logical path for addressing solubility issues with this compound.
Caption: Decision workflow for overcoming solubility challenges.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Aliquot ~2-3 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a common reaction solvent (e.g., DMSO, DMF, THF, ACN, DCM, MeOH) in 100 µL increments.
-
Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Gentle warming (30-40 °C) can be applied if necessary.
-
Observation: Visually inspect for complete dissolution against a dark background.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the volume of solvent required to calculate an approximate solubility (e.g., mg/mL).
Protocol 2: Utilizing a Co-Solvent System
-
Dissolution: In a separate small vial, dissolve the required mass of the amine in the minimum possible volume of a high-solubility solvent (e.g., DMSO or DMF). Aim for a highly concentrated stock solution.
-
Reaction Setup: In your main reaction flask, combine all other reagents and the bulk reaction solvent (e.g., DCM or Toluene). Begin vigorous stirring.
-
Slow Addition: Using a syringe or pipette, add the concentrated amine solution dropwise to the stirred reaction mixture over several minutes.
-
Monitoring: Observe the reaction mixture closely. If precipitation occurs, you may need to slightly increase the ratio of the co-solvent or consider gentle warming.
Protocol 3: pH-Mediated Solubilization via Salt Formation
-
Preparation: Suspend the amine in the desired volume of aqueous or alcoholic solvent (e.g., water or ethanol).
-
Acidification: While stirring, slowly add a 1M solution of hydrochloric acid (HCl) dropwise.
-
Dissolution: Monitor the mixture. The solid should begin to dissolve as the pH drops and the ammonium salt is formed.
-
Final pH: Continue adding acid until all solid has dissolved. Check the final pH to ensure it is compatible with your downstream process. For most amines, a pH of 2-4 is sufficient for complete protonation.[5]
Protocol 4: Sonication-Assisted Reaction Setup
-
Vessel Selection: Choose a reaction vessel with thin walls (e.g., a standard round-bottom flask or thick-walled test tube) for efficient energy transfer.
-
Setup: Add the amine (as a solid) and all other reagents and solvent to the vessel.
-
Immersion: Place the reaction vessel into an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Initiation: Turn on the sonicator. You should observe cavitation and agitation within the reaction mixture.
-
Monitoring: Monitor the reaction progress by standard analytical techniques (TLC, LC-MS). Note that sonication can gently heat the bath; use a water circulator if precise temperature control is needed.
Protocol 5: Microwave-Assisted Reaction Setup
-
Vessel: Use a dedicated microwave reaction vial equipped with a stir bar.
-
Loading: Add the amine, reagents, and chosen solvent to the vial. Note: The solvent must have a sufficiently high dielectric constant to absorb microwave energy (e.g., DMF, ethanol, acetonitrile are good; toluene, hexanes are poor).[17][20]
-
Sealing: Securely cap the vial.
-
Programming: Set the reaction parameters on the microwave synthesizer: target temperature, ramp time, hold time, and maximum pressure. A typical starting point is 100-120 °C for 10-20 minutes.
-
Execution: Run the reaction. The instrument will automatically control the power output to maintain the set temperature.
-
Cooling: Ensure the vial is cooled to a safe temperature before opening.
References
-
PubChem. This compound | C4H6ClN3 | CID 1380716. Available from: [Link]
-
IOSR Journal. Sonochemistry : Green and Alternative Technique in Organic Synthesis. Available from: [Link]
-
Accounts of Chemical Research. Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Available from: [Link]
-
Chem-Station International Edition. Sonication in Organic Synthesis. Available from: [Link]
-
ACS Omega. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available from: [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available from: [Link]
-
PubMed Central (PMC). Ultrasound for Drug Synthesis: A Green Approach. Available from: [Link]
-
ACS Omega. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available from: [Link]
-
BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]
-
PubMed Central (PMC). Solubility enhancement of cox-2 inhibitors using various solvent systems. Available from: [Link]
-
PubMed Central (PMC). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
-
ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]
-
LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
World Journal of Pharmaceutical Research. A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Scholars Research Library. A brief review: Microwave assisted organic reaction. Available from: [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. Available from: [Link]
-
International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). Available from: [Link]
-
Alfa Chemical. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Available from: [Link]
-
Connected Papers. PH adjustment: Significance and symbolism. Available from: [Link]
-
PubChem. 4-chloro-5-methyl-1H-pyrazole. Available from: [Link]
-
PubMed Central (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available from: [Link]
-
PubMed. Salt formation to improve drug solubility. Available from: [Link]
-
Jacobs Publishers. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available from: [Link]
-
Semantic Scholar. Salt formation to improve drug solubility. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). Available from: [Link]
-
PubMed Central (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
ResearchGate. pH of unloaded amine solutions. Available from: [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]
-
PubChem. 3-chloro-5-methyl-1H-pyrazole. Available from: [Link]
Sources
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- 16. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
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Stability issues of 4-chloro-5-methyl-1H-pyrazol-3-amine under acidic/basic conditions
Welcome to the technical support center for 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction to the Stability Profile
This compound is a substituted pyrazole, a class of heterocyclic compounds widely utilized in medicinal chemistry.[1] The stability of this compound is a critical parameter that can influence experimental outcomes, from synthesis and purification to biological assays and formulation development.[2] Understanding its behavior under acidic and basic conditions is paramount to preventing the formation of unwanted degradation products that could lead to erroneous results or safety concerns.[2] This guide will walk you through the potential stability issues and provide you with the tools to proactively address them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
A1: The primary stability concerns for this compound revolve around two main degradation pathways: hydrolysis of the chloro-substituent and potential pyrazole ring cleavage under harsh conditions.
-
Under acidic conditions: The pyrazole ring is generally stable. However, the exocyclic amino group can be protonated, which may influence the electron density of the ring system.[3] While significant degradation is less likely, prolonged exposure to strong acids and high temperatures could potentially lead to slow hydrolysis of the chloro group to a hydroxyl group.
-
Under basic conditions: Substituted pyrazoles can be susceptible to ring opening under the influence of a strong base.[4] Additionally, the chloro group may undergo nucleophilic substitution (hydrolysis) to yield the corresponding hydroxyl-pyrazole derivative. This reaction is often accelerated at elevated temperatures.
Q2: I'm observing an unexpected peak in my HPLC analysis after treating the compound with a basic solution. What could it be?
A2: An unexpected peak in your HPLC chromatogram following basic treatment likely indicates the formation of a degradation product. The most probable candidate is the hydroxylated analog, 4-hydroxy-5-methyl-1H-pyrazol-3-amine, formed via hydrolysis of the chloro-substituent. To confirm this, you could attempt to characterize the impurity using mass spectrometry (MS) to check for a mass shift corresponding to the replacement of a chlorine atom with a hydroxyl group.
Q3: How can I minimize degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the pH, temperature, and duration of your experiments.
-
pH Control: Whenever possible, maintain the pH of your solutions within a neutral to mildly acidic range. If basic conditions are required, use the mildest base and the shortest reaction time necessary.
-
Temperature Management: Avoid excessive heat, as it can accelerate both hydrolysis and potential ring cleavage.[5] Perform reactions at the lowest effective temperature.
-
Inert Atmosphere: For prolonged experiments or when working with sensitive downstream applications, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be a secondary degradation pathway.[6]
Q4: Are there any recommended storage conditions for this compound to ensure its long-term stability?
A4: For long-term storage, it is advisable to keep the compound as a solid in a tightly sealed container, protected from light and moisture. Storage at reduced temperatures (e.g., 2-8 °C) is also recommended to minimize any potential slow degradation over time. Avoid storing the compound in solution, especially in basic media, for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield or recovery after a reaction in a basic medium. | Degradation of the starting material. | 1. Re-evaluate the reaction conditions. Can a milder base be used? Can the reaction temperature be lowered? 2. Monitor the reaction progress closely using a suitable analytical technique like TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. 3. Consider protecting the pyrazole NH group if it is suspected to be involved in side reactions.[4] |
| Appearance of multiple unknown impurities in the reaction mixture. | Complex degradation pathways or side reactions. | 1. Perform a forced degradation study (see protocol below) to systematically identify the degradation products under specific stress conditions (acid, base, heat). 2. Use LC-MS to identify the molecular weights of the impurities to help elucidate their structures. 3. Purify the main product quickly after the reaction to prevent further degradation. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay buffer. | 1. Check the pH of your assay buffer. If it is basic, assess the stability of the compound in the buffer over the time course of the assay. 2. Prepare fresh solutions of the compound for each experiment. 3. Include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed for degradation. |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound under acidic and basic stress conditions.
Caption: Potential degradation under acidic conditions.
Caption: Potential degradation under basic conditions.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound.[5][7]
Objective: To identify potential degradation products and understand the stability of the compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Heating block or water bath
Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water.[5]
-
Stress Conditions Setup:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl, respectively.
-
Basic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH, respectively.
-
Control: Mix the stock solution with an equal volume of water.
-
-
Incubation:
-
Divide each solution into two sets. Keep one set at room temperature and the other at an elevated temperature (e.g., 60 °C).[5]
-
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks. If available, use LC-MS to obtain mass information for the degradation products.
By following this guide, researchers can gain a comprehensive understanding of the stability of this compound and implement strategies to ensure the integrity and reliability of their experimental work.
References
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]
-
Wang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
Kula, K., et al. (2021). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. ResearchGate. [Link]
-
Prajapati, M., & Bodiwala, K. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. [Link]
-
PubChem. This compound. [Link]
-
Gomes, P. A. T. M., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5899. [Link]
-
International Journal of Scientific & Development Research. Force Degradation for Pharmaceuticals: A Review. [Link]
Sources
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- 2. biomedres.us [biomedres.us]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Navigating Reactions with 4-chloro-5-methyl-1H-pyrazol-3-amine and Suppressing Dimer Formation
Welcome to the technical support center for 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the formation of unwanted dimers in your reactions. As a substituted aminopyrazole, this versatile building block can be prone to self-coupling, leading to reduced yields and purification challenges. This resource will equip you with the knowledge to anticipate and mitigate these side reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem with this compound?
Dimerization, or homocoupling, is a common side reaction where two molecules of a starting material react with each other to form a symmetrical product. In the case of this compound, this results in a symmetrical bipyrazole derivative. This is undesirable as it consumes your valuable starting material, lowers the yield of your desired product, and introduces a significant impurity that can be challenging to separate due to similar physicochemical properties.
Q2: What are the primary reaction types where dimerization of this compound is observed?
Dimer formation is most frequently encountered in two main classes of reactions:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the pyrazole can undergo homocoupling as a side reaction to the desired cross-coupling with another partner.
-
Copper-catalyzed reactions: Copper catalysts can promote the oxidative dimerization of aminopyrazoles through a distinct mechanism.[1][2][3][4][5]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
In palladium-catalyzed reactions, the homocoupling of the aryl halide (in this case, this compound) can compete with the desired cross-coupling pathway. The following sections provide a systematic approach to troubleshooting and minimizing this side reaction.
Understanding the Mechanism of Homocoupling
The generally accepted mechanism for homocoupling in Suzuki reactions involves the reaction of the organoboronic acid with a Pd(II) species, which can be present from the precatalyst or formed by the oxidation of Pd(0) by residual oxygen.[6] A similar process can occur with the aryl halide in other cross-coupling reactions.
Diagram: Simplified Catalytic Cycles - Desired vs. Dimer Formation
Caption: Desired vs. Dimer Formation Pathways.
Problem: Significant formation of the bipyrazole dimer is observed by LC-MS.
Solution Workflow:
-
Atmosphere Control: Oxygen is a major contributor to homocoupling.[2]
-
Action: Ensure rigorous degassing of all solvents and reagents. Use techniques like nitrogen or argon sparging or the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical.
-
Action:
-
Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction of a Pd(II) source, which can be a source of homocoupling.[1]
-
Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step, which can outcompete the homocoupling pathway.[1] Consider ligands from the Buchwald family, such as SPhos or XPhos, which are known to be effective in suppressing side reactions.[7]
-
-
-
Base Selection: The base can influence the catalytic cycle.
-
Action: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄. This can sometimes temper the reactivity that leads to dimerization.[7]
-
-
Solvent Choice: The solvent can affect the solubility of intermediates and byproducts.
-
Action: Aprotic solvents like dioxane, toluene, or THF are generally preferred. In some cases, changing the solvent can minimize side reactions. For instance, in Suzuki-Miyaura couplings, switching from THF to toluene can reduce halide inhibition and potentially impact side reactions.[4]
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Action: Try lowering the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of dimer formation.
-
-
Reagent Stoichiometry and Addition:
-
Action:
-
Use a slight excess of the coupling partner relative to the this compound.
-
Consider the slow addition of the pyrazole to the reaction mixture. This maintains a low concentration of the substrate that is prone to dimerization.
-
-
-
Use of Additives:
Table: Troubleshooting Summary for Pd-Catalyzed Reactions
| Issue | Potential Cause | Recommended Action |
| High Dimer Formation | Oxygen in the reaction | Rigorously degas all solvents and maintain an inert atmosphere. |
| Inefficient Pd(0) formation from Pd(II) source | Use a Pd(0) precatalyst or a precatalyst that readily forms the active Pd(0) species. | |
| Ligand choice | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | |
| Inappropriate base | Try a weaker inorganic base (e.g., K₂CO₃, K₃PO₄). | |
| High reaction temperature | Lower the reaction temperature. | |
| Suboptimal stoichiometry | Use a slight excess of the coupling partner; consider slow addition of the pyrazole. | |
| Presence of reactive Pd(II) | Add a mild reducing agent like potassium formate.[2][8] |
Troubleshooting Guide: Copper-Catalyzed Reactions
Copper-catalyzed reactions can also lead to the dimerization of 5-aminopyrazoles through an oxidative coupling mechanism, which may involve radical intermediates.[1][4]
Problem: Dimer formation is the major product in a copper-catalyzed reaction.
Solution Workflow:
-
Exclusion of Oxidants: This pathway is often oxidative.
-
Action: While some copper-catalyzed reactions are oxidative by design, if dimerization is an unwanted side reaction, ensure the exclusion of external oxidants and oxygen.
-
-
Ligand Modification: The ligand on the copper center can influence its reactivity.
-
Solvent and Temperature Effects:
-
Action: As with palladium catalysis, optimizing the solvent and temperature can help to control the reaction pathway.
-
-
Alternative Catalysts:
-
Action: If copper is promoting dimerization, consider if a different metal catalyst could achieve the desired transformation without this side reaction.
-
Analytical Detection and Purification
How can I detect and quantify the dimer?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most common technique for monitoring the reaction progress and quantifying the formation of the dimer. A C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA for peak shaping) is a good starting point. The dimer, being larger and more nonpolar, will typically have a longer retention time than the monomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the identity of the dimer by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the purified dimer and confirm its symmetrical structure.
How can I remove the dimer from my product?
-
Column Chromatography: This is the most common method for separating the desired product from the dimer. Due to the potential for similar polarities, a high-resolution silica gel or the use of a different stationary phase (e.g., alumina) may be necessary. Careful optimization of the solvent system is crucial.
-
Recrystallization: If the desired product and the dimer have sufficiently different solubilities, recrystallization can be an effective purification method.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC is a viable option.
Protecting Group Strategies
In some cases, particularly in multi-step syntheses, the use of a protecting group on the amino or pyrazole nitrogen can prevent dimerization.
When should I consider a protecting group?
If optimizing reaction conditions does not sufficiently suppress dimer formation, or if the functional groups on the pyrazole interfere with the desired reaction, a protecting group strategy may be necessary.
Table: Potential Protecting Groups for Aminopyrazoles
| Protecting Group | Introduction | Removal Conditions | Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., TEA, DMAP) | Acidic conditions (e.g., TFA, HCl) | Commonly used, generally stable to many cross-coupling conditions. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Useful if acidic conditions need to be avoided. |
| Trityl (Triphenylmethyl) | Trityl chloride, base | Mild acid | Can be used to protect the pyrazole nitrogen. |
The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in the molecule.
References
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
-
(PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o - ResearchGate. [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. NIH. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. [Link]
-
Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC - NIH. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
-
Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. LinkedIn. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complexities of Pyrazole Functionalization
Prepared by: Gemini, Senior Application Scientist Last Updated: January 12, 2026
Welcome to the technical support guide for the regioselective functionalization of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of reaction on this critical heterocyclic scaffold. We will move beyond simple protocols to explore the underlying principles that govern pyrazole reactivity, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.
Section 1: Fundamental Principles of Pyrazole Reactivity
Understanding the inherent electronic nature and structural dynamics of the pyrazole ring is the first step toward mastering its functionalization. The regiochemical outcome of any reaction is a direct consequence of these properties.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates distinct electronic environments at each position.[1][2]
-
N1 (Pyrrole-like): This nitrogen is sp2-hybridized and possesses an acidic proton. Its lone pair participates in the aromatic system.[1]
-
N2 (Pyridine-like): This nitrogen is also sp2-hybridized but is considered the basic center, with its lone pair residing in an sp2 orbital outside the aromatic sextet.[1][3]
-
C4: This position has the highest electron density and is thus the most nucleophilic carbon, making it highly susceptible to electrophilic substitution.[1][4][5]
-
C3 and C5: These positions are adjacent to the nitrogen atoms, rendering them more electron-deficient and susceptible to nucleophilic attack or deprotonation (metalation), with C5 often being the most acidic carbon proton due to its proximity to the N1-H group.[2][3]
A critical challenge arises from the prototropic tautomerism in N-unsubstituted pyrazoles, where the N1-H proton can rapidly exchange between the two nitrogen atoms.[1][2] This equilibrium means that a 3-substituted pyrazole is in equilibrium with its 5-substituted tautomer, often leading to mixtures of products during N-functionalization.[2]
Figure 1: Electronic characteristics of the pyrazole ring.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles such a persistent challenge? A: The primary difficulty stems from the tautomeric equilibrium in NH-pyrazoles and the similar electronic properties of the two nitrogen atoms.[6][7] Both N1 and N2 can act as nucleophiles, leading to a mixture of regioisomers that are often difficult to separate.[6] The final product ratio is a delicate interplay between steric hindrance, electronics, and reaction conditions (base, solvent, temperature).[2][7]
Q2: For direct C-H functionalization, what is the general order of reactivity for the carbon positions? A: The reactivity order is highly dependent on the reaction mechanism.
-
For electrophilic substitution (e.g., nitration, halogenation), the C4 position is overwhelmingly favored due to its higher electron density.[1][5]
-
For metal-catalyzed C-H activation/arylation , the C5 position is often the most reactive, as the C5-H bond is generally the most acidic.[3] However, selectivity between C3 and C5 can be poor without a directing group because their bond dissociation energies can be similar.[1]
Q3: What is a "directing group" in the context of pyrazole functionalization, and how does it work? A: A directing group (DG) is a functional group that is installed on the pyrazole (typically at N1) to control the position of a subsequent reaction, most often a metal-catalyzed C-H activation.[8] The DG coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (usually at C5), which it then activates selectively.[3] This strategy overcomes the inherent reactivity of the molecule to enforce functionalization at a desired site. The pyrazole ring itself can also act as a directing group for functionalizing substituents attached to it.[9][10]
Section 3: Troubleshooting Guide
Issue 1: Poor N1/N2 Selectivity in Alkylation of 3(5)-Substituted Pyrazoles
You are attempting to alkylate a 3-substituted pyrazole and obtaining an inseparable mixture of the 1,3- and 1,5-disubstituted isomers.
Root Cause Analysis: This is the classic pyrazole regioselectivity problem. The outcome is determined by the competition between the two nitrogen atoms in the pyrazolate anion intermediate. The preferred site of attack is governed by a combination of steric and electronic factors.
Troubleshooting Strategies:
-
Strategy A: Leverage Steric Hindrance
-
Explanation: Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered. If your substituent at C3(5) is large (e.g., tert-butyl, phenyl), the incoming electrophile will favor the more accessible N1 position.[2][11] Conversely, a very bulky electrophile will also favor the less hindered nitrogen.
-
Actionable Advice:
-
If the C3(5) substituent is small, consider using a bulkier alkylating agent if your synthetic plan allows.
-
If possible, start with a pyrazole that has a sterically demanding group at the C3(5) position to direct the reaction to N1.
-
-
-
Strategy B: Manipulate Reaction Conditions
-
Explanation: The choice of base, solvent, and counter-ion can dramatically influence the N1:N2 ratio.[6][7] This is often due to the way the counter-ion (e.g., K+, Na+, Mg2+) coordinates to the pyrazolate anion. Chelation control, where the cation coordinates to both N2 and a nearby functional group, can block one nitrogen from reacting.[6][12]
-
Actionable Advice:
-
For N1 Selectivity: A common and effective combination is K₂CO₃ in DMSO or DMF.[13][14]
-
For N2 Selectivity: This is often more challenging. Some success has been reported with magnesium-based catalysts (e.g., MgBr₂), which appear to favor coordination with the N2 "pyridine-like" nitrogen.[15]
-
Solvent Effects: Protic solvents can solvate the anion differently than aprotic polar solvents, altering the availability of the two nitrogen atoms. It is worth screening solvents like THF, MeCN, and DMSO.
-
-
Data Snapshot: Influence of Conditions on N-Alkylation
| 3-Substituent (R) | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| Phenyl | Methyl Iodide | K₂CO₃/DMSO | >95:5 | [11] |
| Phenyl | Benzyl Bromide | K₂CO₃/DMSO | >95:5 | [11] |
| Acetyl | Ethyl iodoacetate | K₂CO₃/MeCN | Low Selectivity | [6] |
| Acetyl-hydrazone | Ethyl iodoacetate | K₂CO₃/MeCN | Highly N1 Selective | [6][12] |
| Phenyl | 2-bromo-N,N-dimethylacetamide | MgBr₂/THF | 24:76 | [15] |
Issue 2: Mixture of C3 and C5 Isomers During Metal-Catalyzed C-H Functionalization
You are attempting a direct arylation on an N-substituted pyrazole, expecting functionalization at C5, but are getting a significant amount of the C3-arylated product.
Root Cause Analysis: While the C5-H bond is often more acidic, the electronic and steric environments of C3 and C5 can be very similar, especially if the N1-substituent is not sterically demanding.[1] This leads to competitive C-H activation at both sites.
Troubleshooting Strategies:
-
Strategy A: Employ a Directing Group
-
Explanation: This is the most robust solution for controlling C-H functionalization. By installing a directing group (e.g., amide, picolinamide, or even a removable SEM group) at the N1 position, you force the metal catalyst to activate the adjacent C5 position through the formation of a stable 5-membered metallacycle intermediate.[9][16]
-
Actionable Advice:
-
Synthesize your pyrazole with a suitable directing group at N1. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it directs C5-lithiation and can be removed later.[16]
-
For C3-selectivity, one might need to block the C5 position and then rely on the inherent (though weaker) directing effect of the N2 atom. Alternatively, a strategy involving sequential metalations can be employed.[17][18]
-
-
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a critical building block in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Overview of a Common Synthetic Pathway
A prevalent and scalable approach to synthesizing this compound involves a two-step process. First is the cyclocondensation reaction to form the pyrazole core, followed by a regioselective chlorination at the C4 position. Understanding this workflow is key to troubleshooting issues at each stage.
Caption: General workflow for the two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The key safety risks are associated with the reagents and reaction conditions. Hydrazine hydrate is highly toxic and corrosive, and its reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] N-Chlorosuccinimide (NCS) is a strong oxidizing agent and an irritant. It is crucial to have robust temperature control, adequate ventilation, and appropriate personal protective equipment (PPE). A formal process safety assessment is mandatory before any scale-up operation.
Q2: How critical is the quality of the starting materials?
A2: Extremely critical. The purity of acetoacetonitrile and hydrazine hydrate will directly impact the yield and purity of the intermediate, 5-methyl-1H-pyrazol-3-amine. Impurities in the starting materials can lead to significant side-product formation, complicating purification. For the chlorination step, the purity of the pyrazole intermediate is vital to prevent the formation of undesired chlorinated species. Always use materials with a clear certificate of analysis.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: For in-process controls (IPCs), High-Performance Liquid Chromatography (HPLC) is the method of choice to monitor the disappearance of starting material and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For final product release, a comprehensive analysis should include HPLC for purity, NMR (¹H and ¹³C) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Karl Fischer titration for water content.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Part 1: Cyclocondensation to form 5-methyl-1H-pyrazol-3-amine
Q: My reaction yield is consistently low (<70%). What are the common causes and how can I improve it?
A: Low yield in the cyclization step is a frequent scale-up challenge. The primary culprits are often related to reaction conditions and reagent stoichiometry.
-
Causality: The reaction of a β-ketonitrile with hydrazine is a classic pyrazole synthesis.[2][3] The rate and completeness are highly dependent on temperature and the effective concentration of the reactants. Side reactions, such as the formation of hydrazones that do not cyclize efficiently, can reduce the yield.
-
Troubleshooting Steps:
-
Temperature Control: This condensation is exothermic. Ensure your reactor's cooling system can handle the heat load to maintain the target temperature. A runaway reaction not only is a safety hazard but also promotes side-product formation.
-
Rate of Addition: Add the hydrazine hydrate slowly and sub-surface to the solution of acetoacetonitrile. This helps to control the exotherm and ensures localized concentration of hydrazine remains low, preventing side reactions.
-
Solvent Choice: Ethanol is a common choice, but other alcohols like isopropanol can be evaluated. The key is to ensure both reactants are fully soluble at the reaction temperature.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of hydrazine (e.g., 1.05 to 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess will complicate the work-up.
-
| Parameter | Bench Scale (Typical) | Pilot Scale (Recommended Start) | Rationale |
| Temperature | 50-60 °C (Reflux) | 45-55 °C | Tighter control at scale prevents side reactions. |
| Hydrazine eq. | 1.1 eq | 1.05 eq | Minimizes residual hydrazine in the work-up. |
| Concentration | 1.0 M | 0.8 - 1.2 M | Balance between reaction rate and heat transfer. |
| Reaction Time | 4-6 hours | Monitor by HPLC until SM <1% | Fixed time is unreliable at scale; monitor conversion. |
Q: I am observing significant impurity peaks in my HPLC analysis of the crude intermediate. What could they be?
A: The most common impurities are unreacted starting materials, partially reacted intermediates, or products from side reactions.
-
Causality: Incomplete reaction is a straightforward cause. Another possibility is the self-condensation of acetoacetonitrile under certain conditions or the formation of bis-pyrazole species if stoichiometry is poorly controlled.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting intermediate impurities.
Part 2: Chlorination of 5-methyl-1H-pyrazol-3-amine
Q: The chlorination reaction is not going to completion, or it is very slow.
A: Sluggish chlorination is typically an issue of reagent reactivity, temperature, or solvent.
-
Causality: The chlorination of the electron-rich pyrazole ring is an electrophilic aromatic substitution.[4] The C4 position is readily attacked. The reaction's success hinges on the activity of the chlorinating agent and the reaction conditions that facilitate the electrophilic attack.
-
Troubleshooting Steps:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally effective and safer to handle at scale than alternatives like sulfuryl chloride. Ensure the NCS is of high purity and has not degraded.
-
Solvent: Acetonitrile or Dichloromethane (DCM) are common solvents. Acetonitrile is often preferred for its ability to dissolve the starting material and the NCS. Ensure the solvent is anhydrous, as water can consume the NCS.
-
Temperature: While the reaction can often be run at room temperature, gentle heating (e.g., to 35-40 °C) can significantly increase the reaction rate. Monitor carefully to prevent runaway reactions and the formation of over-chlorinated byproducts.
-
Q: I am seeing di-chlorinated or other chlorinated byproducts. How can I improve selectivity?
A: This is a classic problem when scaling up electrophilic substitutions on activated rings. The key is precise control.
-
Causality: The product, this compound, is still an electron-rich heterocycle and can potentially react with another equivalent of the chlorinating agent, although this is less common for this specific substrate. More likely are reactions at other positions if the C4 is sterically hindered or if reaction conditions are too harsh.
-
Troubleshooting Steps:
-
Stoichiometry is Paramount: Use a precise amount of NCS, typically 1.0 to 1.02 equivalents. Overcharging the NCS is the most common cause of over-chlorination.
-
Controlled Addition: Add the NCS as a solid in portions or as a solution in the reaction solvent over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring the mono-chlorination.
-
Temperature Management: Run the reaction at the lowest possible temperature that provides a reasonable reaction rate. Start at room temperature (20-25 °C) and only warm if necessary.
-
Part 3: Work-up and Purification
Q: My product isolation is difficult, resulting in low recovery or an oily product instead of a solid.
A: Isolation issues often stem from improper pH adjustment during work-up or the presence of persistent impurities.
-
Causality: The product is an amine and will exist as a salt in acidic conditions, making it soluble in water. To isolate it, the reaction mixture needs to be basified to deprotonate the amine and the pyrazole ring, causing the free base to precipitate.
-
Troubleshooting Steps:
-
pH Adjustment: After the reaction, quench any remaining NCS with a reducing agent like sodium bisulfite. Then, adjust the pH of the aqueous solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9. Add the base slowly to control the precipitation and obtain a filterable solid.
-
Solvent Screening for Recrystallization: If the crude product is oily or impure, recrystallization is necessary. A solvent screen is highly recommended.
-
| Solvent/System | Observation/Suitability |
| Isopropanol (IPA) | Good solubility when hot, poor when cold. Often a good choice. |
| Toluene | Can be effective for removing non-polar impurities. |
| Ethyl Acetate/Heptane | A common system where the product is dissolved in minimal hot ethyl acetate, and heptane is added as an anti-solvent to induce crystallization. |
| Water | Generally not ideal due to the amine functionality, but can be used if pH is carefully controlled. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-pyrazol-3-amine
-
Charge a suitable reactor with acetoacetonitrile (1.0 eq) and ethanol (5 volumes).
-
Begin agitation and ensure the starting material is fully dissolved.
-
In a separate vessel, prepare a solution of hydrazine hydrate (1.05 eq) in ethanol (2 volumes).
-
Slowly add the hydrazine solution to the reactor over 1-2 hours, maintaining the internal temperature between 45-50 °C.
-
Once the addition is complete, maintain the temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by HPLC until the acetoacetonitrile is <1.0%.
-
Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow the product to crystallize.
-
Filter the solid product, wash the cake with cold ethanol (2 x 1 volume), and dry under vacuum at 50 °C.
Protocol 2: Synthesis of this compound
-
Charge the reactor with 5-methyl-1H-pyrazol-3-amine (1.0 eq) and acetonitrile (8 volumes).
-
Stir to dissolve the starting material completely. Cool the solution to 15-20 °C.
-
Add N-Chlorosuccinimide (NCS, 1.02 eq) in portions over 1 hour. Maintain the temperature below 25 °C during the addition.
-
Allow the reaction to stir at 20-25 °C for 2-4 hours after the addition is complete.
-
Monitor the reaction by HPLC until the starting material is <1.0%.
-
Concentrate the reaction mixture under reduced pressure to approximately half its volume.
-
Add water (5 volumes) and stir. Adjust the pH to 8-9 with a 10% sodium bicarbonate solution.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours.
-
Filter the precipitated solid, wash with cold water (2 x 2 volumes), and dry under vacuum at 50 °C.
References
-
PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ChemistrySelect. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- US Patent US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
Sources
Technical Support Center: Identification of Impurities in 4-chloro-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support resource for the analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification. In this document, we will address common challenges and provide structured, field-proven guidance to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've detected an unknown peak in the HPLC analysis of my this compound sample. What is my immediate course of action?
A1: The appearance of an unexpected peak is a common but critical event. A systematic approach is essential to identify its source and nature. Do not immediately assume it is a sample-related impurity.
Causality: The peak could originate from the sample (e.g., starting material, byproduct, or degradant), the analytical system itself (e.g., mobile phase contaminant, carryover from a previous injection), or the sample solvent. Your first goal is to isolate the variable.
Troubleshooting Workflow:
-
System Verification: Inject a blank (your mobile phase and sample solvent mixture). If the peak is present, the contamination source is within your HPLC system or solvents.[1] Use fresh, HPLC-grade solvents and purge the system thoroughly.
-
Sample Matrix Check: If the blank is clean, the peak is related to your sample. The next step is to determine if it's a synthesis-related impurity or a degradation product.
-
Regulatory Context: Determine the peak's area percentage. According to International Council for Harmonisation (ICH) Q3A guidelines, impurities present at or above a certain threshold require identification.[2][3][4][5]
Q2: What are the typical impurities I should expect from the synthesis of this compound?
A2: Understanding the synthetic route is paramount to predicting potential impurities. Organic impurities can include starting materials, by-products, intermediates, and reagents.[2] For pyrazole synthesis, common routes involve the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or similar precursors.[6][7][8][9][10]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Impurities: Positional isomers, such as 4-chloro-3-methyl-1H-pyrazol-5-amine, can form depending on the regioselectivity of the cyclization reaction.[11]
-
By-products: Resulting from side reactions, such as dimerization, incomplete chlorination, or reactions with residual solvents.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the manufacturing process.[2]
A thorough understanding of the specific synthetic pathway used is the most effective tool for postulating the identities of process-related impurities.
Q3: How can I proactively investigate potential degradation products of my API?
A3: Proactive investigation is achieved through Forced Degradation Studies , also known as stress testing.[12][13][14][15] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[16] The goal is to intentionally degrade the API under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways.[12][13][16]
Causality: By subjecting the API to various stressors (acid, base, oxidation, heat, light), you simulate the conditions it might encounter during its shelf life, but on an accelerated timeline. This helps in understanding the molecule's intrinsic stability.[16] A degradation of 5-20% is typically targeted to ensure that the degradation products are detectable without completely consuming the parent API.[13]
Experimental Protocol: Forced Degradation Study
Here is a standard protocol for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., Methanol or Acetonitrile/Water).
-
Stress Conditions: Expose the API to the following conditions in separate experiments. Include a control sample (API solution stored under normal conditions) for comparison.
| Degradation Type | Experimental Conditions | Storage & Sampling |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp or 50-60°C |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp or 50-60°C |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temp |
| Thermal Degradation | Heat sample (solid & solution) at elevated temperatures (e.g., 60-80°C) | Controlled oven |
| Photolytic Degradation | Expose sample (solid & solution) to light with UV and visible output (ICH Q1B) | Photostability chamber |
-
Neutralization: After the stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all stressed samples, the control, and a blank by a suitable stability-indicating method, typically HPLC-UV/DAD. The goal is to achieve sufficient separation between the parent API and all generated degradation products.
This systematic approach provides critical information for formulation development, packaging decisions, and storage instructions.[13][14]
Systematic Impurity Identification Workflow
When an unknown impurity is detected and confirmed to be sample-related, a structured workflow is necessary for its identification and characterization.
Caption: Workflow for the systematic identification of an unknown impurity.
Q4: I have a proposed structure for an impurity based on LC-MS data. How can I definitively confirm its structure?
A4: While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic compounds.[17][18][19][20][21]
Causality: Mass spectrometry provides information about the mass-to-charge ratio and the connectivity of fragments, but it does not directly map the complete carbon-hydrogen framework or establish stereochemistry.[22][23][24] NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[17][18]
Steps for Definitive Confirmation:
-
Isolation: The first critical step is to isolate a sufficient quantity of the impurity, typically through preparative HPLC. The amount needed will depend on the sensitivity of the available NMR instrument.
-
1D NMR Analysis (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and neighboring protons (spin-spin splitting).[17][19]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[18]
-
-
2D NMR Analysis (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[20]
-
-
Structure Verification: The combined data from these NMR experiments allows for the definitive assembly and confirmation of the chemical structure.[21]
Troubleshooting Guide: HPLC Method Performance
A robust and reliable HPLC method is the foundation of impurity analysis. Below are common issues encountered and their solutions.
Sources
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 11. 2055855-81-5|4-Chloro-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 15. apicule.com [apicule.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchps.com [jchps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. researchgate.net [researchgate.net]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. scispace.com [scispace.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Crystallization of 4-chloro-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the crystallization of 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity crystalline material. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before attempting the crystallization of this compound?
A1: Before proceeding with crystallization, it is crucial to characterize your crude material. Understanding the impurity profile through techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The presence of significant impurities can inhibit or alter crystal growth. Additionally, obtaining basic physicochemical data, such as a melting point for the crude solid, can provide a baseline for assessing the purity of the crystallized product. The PubChem database lists the molecular weight of this compound as 131.56 g/mol [1].
Q2: How do I select an appropriate solvent system for the recrystallization of this compound?
A2: Solvent selection is the most critical parameter for successful crystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. For pyrazole derivatives, a good starting point for solvent screening includes alcohols (e.g., ethanol, isopropanol, methanol), ketones (e.g., acetone), and ethers (e.g., cyclopentyl methyl ether, anisole)[2][3]. A technical guide for a structurally similar compound, 4-chloro-5-phenyl-1H-pyrazol-3-amine, suggests determining solubility in various solvents and buffer systems, which is a recommended practice[4].
A systematic approach to solvent screening involves testing the solubility of a small amount of your compound (a few milligrams) in a small volume (0.1-0.5 mL) of various solvents at both room temperature and at the solvent's boiling point.
Q3: What are the most common crystallization techniques for compounds like this compound?
A3: The most common and effective techniques are:
-
Cooling Crystallization: This involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool slowly. The decrease in solubility upon cooling leads to crystal formation. This method is widely used for pyrazole derivatives[2].
-
Solvent Evaporation: This technique is suitable for compounds that are highly soluble at room temperature. The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.
-
Anti-Solvent Addition: This method involves dissolving the compound in a solvent in which it is highly soluble and then adding a second solvent (the anti-solvent) in which the compound is insoluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
Q4: Can the formation of a salt of this compound aid in its purification by crystallization?
A4: Yes, forming a salt can be a highly effective purification strategy, particularly for compounds with basic functional groups like the amine on the pyrazole ring. A patent on the purification of pyrazoles describes the formation of acid addition salts, which are then crystallized from organic solvents[3]. For instance, reacting the amine with an acid like hydrochloric acid to form the hydrochloride salt can alter its solubility profile, potentially leading to well-defined crystals from a suitable solvent system.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The presence of soluble impurities is inhibiting nucleation. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration. Retest for crystallization upon cooling. 2. Insulate the flask to slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Attempt to "seed" the solution by adding a tiny crystal of the pure compound. If no seed crystals are available, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound (or a eutectic mixture with impurities). 2. The degree of supersaturation is too high. 3. Significant impurities are present. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool more slowly. 3. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization. |
| Crystals form too quickly, resulting in a fine powder. | 1. The solution is too concentrated. 2. The cooling is too rapid. | 1. Redissolve the solid in the mother liquor by heating, then add a small amount of extra solvent. 2. Ensure a slow cooling rate by insulating the flask and allowing it to cool to room temperature before further cooling in an ice bath. |
| The resulting crystals are colored, but the pure compound is expected to be colorless. | 1. Colored impurities are co-crystallizing with the product. 2. The compound is degrading at the boiling point of the solvent. | 1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Choose a solvent with a lower boiling point or consider a crystallization method that does not require heating, such as solvent evaporation or anti-solvent addition at room temperature. |
| Poor recovery of the crystalline material. | 1. The compound has significant solubility in the solvent even at low temperatures. 2. Too much solvent was used. | 1. Place the flask in a colder bath (e.g., an ice-salt bath) to further decrease the solubility. 2. Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a solvent in which it is highly soluble (e.g., acetone or methanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise to the stirred solution until the solution becomes slightly turbid.
-
Crystal Growth: Add a few drops of the dissolution solvent to redissolve the turbidity, and then allow the solution to stand undisturbed. Crystals should form as the solvent system slowly reaches a point of supersaturation.
-
Isolation and Drying: Collect, wash with the anti-solvent, and dry the crystals as described in Protocol 1.
Visualizations
Caption: General workflow for optimizing the crystallization of this compound.
Sources
- 1. This compound | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Heat: A Technical Guide to Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, yet its inherent exothermicity presents significant challenges, from laboratory-scale experiments to industrial production. Uncontrolled heat release can lead to thermal runaways, diminished yields, compromised product purity, and most importantly, significant safety hazards.[1][2][3]
This guide is structured to provide not just procedural instructions, but a deeper understanding of the causative factors behind exothermic events in pyrazole synthesis. Through a series of frequently asked questions and detailed troubleshooting scenarios, we aim to equip you with the expertise to anticipate, manage, and control these energetic reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the high exothermicity observed in pyrazole synthesis?
The synthesis of pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, is fundamentally an energy-releasing process.[1] The significant exotherm is a result of the high thermodynamic stability of the resulting aromatic pyrazole ring. The formation of strong carbon-nitrogen and nitrogen-nitrogen bonds during the cyclization and dehydration steps releases a substantial amount of energy, driving the reaction forward. The rate of this heat evolution is a critical parameter that must be managed.
Q2: How do the choice of reagents and reaction conditions influence the exotherm?
The reactivity of your starting materials and the chosen reaction parameters directly impact the rate of heat generation. Electron-withdrawing or -donating groups on the 1,3-dicarbonyl compound or the hydrazine derivative can alter the kinetics of the reaction.[4][5] For instance, highly activated dicarbonyl compounds will react more vigorously. Similarly, reaction temperature is a crucial factor; higher temperatures increase the reaction rate, leading to a more rapid and potentially dangerous release of heat.[6][7][8] The choice of solvent also plays a role in heat dissipation.
Q3: What are the initial warning signs of a potential thermal runaway?
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[2][9] Key indicators include:
-
A rapid, uncontrolled increase in the internal reaction temperature, even with active cooling.
-
A noticeable increase in pressure within a closed or partially closed reaction vessel.
-
Sudden changes in the color or viscosity of the reaction mixture.
-
Vigorous boiling or outgassing.
It is imperative to have an emergency plan in place to address these signs immediately.[10]
Troubleshooting Guide: Proactive and Reactive Exotherm Management
This section is designed to address specific challenges you may encounter during your experiments, providing both preventative strategies and corrective actions.
Scenario 1: "My reaction temperature is spiking unexpectedly during reagent addition."
This is a common issue, particularly during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11]
Root Cause Analysis & Preventative Measures:
-
Reagent Addition Rate: Adding one reagent to the other too quickly can lead to a rapid accumulation of unreacted starting materials and a sudden, sharp exotherm.
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the reaction scale.
-
Solution: Ensure your cooling bath is at an appropriate temperature and has sufficient volume. For larger reactions, a jacketed reactor with a circulating coolant is essential for effective temperature management.[3]
-
-
Poor Mixing: Insufficient agitation can lead to localized "hot spots" where the reaction proceeds much faster than in the bulk solution.
-
Solution: Use an overhead stirrer for larger volumes and ensure the stirring speed is adequate to maintain a homogenous mixture.
-
Immediate Corrective Actions:
-
Immediately stop the addition of the reagent.
-
Increase the efficiency of your cooling system (e.g., add more dry ice to an acetone bath).
-
If safe, add a pre-chilled inert solvent to dilute the reaction mixture and help absorb the excess heat.
Experimental Protocol: Controlled Synthesis of 3,5-Dimethylpyrazole
This protocol demonstrates a semi-batch approach to mitigate the exotherm during the reaction of acetylacetone with hydrazine hydrate.
-
Reactor Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Initial Charge: Add acetylacetone (0.1 mol) and ethanol (50 mL) to the flask. Begin stirring and allow the solution to cool to 0-5 °C.
-
Controlled Addition: Dissolve hydrazine hydrate (0.1 mol) in ethanol (25 mL) and add this solution to the dropping funnel.
-
Reaction Execution: Add the hydrazine solution dropwise to the stirred acetylacetone solution over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it below 10 °C by adjusting the addition rate.
-
Post-Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Work-up: Slowly warm the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation.
Data Presentation: Effect of Addition Time on Maximum Temperature
| Addition Time (minutes) | Maximum Internal Temperature (°C) | Observations |
| 5 | 45 | Vigorous exotherm, difficult to control with an ice bath. |
| 15 | 20 | Manageable exotherm, but requires careful monitoring. |
| 30 | 8 | Well-controlled reaction, minimal temperature fluctuation. |
| 45 | 6 | Excellent temperature control. |
Visualization: Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the safe execution and management of exothermic pyrazole synthesis.
Scenario 2: "My yield is low and I'm observing significant impurity formation."
Uncontrolled exotherms are a common culprit for reduced yields and the formation of side products.
Root Cause Analysis & Preventative Measures:
-
Temperature-Dependent Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of regioisomeric pyrazoles, bis-pyrazoles, or degradation of starting materials and products.[1]
-
Reagent Degradation: Some hydrazine derivatives are thermally labile. An uncontrolled exotherm can lead to their decomposition.
-
Solution: In addition to temperature control, consider using a more stable salt of the hydrazine or generating the reactive species in situ under controlled conditions.
-
Visualization: Temperature vs. Product Selectivity
Caption: The relationship between reaction temperature and product selectivity in pyrazole synthesis.
References
- Benchchem.
- Benchchem. Preventing degradation of pyrazole compounds during synthesis.
-
National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
- Tanbourit. Safety Precautions for Handling Exothermic Reactions.
-
MDPI. Recent Advances in the Synthesis of Pyrazoles: A Review. [Link]
-
TheSafetyMaster. Exothermic Reaction Hazards. [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
PubMed. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
Sigma-HSE. From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. [Link]
-
ResearchGate. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. [Link]
-
National Center for Biotechnology Information. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigma-hse.com [sigma-hse.com]
- 10. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 11. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
Technical Support Center: Method Refinement for Quantitative Analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the quantitative analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in the quantitative analysis of this compound?
The quantitative analysis of this compound, a substituted pyrazole derivative, presents several challenges rooted in its chemical properties. Pyrazole derivatives are known for their diverse biological activities, making their accurate quantification crucial in pharmaceutical and agrochemical research.[1][2]
Key challenges include:
-
Analyte Stability: The compound's stability in various solvents and pH conditions can be a concern, potentially leading to degradation and inaccurate results. The presence of the amine and chloro groups can influence its reactivity.
-
Chromatographic Behavior: Amines, particularly primary amines, are known to exhibit poor peak shapes (tailing) in gas chromatography (GC) and even in high-performance liquid chromatography (HPLC) due to their basicity and potential for interaction with active sites on the column.[3]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures), co-eluting impurities or matrix components can interfere with the analyte signal, leading to ion suppression or enhancement in mass spectrometry-based methods.
-
Reference Standard Purity: The accuracy of any quantitative method is contingent on the purity of the reference standard. Impurities from the synthesis of this compound can lead to overestimation or underestimation of the analyte concentration.
FAQ 2: Which analytical technique is most suitable for the quantitation of this compound: HPLC-UV, LC-MS, or GC-MS?
The choice of analytical technique depends on the specific requirements of your analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Robust, widely available, and cost-effective. Suitable for relatively high concentration samples. Pyrazole derivatives are often UV-active.[4] | Lower sensitivity compared to MS. Potential for interference from co-eluting compounds that also absorb UV light. | Routine analysis of bulk material, process monitoring, and formulation analysis where concentration levels are high. |
| LC-MS/MS | High sensitivity and selectivity. Provides structural information for peak confirmation. Ideal for trace-level analysis in complex matrices. | Higher cost and complexity. Susceptible to matrix effects (ion suppression/enhancement). | Bioanalysis (e.g., plasma, tissue samples), impurity profiling, and metabolite identification. |
| GC-MS | Excellent separation efficiency for volatile and thermally stable compounds. | The amine group can cause peak tailing, requiring derivatization or a deactivated column.[3] The compound's volatility and thermal stability need to be confirmed. | Analysis of volatile impurities or when derivatization is a viable option to improve chromatographic performance. |
Recommendation: For most applications in drug development and research, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity, which are critical for accurate quantification at low concentrations and in complex biological matrices.
FAQ 3: How can I improve the peak shape of this compound in reverse-phase HPLC?
Poor peak shape, typically observed as tailing, is a common issue for basic compounds like amines in reverse-phase HPLC. This is often due to secondary interactions between the protonated amine group and residual acidic silanols on the silica-based stationary phase.
Here are several strategies to mitigate this issue:
-
Mobile Phase Additives:
-
Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the silanol groups, reducing their interaction with the protonated analyte.
-
Basic Modifiers: Alternatively, using a basic mobile phase (e.g., with ammonium hydroxide or triethylamine) will deprotonate the analyte, reducing its interaction with the stationary phase. However, ensure your column is stable at high pH.
-
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column where the residual silanols are chemically bonded to reduce their activity.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic silica particles often exhibit better peak shapes for basic compounds.
-
-
Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.
II. Troubleshooting Guide
Issue 1: Low Recovery or Signal Intensity in LC-MS Analysis
Possible Causes & Solutions:
-
Cause: Analyte degradation in the sample or autosampler.
-
Solution: Assess the stability of this compound in your chosen solvent and at the autosampler temperature. Consider using a cooled autosampler (e.g., 4 °C) and preparing samples fresh.
-
-
Cause: Ion suppression from the sample matrix.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering components and mitigate ion suppression.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.
-
-
-
Cause: Suboptimal mass spectrometer source conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, to maximize the signal for your analyte.
-
Issue 2: Poor Reproducibility and High Variability in Results
Possible Causes & Solutions:
-
Cause: Inconsistent sample preparation.
-
Solution: Standardize and validate your sample preparation protocol. Use calibrated pipettes and ensure consistent vortexing and centrifugation times. Consider automating the sample preparation process if high throughput is required.
-
-
Cause: Column aging or contamination.
-
Solution:
-
Implement a Column Washing Protocol: After each batch of samples, wash the column with a strong solvent (e.g., a mixture of isopropanol and water) to remove strongly retained compounds.
-
Use a Guard Column: A guard column will protect your analytical column from particulate matter and strongly adsorbed compounds, extending its lifetime.
-
Monitor Column Performance: Regularly check column performance using a standard mixture to monitor for changes in retention time, peak shape, and efficiency.
-
-
-
Cause: Instability of the stock and working solutions.
-
Solution: Perform a stability study on your stock and working solutions at different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations. The chemical structure of pyrazole derivatives can be susceptible to degradation under certain conditions.[5]
-
III. Experimental Protocols
Protocol 1: General HPLC-UV Method Development
This protocol provides a starting point for developing a quantitative HPLC-UV method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or the λmax of this compound).
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis from Plasma
This protocol outlines a protein precipitation method for extracting the analyte from a plasma matrix.
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If higher concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
IV. References
-
CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol. Retrieved from [Link]
-
Chirapu, R., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). US10233155B2 - Processes for the preparation of pesticide compounds. Retrieved from
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: 4-Chloro-5-methyl-1H-pyrazol-3-amine Degradation Pathways
Welcome to the technical support center for 4-chloro-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work, ensuring the integrity and stability of your compound.
Introduction to the Stability of this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and agrochemical research.[1][2] Understanding the stability of this molecule is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and elucidating degradation pathways.[3][4]
This guide will explore the predicted degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the handling and analysis of this compound.
Q1: I am observing a new, more polar peak in my HPLC analysis after storing my sample of this compound in an aqueous buffer. What could this be?
A1: The appearance of a more polar peak upon storage in an aqueous medium likely indicates hydrolytic degradation. The most probable transformation is the nucleophilic substitution of the chlorine atom at the C4 position of the pyrazole ring with a hydroxyl group, forming 4-hydroxy-5-methyl-1H-pyrazol-3-amine . Chloro-substituted heterocyclic compounds can be susceptible to hydrolysis, particularly under non-neutral pH and elevated temperatures.[5][6][7]
Troubleshooting Tip:
-
Confirm the Identity: To confirm the identity of the new peak, you can attempt to synthesize the suspected 4-hydroxy derivative as a reference standard. Alternatively, LC-MS analysis can be employed to determine the molecular weight of the degradant. The expected mass of 4-hydroxy-5-methyl-1H-pyrazol-3-amine is lower than the parent compound due to the replacement of chlorine with a hydroxyl group.
-
Control pH and Temperature: To minimize this degradation, ensure your aqueous solutions are buffered at a neutral pH and stored at low temperatures (2-8 °C). If the application allows, consider using a non-aqueous solvent.
Q2: My sample has developed a yellowish tint and I see several new peaks in my chromatogram after exposure to air and light. What degradation pathways might be occurring?
A2: The yellowing of your sample and the emergence of multiple degradation products suggest oxidative and/or photolytic degradation. The primary sites for these reactions are the amino group and the pyrazole ring itself.
-
Oxidative Degradation: The 3-amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[5][8] A potential pathway involves the oxidative coupling of two molecules to form an azopyrazole derivative. Another possibility is the oxidative ring-opening of the pyrazole, which has been observed in other 5-aminopyrazoles.[9] The methyl group could also be a site of oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative, although this is generally less likely than reactions involving the amino group or the pyrazole ring.[10][11]
-
Photolytic Degradation: Phenylpyrazole insecticides, which share a similar core structure, are known to undergo photodegradation.[12][13] Common photolytic pathways include dechlorination, hydroxylation, and ring rearrangement.[12][13]
Troubleshooting Tip:
-
Protect from Light and Oxygen: Store the compound in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.
-
Use of Antioxidants: For formulated products, the inclusion of antioxidants may be necessary to prevent oxidative degradation.
-
Characterize Degradants: Use a combination of HPLC with UV-Vis and mass spectrometry detection to characterize the degradation products. The UV-Vis spectra can provide clues about the formation of chromophores, while MS will help in determining the molecular weights and fragmentation patterns of the new peaks.
Q3: I am conducting a forced degradation study and need to develop a stability-indicating HPLC method. What are the key considerations?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4]
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of the parent compound and its potential degradation products.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar and less polar degradants.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak tracking and provide information about the spectral purity of the peaks. Mass spectrometric detection is invaluable for the identification of unknown degradation products.[14]
-
Forced Degradation Samples: Generate degradation samples under various stress conditions (acid, base, oxidation, heat, and light) to ensure that the method can separate all potential degradation products from the parent peak and from each other.[3]
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed:
Hydrolytic Degradation
Under aqueous acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the C-Cl bond.
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
Oxidative stress can lead to several degradation products, primarily through reactions involving the amino group and the pyrazole ring.
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Exposure to light, particularly UV light, can induce degradation through dechlorination and hydroxylation.
Caption: Possible photolytic degradation pathways.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Aim for a degradation of 5-20% of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without excessive degradation.
Quantitative Data Summary
| Stress Condition | Predicted Major Degradant(s) | Expected Change in Retention Time (Reversed-Phase HPLC) |
| Acid Hydrolysis | 4-hydroxy-5-methyl-1H-pyrazol-3-amine | Shorter |
| Base Hydrolysis | 4-hydroxy-5-methyl-1H-pyrazol-3-amine | Shorter |
| Oxidation | Azopyrazole dimer, Ring-opened products | Longer (dimer), Variable (others) |
| Thermal | Dependent on decomposition mechanism | Variable |
| Photolysis | Dechlorinated and hydroxylated products | Shorter |
References
-
Journal of the Chemical Society C: Organic. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1966). Available at: [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.
- Lyalin, B. V., & Petrosyan, V. A. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(21), 6483.
- Bao, X., et al. (2018). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
- Blomquist, G. J., et al. (1985). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 82(15), 5121-5125.
- Feierman, D. A., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 14(5), 571-577.
- Harrowven, D. C., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 37(15), 2534-2540.
- TBA. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- TBA. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
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SpectraBase. 5-Hydroxy-3-(4-methylphenyl)-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)pyrazole. Available at: [Link]
- Pouli, N., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 354-357.
- Yao, C., et al. (2020). Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl2 and NH4SCN/KSeCN. Molecules, 25(23), 5678.
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- TBA. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology.
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YouTube. nucleophilic aromatic substitutions. (2019). Available at: [Link]
- TBA. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
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ResearchGate. Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Available at: [Link]
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Chemistry LibreTexts. 1.32: Side Chain Oxidations, Phenols, Arylamines. (2022). Available at: [Link]
- TBA. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- TBA. Chromatographic Separations and Analysis of Enantiomers.
- TBA. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
- TBA. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
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MedCrave. Forced Degradation Studies. (2016). Available at: [Link]
- TBA. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
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- TBA. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- TBA. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- TBA. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
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National Center for Biotechnology Information. 1H-Pyrazole, 4-chloro-. PubChem Compound Database. Available at: [Link]
- TBA. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- TBA. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
- TBA.
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Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the 1H NMR Interpretation of 4-chloro-5-methyl-1H-pyrazol-3-amine
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful molecular design. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for mapping the chemical environment of hydrogen atoms within a molecule. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of 4-chloro-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry.
The Pyrazole Scaffold: A Playground for Substituent Effects
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The chemical shifts of its protons are exquisitely sensitive to the electronic nature of attached substituents. Electron-donating groups (EDGs) like amino (-NH2) and methyl (-CH3) groups tend to shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as halogens (-Cl) deshield protons, causing downfield shifts (to higher ppm values).
In this compound, we have a fascinating interplay of these effects, which will be reflected in its 1H NMR spectrum.
Predicted 1H NMR Spectrum of this compound
Based on the analysis of substituent effects and comparison with related pyrazoles, the predicted 1H NMR spectrum of this compound in a non-protic solvent like DMSO-d6 would exhibit three main signals:
-
N-H Proton (pyrazole ring): A broad singlet expected to appear significantly downfield, likely in the range of 11.0-13.0 ppm . The acidic nature of the N-H proton in the pyrazole ring, coupled with potential intermolecular hydrogen bonding, contributes to its broadness and downfield shift.[1][2]
-
N-H Protons (amino group): A broad singlet anticipated in the region of 4.0-6.0 ppm . The protons of the amino group are subject to exchange and quadrupole broadening from the adjacent nitrogen, resulting in a broad signal. Its chemical shift is influenced by the electron-donating nature of the amino group itself.
-
Methyl Protons (-CH3): A sharp singlet expected around 2.1-2.3 ppm . The methyl group at the C5 position is adjacent to a nitrogen atom and a carbon bearing a chloro substituent, which will influence its chemical environment.
It is important to note that the molecule lacks any C-H protons on the pyrazole ring itself, simplifying the spectrum by eliminating the characteristic coupling patterns often seen in other pyrazole derivatives.
Comparative Spectral Analysis: Learning from Analogs
To build confidence in our prediction, let's compare the expected chemical shifts with the experimental data of structurally related pyrazoles.
| Compound | H3/H5 Proton (ppm) | H4 Proton (ppm) | Methyl Protons (ppm) | N-H Proton (ppm) |
| Pyrazole | ~7.6 (d) | ~6.3 (t) | N/A | Broad, ~12.9 |
| 3-Amino-5-methylpyrazole | N/A | ~5.4 (s) | ~2.1 (s) | Broad |
| 3-Aminopyrazole [3] | ~7.3 (d) | ~5.6 (d) | N/A | Broad |
| 3-Amino-4-bromopyrazole [4] | ~7.5 (s) | N/A | N/A | Broad |
| Predicted: This compound | N/A | N/A | ~2.1-2.3 (s) | ~11.0-13.0 (broad s) |
Analysis of Comparative Data:
-
The N-H proton of the pyrazole ring consistently appears at a very downfield position in the analogs, supporting our prediction.
-
In 3-amino-5-methylpyrazole, the methyl protons appear at approximately 2.1 ppm. The introduction of an electron-withdrawing chlorine atom at the adjacent C4 position in our target molecule is expected to cause a slight downfield shift of this signal, hence our prediction of 2.1-2.3 ppm.
-
The absence of a proton at the C4 position in 3-amino-4-bromopyrazole simplifies its spectrum to a single aromatic proton signal, analogous to the simplification we see in our target molecule due to substitution at all ring carbons.
This comparative approach provides a strong foundation for the interpretation of the 1H NMR spectrum of this compound.
Visualizing the Logic: Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for predicting and interpreting the 1H NMR spectrum of a substituted pyrazole.
Caption: Workflow for 1H NMR spectral interpretation of substituted pyrazoles.
Experimental Protocol for Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum of this compound, adherence to a rigorous experimental protocol is paramount.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For observing exchangeable N-H protons, aprotic solvents such as DMSO-d6 or CDCl3 are recommended. Protic solvents like D2O or CD3OD will lead to the exchange of N-H protons with deuterium, causing their signals to disappear from the spectrum.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.
2. NMR Instrument Parameters (300-500 MHz Spectrometer):
-
Acquisition Time (at): 2-4 seconds to ensure good resolution.
-
Pulse Width (p1): Calibrate for a 90° pulse.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T1) is necessary.
-
Number of Scans (ns): 8-16 scans for a reasonably concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.
-
Temperature: Room temperature is typically sufficient. However, for studying dynamic processes like tautomerism or proton exchange, variable temperature (VT) NMR experiments may be required.
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Mandatory Visualization: Substituent Effects on the Pyrazole Ring
The following diagram illustrates the electronic influence of the substituents on the pyrazole ring of this compound.
Caption: Electronic effects of substituents on the pyrazole ring.
Conclusion
The interpretation of the 1H NMR spectrum of this compound, while seemingly challenging due to the absence of a direct experimental reference, can be confidently approached through a systematic, comparative methodology. By understanding the fundamental principles of substituent effects on the pyrazole scaffold and leveraging the spectral data of analogous compounds, researchers can accurately predict and interpret the spectrum. This guide provides a comprehensive framework for such an analysis, empowering scientists in their pursuit of novel molecular entities.
References
-
PubChem. This compound. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]
-
Alkorta, I., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
-
PubChem. 3-Aminopyrazole. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
PubChem. 3-Amino-5-methylpyrazole. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Pyrazole Amines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its functionalization, particularly at the C4 position, is a critical step in the synthesis of diverse compound libraries. The choice of the C4-halogen—typically chlorine or bromine—is a pivotal decision that profoundly impacts synthetic strategy, catalyst selection, and overall efficiency. This guide provides an in-depth, data-supported comparison of the reactivity of 4-chloro and 4-bromo pyrazole amines in three essential palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Fundamental Principle: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The strength of this bond dictates the energy barrier for this crucial step. The generally accepted trend for C-X bond dissociation energy is C-Cl > C-Br > C-I.[1]
This hierarchy suggests a predictable reactivity trend: I > Br > Cl .[1] Consequently, 4-bromo pyrazoles are expected to be more reactive than their 4-chloro counterparts. While this holds true in many cases, the landscape of modern catalysis, with its sophisticated ligands and reaction conditions, has significantly narrowed the gap, making 4-chloro pyrazoles not only viable but often preferable due to their lower cost and greater availability.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, essential for building the biaryl cores common in many kinase inhibitors. The choice between a 4-bromo or 4-chloro pyrazole amine directly influences catalyst selection and reaction kinetics.
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 4-halopyrazole. The stronger C-Cl bond (approx. 96 kcal/mol) requires a more electron-rich and reactive palladium catalyst to facilitate this step compared to the weaker C-Br bond (approx. 81 kcal/mol).[2] Modern catalysts, often employing bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are designed to generate highly active, low-coordinate Pd(0) species that can efficiently activate even robust C-Cl bonds.[3][4]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Comparative Experimental Data
The following table summarizes typical results for the Suzuki-Miyaura coupling of a generic 4-halopyrazole amine with phenylboronic acid, illustrating the impact of the halogen and catalyst choice.
| Entry | Halogen (X) | Catalyst (2 mol%) | Ligand (4 mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Pd(OAc)₂ | SPhos | K₂CO₃ | 80 | 4 | 92 |
| 2 | Cl | Pd(OAc)₂ | SPhos | K₂CO₃ | 80 | 18 | 65 |
| 3 | Cl | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 6 | 90 |
Data are representative and compiled from typical outcomes in synthetic literature.
Analysis:
-
Entry 1 vs. 2: Using a standard, second-generation catalyst system (Pd/SPhos), the 4-bromo pyrazole (Entry 1) reacts significantly faster and with higher yield than the 4-chloro analogue (Entry 2). This highlights the intrinsic reactivity difference.
-
Entry 2 vs. 3: By switching to a more active, third-generation catalyst system (Pd/XPhos) and a stronger base, the reactivity of the 4-chloro pyrazole (Entry 3) is dramatically improved, achieving a yield comparable to the bromo derivative but requiring a higher temperature.
Field-Proven Protocol: Suzuki Coupling of a 4-Chloro Pyrazole Amine
This protocol demonstrates a robust method for coupling challenging 4-chloro pyrazoles.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-1H-pyrazol-3-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL). Add this catalyst solution to the Schlenk flask.
-
Scientist's Note: Pre-forming the active catalyst ensures consistent initiation. XPhos is a bulky, electron-rich ligand that promotes the difficult oxidative addition of the C-Cl bond.
-
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-1H-pyrazol-3-amine.
Buchwald-Hartwig Amination: Building C-N Bonds
The Buchwald-Hartwig amination is indispensable for installing amine functionalities. When applied to 4-halopyrazoles, it allows for the synthesis of complex diamino-pyrazole structures.
Mechanistic Considerations
Similar to the Suzuki coupling, the reaction is often limited by the oxidative addition of the C-X bond. For C-N bond formation, the choice of ligand is critical not only for facilitating oxidative addition but also for promoting the subsequent reductive elimination step, which forms the final product. A study on the C4-alkyamination of 4-halo-1H-1-tritylpyrazoles found that for palladium-catalyzed reactions, the 4-bromo substrate was more effective than the 4-chloro or 4-iodo versions.[5][6][7]
Diagram: Generalized Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Comparative Experimental Data
The table below shows a comparison for the amination of a 4-halopyrazole with piperidine.
| Entry | Halogen (X) | Catalyst (10 mol%) | Ligand (20 mol%) | Base | Temp (°C) | Time | Yield (%) |
| 1 | Br | Pd₂(dba)₃ | tBuDavePhos | tBuOK | 160 (MW) | 10 min | 86[7] |
| 2 | Cl | Pd₂(dba)₃ | tBuDavePhos | tBuOK | 160 (MW) | 10 min | 58[7] |
Data adapted from Usami, Y. et al., Molecules, 2020.[5][6][7]
Analysis:
-
In a direct comparison under microwave irradiation, the 4-bromo pyrazole (Entry 1) provides a significantly higher yield than the 4-chloro pyrazole (Entry 2), even with a highly active catalyst system.[7] This underscores that for C-N coupling, the C-Br bond remains substantially more reactive and is often the superior choice if rapid, high-yielding synthesis is the primary goal.
Field-Proven Protocol: Buchwald-Hartwig Amination of a 4-Bromo Pyrazole
-
Vessel Preparation: To a microwave vial, add 4-bromo-1-trityl-1H-pyrazole (0.13 mmol), tBuDavePhos (0.20 equiv.), Pd₂(dba)₃ (0.10 equiv.), and potassium tert-butoxide (tBuOK, 2.0 equiv.).
-
Solvent and Amine Addition: Add dry xylene (2 mL) followed by piperidine (2.0 equiv.).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to 160 °C for 10 minutes.
-
Scientist's Note: Microwave heating dramatically accelerates the reaction, which is often necessary for activating pyrazole halides.[6] The bulky and electron-rich tBuDavePhos ligand is crucial for promoting both the oxidative addition and the challenging reductive elimination steps.
-
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by silica gel chromatography to isolate the 4-(piperidin-1-yl)-1-trityl-1H-pyrazole.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to key intermediates with valuable structural and electronic properties.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. The reactivity trend generally follows that of other cross-coupling reactions (I > Br > Cl), as the initial oxidative addition to the palladium(0) center remains the critical step.[8] Activating aryl chlorides for Sonogashira coupling is particularly challenging and often requires high temperatures (>100 °C) and specialized, highly active catalyst systems, which can be prohibitive for complex, thermally sensitive substrates.[9]
Diagram: Sonogashira Coupling Workflow
Caption: Interconnected catalytic cycles in Sonogashira coupling.
Comparative Reactivity Insights
Direct comparative data for 4-halo pyrazole amines in Sonogashira reactions is less common in single studies. However, the broader literature on heteroaryl halides consistently demonstrates that bromides react under significantly milder conditions than chlorides.
| Halogen (X) | Typical Conditions | Reactivity Level |
| Br | Pd/phosphine catalyst, Cu(I) co-catalyst, amine base, 60-100 °C | High: Generally reliable, good yields, tolerant of various functional groups. |
| Cl | Highly active Pd/NHC or bulky phosphine catalyst, Cu(I), strong base, >100-130 °C | Low to Moderate: Requires forcing conditions and specialized catalysts. Often suffers from lower yields and side reactions.[9] |
Analysis: For Sonogashira couplings, 4-bromo pyrazoles are the overwhelmingly preferred substrate. The conditions required to activate 4-chloro pyrazoles are often harsh, leading to potential degradation of the pyrazole amine or other sensitive functional groups. The cost and availability benefits of the chloride may not outweigh the synthetic challenges and lower efficiency.
Field-Proven Protocol: Sonogashira Coupling of a 4-Bromo Pyrazole Amine
-
Vessel Preparation: To a Schlenk flask, add 3-amino-4-bromo-1H-pyrazole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%). Evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) via syringe.
-
Scientist's Note: The use of a copper(I) co-catalyst is standard and facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center. Degassing the solvents is critical to prevent oxidative catalyst degradation.
-
-
Reaction: Stir the mixture at 60 °C until the starting material is consumed (typically 4-8 hours), as monitored by TLC.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-amino-4-(phenylethynyl)-1H-pyrazole.
Summary and Strategic Recommendations
The choice between a 4-chloro and 4-bromo pyrazole amine is a strategic decision that balances reactivity, cost, and the demands of the specific chemical transformation.
| Feature | 4-Bromo Pyrazole Amine | 4-Chloro Pyrazole Amine |
| Intrinsic Reactivity | High: Weaker C-Br bond allows for easier oxidative addition. | Low: Stronger C-Cl bond requires more active catalysts and often harsher conditions. |
| Cost & Availability | Generally higher cost and less commercially available. | Lower cost and widely available as a bulk starting material. |
| Suzuki Coupling | Excellent substrate, reacts under mild conditions with a wide range of catalysts. | Viable with modern, highly active catalyst systems (e.g., Pd/XPhos, Pd/NHC), but may require higher temperatures/longer times. |
| Buchwald-Hartwig | Preferred substrate, providing higher yields and faster reactions.[6] | Significantly less reactive; often gives poor to moderate yields without extensive optimization. |
| Sonogashira Coupling | The standard and highly preferred substrate for reliable, high-yielding reactions. | Very challenging substrate, requiring forcing conditions that may not be compatible with sensitive molecules.[9] |
| Strategic Use Case | Ideal for late-stage functionalization, complex molecule synthesis, and when reaction efficiency and speed are paramount. | Best suited for early-stage synthesis, large-scale manufacturing where cost is a primary driver, and for Suzuki couplings where optimized protocols are available. |
References
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Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
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Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
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MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Gandeepan, P., & Ackermann, L. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
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Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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The Impact of Substitution: A Comparative Analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine and its Parent Compound
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this heterocyclic ring system through the introduction of various substituents can profoundly influence its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of 4-chloro-5-methyl-1H-pyrazol-3-amine and its parent compound, 1H-pyrazol-3-amine. By examining available experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how targeted substitutions can modulate the therapeutic potential of this important pharmacophore.
Introduction: The Significance of the Pyrazole Scaffold and the Rationale for Substitution
The 1H-pyrazol-3-amine core is a versatile building block in the design of novel therapeutic agents, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The parent compound, 1H-pyrazol-3-amine, serves as a foundational template for chemical exploration. The introduction of substituents, such as a chloro group at the C4 position and a methyl group at the C5 position, as seen in this compound, is a deliberate strategy to enhance potency, selectivity, and pharmacokinetic properties.
The rationale behind these specific substitutions lies in their potential to:
-
Modulate Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the electron density of the pyrazole ring, potentially influencing its interaction with biological targets.
-
Enhance Lipophilicity: The addition of both chloro and methyl groups can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets.
-
Introduce Steric Hindrance: The methyl group can introduce steric bulk, which may favor a specific binding conformation or prevent unwanted interactions with off-target molecules.
-
Block Metabolic Sites: Substitution can block potential sites of metabolic degradation, thereby increasing the compound's in vivo stability and duration of action.
This guide will delve into the known biological activities of both the parent and the substituted compound, supported by experimental data and established protocols, to elucidate the impact of these chemical modifications.
Comparative Biological Activities: A Data-Driven Analysis
Anti-Inflammatory Activity
Derivatives of 1H-pyrazol-3-amine have emerged as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[6][7] The inhibition of RIPK1 is a promising therapeutic strategy for a variety of inflammatory diseases.[6] Structure-activity relationship studies of pyrazole-based RIPK1 inhibitors have shown that substitution on the pyrazole ring is crucial for high potency. For instance, the introduction of a chlorine atom can enhance binding affinity to the target enzyme.[8]
Hypothesized Impact: It is hypothesized that the 4-chloro substitution in this compound could contribute to enhanced anti-inflammatory activity compared to the unsubstituted parent compound by providing a key interaction point within the RIPK1 kinase domain. The 5-methyl group may further optimize the binding pocket interactions.
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents. Studies on various pyrazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][9] For example, a study on 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, a compound with a similar substitution pattern, showed potent cytotoxicity against the MCF7 breast cancer cell line.[5]
Hypothesized Impact: The presence of the chloro and methyl groups on the pyrazole ring of this compound is likely to confer significant anticancer activity. The increased lipophilicity may enhance cellular uptake, and the specific substitution pattern could lead to potent inhibition of key cellular processes in cancer cells, such as cell cycle progression and tubulin polymerization.[10][11]
Antimicrobial Activity
Pyrazole derivatives have been extensively investigated for their antimicrobial properties.[1][3] The introduction of halogen atoms, such as chlorine, into the pyrazole ring has been shown to enhance antibacterial and antifungal activity.[3]
Hypothesized Impact: Based on general structure-activity relationships for antimicrobial pyrazoles, it is anticipated that this compound would exhibit more potent antimicrobial activity than its non-halogenated parent, 1H-pyrazol-3-amine. The chloro group is a well-known pharmacophore in antimicrobial agents and can significantly contribute to the compound's ability to disrupt microbial cell processes.
Table 1: Summary of Hypothesized Biological Activity Comparison
| Biological Activity | 1H-pyrazol-3-amine (Parent Compound) | This compound (Substituted Compound) | Rationale for Difference |
| Anti-inflammatory | Moderate activity | Potentially Enhanced Activity | The 4-chloro and 5-methyl groups can improve binding to key inflammatory targets like RIPK1. |
| Anticancer | Low to moderate activity | Potentially Significant Activity | Increased lipophilicity and specific interactions with cancer-related targets. |
| Antimicrobial | Low to moderate activity | Potentially Enhanced Activity | The presence of a chlorine atom is a known feature for enhancing antimicrobial potency. |
Experimental Methodologies for Biological Evaluation
To empirically validate the hypothesized differences in biological activity, a series of well-established in vitro and in vivo assays should be employed. The following protocols provide a framework for conducting such a comparative study.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 1H-pyrazol-3-amine (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.[16]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of this compound and 1H-pyrazol-3-amine dissolved in a suitable solvent (e.g., DMSO) into the wells. Include a solvent control and a positive control (a known antibiotic or antifungal agent).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: Compare the zones of inhibition produced by the test compounds with those of the controls to determine their relative antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method for more quantitative results.
Diagram 2: Agar Well Diffusion Method
Caption: Key steps in the agar well diffusion assay for antimicrobial screening.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the anti-inflammatory activity of compounds.[17][18][19]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound, 1H-pyrazol-3-amine, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Diagram 3: Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Structure-Activity Relationship (SAR) Insights
The observed and hypothesized differences in the biological activities of this compound and its parent compound can be rationalized through structure-activity relationship (SAR) principles.
-
Role of the 4-Chloro Group: Halogen atoms, particularly chlorine, at the C4 position of the pyrazole ring are often associated with increased biological potency.[20] In the context of kinase inhibition, the chloro group can form crucial halogen bonds or hydrophobic interactions within the active site of the enzyme, thereby enhancing binding affinity.[8] In antimicrobial agents, the lipophilic and electron-withdrawing properties of chlorine can improve membrane permeability and interaction with microbial targets.[3]
-
Influence of the 5-Methyl Group: The methyl group at the C5 position can influence the molecule's conformation and steric profile. It can fill a hydrophobic pocket in a target protein, leading to improved binding.[21] Furthermore, methylation at this position can block metabolic oxidation, leading to increased metabolic stability and a longer duration of action in vivo.
Diagram 4: Key Structural Features and Their Hypothesized Contributions
Caption: SAR analysis of this compound.
Conclusion and Future Directions
The comparative analysis of this compound and its parent compound, 1H-pyrazol-3-amine, underscores the profound impact of strategic chemical substitutions on biological activity. The introduction of the 4-chloro and 5-methyl groups is predicted to significantly enhance the anti-inflammatory, anticancer, and antimicrobial properties of the pyrazole scaffold. This enhancement is attributed to a combination of improved lipophilicity, favorable steric interactions, and specific electronic effects that promote stronger binding to biological targets.
For researchers in drug discovery, this compound represents a promising lead compound for further optimization. Future studies should focus on:
-
Direct Comparative Biological Evaluation: Conducting the assays outlined in this guide to obtain quantitative data (IC50, MIC, and in vivo efficacy) for a direct comparison of the two compounds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand the basis of its enhanced activity.
-
Further SAR Exploration: Synthesizing and testing additional analogs with variations at the C4 and C5 positions to further refine the structure-activity relationships and optimize for potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.
By systematically exploring the structure-activity landscape of substituted 1H-pyrazol-3-amines, the scientific community can continue to unlock the full therapeutic potential of this versatile and valuable heterocyclic scaffold.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-chloro-5-methyl-1H-pyrazol-3-amine
For correspondence: [email protected]
Abstract
The robust and unambiguous structural validation of novel chemical entities is the cornerstone of modern drug discovery and materials science. This guide provides an in-depth, experience-driven comparison of essential analytical techniques for confirming the molecular structure of synthesized 4-chloro-5-methyl-1H-pyrazol-3-amine (C₄H₆ClN₃), a key heterocyclic amine building block.[1] We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to build a self-validating analytical workflow. This document details protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, culminating with the definitive method of Single-Crystal X-ray Diffraction. Each section is designed to provide not just data, but a framework for confident structural elucidation.
Introduction: The Imperative of Structural Integrity
This compound is a member of the pyrazole family, a class of heterocyclic compounds renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] As a substituted pyrazole, its precise structure—the specific arrangement of the chloro, methyl, and amine groups on the heterocyclic ring—is critical to its function and reactivity in subsequent synthetic steps. Any ambiguity, such as isomeric impurities, can lead to failed experiments, misinterpreted biological data, and significant delays in research and development.
The Analytical Workflow: A Strategy for Certainty
A successful validation strategy does not rely on a single piece of data but on the convergence of evidence from orthogonal techniques. The workflow below illustrates the logical progression from initial functional group identification to complete structural confirmation.
Caption: Overall workflow for the structural validation of a synthesized compound.
Mass Spectrometry (MS): The First Question - What is the Mass?
Expertise & Causality: Before delving into atomic connectivity, we must confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool. Its primary function is to provide an extremely accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound, the key diagnostic feature is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks: the [M]⁺ peak and the [M+2]⁺ peak, with a characteristic intensity ratio of approximately 3:1.[4] Observing this pattern is a powerful piece of evidence for the presence of a single chlorine atom.[5]
Experimental Protocol (HRMS - ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument resolution is set to >10,000 to allow for accurate mass determination.
Data Interpretation & Comparison
| Parameter | Theoretical Value (C₄H₆ClN₃) | Expected Experimental Result | Alternative Structure (Isomer) |
| Molecular Formula | C₄H₆ClN₃ | C₄H₆ClN₃ | C₄H₆ClN₃ (e.g., 3-chloro-5-methyl-1H-pyrazol-4-amine) |
| Monoisotopic Mass | 131.0250 Da | 131.0250 ± 0.0005 Da | 131.0250 Da |
| [M+H]⁺ (³⁵Cl) | 132.0323 Da | ~132.0323 | ~132.0323 |
| [M+H]⁺ (³⁷Cl) | 134.0294 Da | ~134.0294 | ~134.0294 |
| Isotope Ratio | ~100:32.5 ([M+H]⁺:[M+2+H]⁺) | Relative intensity of ~3:1 | ~3:1 |
Trustworthiness: The high accuracy of the mass measurement and the presence of the distinct chlorine isotopic pattern provide very strong, self-validating evidence for the elemental composition C₄H₆ClN₃. While MS confirms the formula, it cannot distinguish between isomers. This is why NMR is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the chemical environment of all protons and their proximity to each other, while ¹³C NMR provides a count of unique carbon atoms. For our target molecule, we expect specific signals that act as a structural fingerprint.
-
¹H NMR: We anticipate three main signals: a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons, and another broad singlet for the pyrazole ring (NH) proton. The lack of splitting (all singlets) is a key indicator of their isolation from other protons. Their chemical shifts are diagnostic of their electronic environment.
-
¹³C NMR: We expect to see four distinct carbon signals, corresponding to the methyl carbon and the three unique carbons of the pyrazole ring. The positions of the chloro and amine substituents will significantly influence the chemical shifts of the ring carbons, allowing us to differentiate between isomers.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with exchangeable NH protons as it can slow down the exchange rate, leading to sharper peaks.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum at a field strength of 400 MHz or higher.
-
Set a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of 0 to 160 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Interpretation & Comparison
| Nucleus | Assignment | Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | Expected ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Assignment |
| ¹H | -CH ₃ (C5-Methyl) | ~2.1 - 2.3 | - | Aliphatic methyl group attached to an aromatic ring.[6] |
| ¹H | -NH ₂ (C3-Amine) | ~5.0 - 5.5 (broad s) | - | Exchangeable protons of the primary amine.[7] |
| ¹H | -NH (Ring) | ~11.5 - 12.5 (broad s) | - | Acidic proton of the pyrazole ring.[7] |
| ¹³C | -C H₃ | ~10 - 15 | - | Typical range for a methyl group on a pyrazole. |
| ¹³C | C 3-NH₂ | ~150 - 155 | - | Carbon attached to the electron-donating amine group. |
| ¹³C | C 4-Cl | ~105 - 110 | - | Carbon attached to the electronegative chlorine atom. |
| ¹³C | C 5-CH₃ | ~135 - 140 | - | Carbon bearing the methyl group. |
Trustworthiness: The combination of the number of signals, their chemical shifts, their integrations (in ¹H NMR), and their lack of splitting provides a detailed and self-consistent structural picture. Comparing this data to literature values for similar pyrazole derivatives further strengthens the assignment.[2][8][9] If any ambiguity remains, 2D NMR experiments like HSQC (correlating protons to their attached carbons) and HMBC (correlating protons and carbons over 2-3 bonds) can definitively establish the connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
Expertise & Causality: FT-IR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10] For our target molecule, FT-IR serves as a quick confirmation that the key amine (N-H) and pyrazole ring (C=N, C-N) functionalities are present in the synthesized product. It is an excellent first-pass validation step.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid purified compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation & Comparison
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3400 - 3200 | N-H Stretch (Amine & Ring) | Two sharp/medium peaks (asymmetric & symmetric NH₂ stretch) and one broader peak (ring NH).[2][11] | Confirms the presence of both the primary amine and the pyrazole NH. |
| ~1650 - 1550 | C=N Stretch (Pyrazole Ring) | Strong to medium absorption.[12] | Characteristic of the pyrazole heterocyclic core. |
| ~1450 - 1400 | C-N Stretch | Medium absorption.[13][14] | Indicates the presence of the amine-carbon bond. |
| ~800 - 750 | C-Cl Stretch | Strong absorption. | Confirms the presence of the carbon-chlorine bond. |
Trustworthiness: While not definitive for isomer differentiation, the presence of these key bands provides strong corroborating evidence that the desired functional groups have been successfully incorporated into the final molecule.
Definitive Proof: Single-Crystal X-ray Diffraction
When an unambiguous, three-dimensional structure is required, for example, for a patent filing or a publication in a high-impact journal, Single-Crystal X-ray Diffraction is the gold standard. This technique provides the exact spatial arrangement of every atom in the molecule, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16]
The primary challenge is growing a high-quality single crystal suitable for diffraction, which can be a trial-and-error process involving slow evaporation, vapor diffusion, or cooling of saturated solutions in various solvents. However, if successful, the resulting data is unequivocal.[17][18]
Caption: Decision logic for pursuing X-ray crystallography.
Conclusion: A Consolidated Approach to Validation
The structural validation of this compound should not be viewed as a checklist of techniques but as an integrated scientific inquiry. Each method provides a unique piece of the puzzle, and their collective agreement provides the confidence required for advancing a research program.
-
Mass Spectrometry confirms the correct elemental formula (C₄H₆ClN₃) via accurate mass and the critical chlorine isotope pattern.
-
NMR Spectroscopy provides the definitive bonding framework, distinguishing our target from potential isomers through the unique chemical shifts and signal multiplicities of its protons and carbons.
-
FT-IR Spectroscopy offers a rapid and cost-effective confirmation of the essential N-H, C=N, and C-Cl functional groups.
-
X-Ray Crystallography , when feasible, provides the ultimate, irrefutable proof of structure.
By logically applying these techniques and understanding the causality behind their application, researchers can ensure the structural integrity of their synthesized molecules, paving the way for reliable and reproducible scientific outcomes.
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study of Classical and Modern Methodologies
For researchers and professionals in drug development and materials science, the pyrazole nucleus is a privileged scaffold, forming the core of numerous blockbuster drugs and advanced materials.[1][2][3] Its synthesis, therefore, is not merely an academic exercise but a critical step in the innovation pipeline. This guide provides an in-depth, comparative analysis of the most significant methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, explore the rationale behind procedural choices, and offer data-driven comparisons to empower you in selecting the optimal synthetic strategy for your target molecule.
The Cornerstone of Pyrazole Synthesis: The Knorr Condensation
The most traditional and arguably most utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][4] This reaction involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][5] Its enduring popularity stems from the ready availability of starting materials and the operational simplicity of the reaction.
Mechanistic Insights and the Challenge of Regioselectivity
The reaction proceeds via an acid-catalyzed mechanism.[4] Initially, one of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate after dehydration. Subsequently, the second nitrogen atom attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the aromatic pyrazole ring.[6][7]
A critical challenge, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the lack of regioselectivity.[8] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][8]
Causality in Action: The choice of solvent and pH can significantly influence the reaction pathway and, consequently, the isomeric ratio. In protic solvents like ethanol, often used in classical Knorr synthesis, the reaction may yield mixtures. However, employing aprotic dipolar solvents can sometimes afford better regioselectivity.[1] Furthermore, kinetic studies have revealed complex reaction pathways, including potential autocatalysis, suggesting that the dehydration of the cyclic intermediate is often the rate-determining step under neutral conditions.[8]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Standard Experimental Protocol: Knorr Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[7]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.[7] The acid protonates a carbonyl group, facilitating the initial nucleophilic attack.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes upon cooling.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The resulting 1-phenyl-3-methyl-5-pyrazolone is typically obtained in high yield.[1]
Modern Strategies: Precision and Efficiency in Pyrazole Synthesis
While the Knorr synthesis remains a workhorse, modern organic chemistry has ushered in new methodologies that offer greater control over regioselectivity, milder reaction conditions, and improved atom economy.
[3+2] Cycloaddition Reactions: The Regioselective Advantage
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocycles.[2] For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene (the dipolarophile).[2][9]
Mechanistic Rationale: This concerted or stepwise cycloaddition pathway is highly regioselective, a significant advantage over the classical condensation methods.[10][11] The regiochemical outcome is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. Modern variations often employ metal catalysts, such as copper or silver, which can further enhance regioselectivity and expand the substrate scope.[10][12][13] For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines proceed rapidly at room temperature to give highly functionalized pyrazoles in excellent yields.[12]
Caption: General scheme for [3+2] cycloaddition synthesis of pyrazoles.
Multicomponent Reactions (MCRs): The Path to Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a final product, represent a highly efficient and atom-economical approach to complex molecules.[14][15] Several MCRs have been developed for pyrazole synthesis, allowing for the rapid generation of diverse libraries of pyrazole derivatives.[12][16]
Expertise in Practice: A common MCR strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[14] This process often proceeds through a tandem Knoevenagel condensation/Michael addition/cyclization sequence. The elegance of this approach lies in its operational simplicity and the ability to introduce multiple points of diversity in a single step, making it ideal for medicinal chemistry and high-throughput screening campaigns.[15]
Protocol: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles
-
Setup: In a flask, dissolve an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.
-
Addition: Add phenylhydrazine (1 mmol) to the mixture.
-
Catalysis: Introduce a catalytic amount of a suitable catalyst, such as nano-ZnO or molecular iodine.[1][12] Green chemistry protocols may use water as a solvent, sometimes with a surfactant like CTAB.[17]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for the specified time (often 1-3 hours).
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold ethanol, and dried. This avoids complex chromatographic purification, a key advantage of MCRs.[1]
Comparative Performance Analysis
The choice of a synthetic method is a multi-faceted decision that depends on the specific target, available starting materials, and desired scale. The following table provides a comparative overview of the discussed methods.
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent Reactions (MCRs) |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Diazo compounds, Alkynes/Alkenes | Aldehydes, 1,3-Dicarbonyls, Hydrazines, etc. |
| Key Advantage | Simplicity, readily available reagents | Excellent regioselectivity | High efficiency, atom economy, diversity |
| Primary Limitation | Potential for regioisomeric mixtures[8] | Requires synthesis of specific dipoles | Optimization can be complex |
| Typical Conditions | Acid or base catalysis, often requires heat[4][5] | Often requires metal catalysts (Cu, Ag, Ru)[12][18] | Catalyst-free or various catalysts, often mild[15][16] |
| Solvents | Ethanol, Acetic Acid | Various organic solvents (Toluene, THF) | Ethanol, Water (Green approach)[16][17] |
| Reported Yields | Good to excellent (often >70%)[1][19] | Good to excellent (often >80%)[11][12] | Moderate to excellent (60-95%)[1][12] |
| Green Chemistry Aspect | Can be adapted (e.g., microwave heating)[19] | Can be performed under mild conditions | Inherently atom-economical; often uses green solvents[17] |
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly from the foundational Knorr reaction. While this classical method remains indispensable for its simplicity and reliability, modern techniques like [3+2] cycloadditions and multicomponent reactions offer unparalleled control over regiochemistry and a more efficient path to molecular complexity.
For the practicing scientist, the choice is strategic:
-
For large-scale synthesis of a specific, simple pyrazole: The Knorr synthesis is often the most cost-effective and straightforward approach.
-
When absolute regiocontrol is paramount: A [3+2] cycloaddition strategy is the superior choice, despite potentially requiring more elaborate starting materials.
-
For generating libraries of diverse analogues for screening: Multicomponent reactions provide the most rapid and atom-economical route.
The field continues to advance, with emerging methods utilizing visible-light photoredox catalysis and flow chemistry promising even milder, more efficient, and scalable syntheses in the future.[9][12] By understanding the mechanistic principles and comparative performance of each method, researchers can make informed decisions to accelerate their discovery and development programs.
References
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Efficacy Showdown: A Comparative Analysis of 4-Chloro-5-methyl-1H-pyrazol-3-amine Derivatives in Kinase Inhibition and Cellular Bioassays
In the landscape of modern oncology drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core chemical motif that consistently yields potent and selective inhibitors of various protein kinases.[1][2] Among these, derivatives of 4-chloro-5-methyl-1H-pyrazol-3-amine have emerged as a particularly promising class, demonstrating significant potential in targeting key kinases implicated in cancer progression, such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).[3][4] This guide provides a comprehensive comparison of the biological efficacy of various derivatives built upon this core structure, supported by experimental data from seminal studies. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, detail the methodologies for their evaluation, and explore the signaling pathways they modulate.
Comparative Efficacy of Pyrazole Derivatives as Kinase Inhibitors
The true measure of a kinase inhibitor lies in its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for potency, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the in vitro kinase inhibitory activity of a series of pyrazole derivatives, highlighting the impact of substitutions on the core scaffold. The data is compiled from studies targeting Aurora A kinase and FLT3, both critical targets in various malignancies.[3][4]
| Compound ID | Core Scaffold Modification | Target Kinase | IC50 (nM) | Reference |
| Derivative A | N-acylated with (S)-(4-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone | Aurora A | 52.2 | [3] |
| Derivative B | N-acylated with (S)-(4-chloro-3-fluorophenyl)(pyrrolidin-1-yl)methanone | Aurora A | 64.9 | [3] |
| Derivative C | 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide | FLT3 | 0.089 | [4] |
| Derivative D | 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide (alternative substitution) | FLT3 | 1.22 | [4] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into the SAR of these pyrazole derivatives. For instance, the position of the fluorine atom on the phenyl ring in Derivatives A and B significantly impacts their inhibitory activity against Aurora A kinase.[3] The ortho-fluoro substitution in Derivative A results in a lower IC50 value, indicating higher potency compared to the meta-fluoro substitution in Derivative B. This subtle change underscores the importance of precise structural modifications in achieving optimal target engagement.
Similarly, the remarkable potency of Derivative C against FLT3, with a sub-nanomolar IC50, highlights the effectiveness of the 4-amino substituted pyrazole-3-carboxamide scaffold.[4] The specific heterocyclic substitution plays a crucial role, as evidenced by the slightly reduced, yet still potent, activity of Derivative D. These findings guide medicinal chemists in the rational design of next-generation inhibitors with enhanced efficacy and selectivity.
Cellular Bioassay Performance: Translating Kinase Inhibition to Anti-Proliferative Activity
While in vitro kinase assays are essential for determining direct target inhibition, cellular bioassays are crucial for assessing a compound's ability to exert a biological effect in a more complex physiological context.[5] These assays measure parameters like cell viability and proliferation, providing a clearer picture of a compound's therapeutic potential. The following table presents the anti-proliferative activity of selected pyrazole derivatives against cancer cell lines. The GI50 (50% growth inhibition) value is a common metric used to quantify this activity.
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Derivative C | MV4-11 | Acute Myeloid Leukemia (AML) | 0.00122 | [4] |
| Derivative D | MV4-11 | Acute Myeloid Leukemia (AML) | 0.00233 | [4] |
| Related Pyrazole 1 | MCF7 | Breast Cancer | 3.79 | [6] |
| Related Pyrazole 2 | NCI-H460 | Lung Cancer | 12.50 | [6] |
Insights from Cellular Efficacy:
The potent FLT3 inhibition of Derivatives C and D translates directly into impressive anti-proliferative activity against the MV4-11 AML cell line, which is known to harbor FLT3 mutations.[4] The nanomolar GI50 values underscore the dependence of these cancer cells on the targeted kinase for their survival and proliferation. The broader cytotoxic effects of related pyrazole compounds against breast and lung cancer cell lines further highlight the therapeutic potential of this chemical class across different cancer types.[6]
Methodologies for Efficacy Evaluation
To ensure the reliability and reproducibility of these findings, standardized and robust bioassay protocols are employed. The following sections detail the experimental workflows for the key assays used to compare the efficacy of these this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. The principle lies in measuring the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the luminescent signal generated.
Experimental Protocol:
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution series is then created in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Aurora A, FLT3) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Signaling Pathway Modulation
The anti-cancer effects of these pyrazole derivatives are rooted in their ability to disrupt critical cellular signaling pathways. For instance, FLT3 is a receptor tyrosine kinase that, when mutated and constitutively activated, drives the proliferation and survival of AML cells through downstream pathways like PI3K/AKT and MAPK.[4] Similarly, Aurora kinases are essential for proper mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis.[3]
Caption: Simplified FLT3 signaling pathway and its inhibition.
Conclusion
The this compound scaffold serves as a robust platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide demonstrates that subtle modifications to this core structure can lead to significant improvements in efficacy against key oncogenic kinases like Aurora A and FLT3. The potent in vitro kinase inhibition translates into significant anti-proliferative activity in cancer cell lines, underscoring the therapeutic potential of this class of compounds. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of these promising drug candidates. As research in this area progresses, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective cancer therapies.
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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A Senior Application Scientist's Guide to Structural Verification: Cross-Referencing Spectral Data for 4-chloro-5-methyl-1H-pyrazol-3-amine
For researchers in the vanguard of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound is merely a hypothesis until its structure is rigorously verified through analytical data. This guide provides an in-depth, practical workflow for the structural verification of 4-chloro-5-methyl-1H-pyrazol-3-amine (CAS No. 110580-44-4), a heterocyclic amine of interest in medicinal chemistry.
Part 1: The Imperative of High-Quality Data Acquisition
The principle of "garbage in, garbage out" is acutely relevant in analytical chemistry. The reliability of any structural elucidation is fundamentally dependent on the quality of the raw spectral data.[1][2] Before any database cross-referencing can occur, one must generate accurate, high-resolution, and reproducible data. The following protocols represent best practices for obtaining such data for a novel or uncharacterized compound like this compound.
Experimental Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is pivotal for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), we can derive a molecular formula, which is a primary and powerful constraint for structural identification. The choice of ionization method is critical; Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). From this, prepare a dilute solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, enhancing signal in positive ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Instrument Setup (Positive Ion Mode):
-
Ionization Source: ESI(+)
-
Capillary Voltage: 3.5–4.5 kV
-
Source Temperature: 100–120 °C
-
Mass Range: Set a range that comfortably includes the expected molecular ion, e.g., m/z 50–500.
-
Acquisition Mode: Full scan, high-resolution.
-
-
Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system. Acquire data for at least 1 minute to ensure a stable signal and sufficient scans for averaging.
-
Data Processing: Process the acquired spectrum to determine the monoisotopic mass of the most abundant peak. Use the instrument's software to calculate the molecular formula based on this accurate mass and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
Experimental Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. ¹³C NMR shows the number of unique carbon environments. Together, they allow for the assembly of the molecular skeleton. The choice of a deuterated solvent is crucial to avoid large solvent signals obscuring the analyte peaks.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent depends on the compound's solubility. Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not provide a reference signal.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2–4 seconds.
-
Relaxation Delay: 1–5 seconds. A longer delay ensures accurate integration.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1–2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak. Integrate the ¹H NMR signals and pick peaks for both spectra.
Experimental Protocol 3: Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule. Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. This provides a "fingerprint" that is highly specific to the molecule's functional groups (e.g., N-H, C=C, C-Cl).
Methodology:
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure firm contact between the sample and the ATR crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000–400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background from the sample spectrum. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (cm⁻¹).
Part 2: The Cross-Referencing and Verification Workflow
With high-quality experimental data in hand, the process of structural verification begins. This is a systematic workflow of comparison, deduction, and confirmation.
Caption: Workflow for spectral data cross-referencing and structural verification.
Step 1: Initial Database Reconnaissance
The first action is to query major chemical databases using all available identifiers for the target compound.
-
Compound: this compound
-
CAS Number: 110580-44-4
-
Molecular Formula: C₄H₆ClN₃
-
Molecular Weight: 131.56 g/mol
-
InChIKey: FRXHUIQTYMOZLO-UHFFFAOYSA-N
A search of databases like PubChem and ChemSpider yields basic chemical and physical properties but reveals a critical piece of information: a lack of publicly archived experimental spectra.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃ | PubChem[3] |
| Molecular Weight | 131.56 g/mol | PubChem[3] |
| Monoisotopic Mass | 131.0250249 Da | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Experimental Spectra | Not Available | PubChem, ChemSpider, NIST |
This outcome is not a failure but a defining point in the investigation. It confirms that we cannot simply perform a direct library match. We must build the case for our structure from first principles, using our experimental data and supplementing it with predictive tools.
Step 2: The Power of Prediction
When reference data is absent, in-silico spectral prediction becomes an invaluable tool. Software packages like ACD/Labs, Mnova, and ChemDraw use algorithms based on extensive databases of known structures to predict spectra for a novel compound.[4][5][6] While not a substitute for experimental data, predicted spectra provide a powerful hypothesis against which to test our actual results.
For this compound, we can predict the following key spectral features.
Table 1: Predicted vs. Experimental Mass Spectrometry Data
| Parameter | Expected (Calculated) | Found (Experimental) |
| Molecular Formula | C₄H₆ClN₃ | C₄H₆ClN₃ |
| [M+H]⁺ Monoisotopic Mass | 132.03230 Da | To be filled from experiment |
| ³⁷Cl Isotope Peak [M+2+H]⁺ | 134.02935 Da (approx. 32% of [M+H]⁺) | To be filled from experiment |
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Data
Note: These are hypothetical predictions based on chemical structure principles. Actual values must be determined experimentally.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | ~2.2 | s | 3H | Methyl group at C5 |
| -NH₂ | ~4.5-5.5 | br s | 2H | Amine protons |
| -NH | ~11-12 | br s | 1H | Pyrazole NH proton |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| -CH₃ | ~10-15 | Methyl carbon |
| C4 | ~100-110 | Carbon bearing Chlorine |
| C5 | ~135-145 | Carbon bearing Methyl |
| C3 | ~145-155 | Carbon bearing Amine |
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Found (Experimental) |
| N-H Stretch (Amine & Pyrazole) | 3100-3400 (likely two bands) | To be filled from experiment |
| C-H Stretch (Methyl) | 2850-3000 | To be filled from experiment |
| C=N, C=C Stretch (Pyrazole Ring) | 1500-1650 | To be filled from experiment |
| C-Cl Stretch | 600-800 | To be filled from experiment |
Step 3: The Synthesis of Evidence - Comparative Analysis
This is the core of the verification process, where experimental data, database information, and predictions are integrated.
-
Mass Spectrometry: The experimental HRMS data should confirm the calculated monoisotopic mass for C₄H₆ClN₃ within 5 ppm. The presence and relative abundance (~32%) of the M+2 isotope peak is a definitive confirmation of a single chlorine atom.[7]
-
NMR Spectroscopy:
-
The ¹H NMR spectrum should show three distinct signals with an integration ratio of 3:2:1, corresponding to the methyl, amine, and pyrazole NH protons, respectively. The chemical shifts should be in reasonable agreement with the predicted values.
-
The ¹³C NMR should display four distinct signals, confirming the four unique carbon atoms in the structure.
-
-
IR Spectroscopy: The experimental IR spectrum should exhibit characteristic absorption bands matching the functional groups present: N-H stretches for the amine and pyrazole, C-H stretches for the methyl group, ring stretches for the pyrazole core, and a C-Cl stretch in the fingerprint region.[8]
Caption: Decision logic for confirming the structure of the target molecule.
Conclusion: A Framework for Confidence in Chemical Identity
The structural verification of a molecule, particularly one with limited reference data like this compound, is a comprehensive exercise in analytical rigor. It transcends simple library matching and relies on a self-validating workflow. By prioritizing the acquisition of high-quality, multi-technique experimental data and intelligently leveraging predictive tools, researchers can build an unassailable case for a compound's structure. This methodical approach not only ensures the integrity of the immediate research but also contributes valuable, well-vetted data to the broader scientific community, illuminating a previously uncharacterized corner of chemical space.
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PubChem. This compound | C4H6ClN3 | CID 1380716. [Link]
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ACD/Labs. NMR Prediction. [Link]
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ChemDoodle. Simulate NMR and MS. [Link]
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Elsevier. Why is data validation important in research? [Link]
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U.S. Environmental Protection Agency. Data Verification, Reporting and Validation. [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
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IUPAC. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
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Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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eLeaP. The Importance of Analytical Method Validation in Research. [Link]
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Molecules. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]
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A Comparative Analysis of Anti-inflammatory Activity: Celecoxib and Novel Agents
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis.[1][2] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation and pain.[3][4]
There are two main isoforms of the COX enzyme: COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[5] In contrast, COX-2 is typically induced during inflammation and is the primary source of prostaglandins at inflammatory sites.[5]
Celecoxib (Celebrex®) is a well-established NSAID that selectively inhibits COX-2.[3][4][6] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2.[4][5] This guide provides a comparative overview of the anti-inflammatory activity of various novel compounds relative to Celecoxib, supported by experimental data and detailed protocols.
The Central Role of COX-2 in Inflammation
The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy.[7] The "COX-2 hypothesis" posits that the therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastric ulcers, are due to the inhibition of the constitutively expressed COX-1.[1]
The inflammatory cascade begins with the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is further metabolized into various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3][8] By selectively targeting COX-2, drugs like Celecoxib aim to reduce the production of these pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[4]
Comparative In Vivo Anti-inflammatory Activity
A standard and widely used preclinical model to evaluate the anti-inflammatory properties of new chemical entities is the carrageenan-induced paw edema model in rats.[9][10][11] This model allows for the direct comparison of the in vivo efficacy of novel compounds against a known standard like Celecoxib.
Carrageenan-Induced Paw Edema Model
This acute inflammation model is induced by injecting a phlogistic agent, carrageenan, into the sub-plantar tissue of a rat's hind paw.[9][12] This injection triggers a localized inflammatory response characterized by edema (swelling), which can be quantified over time. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague Dawley rats are typically used.[13][14]
-
Groups: Animals are divided into several groups: a vehicle control group, a positive control group (receiving Celecoxib), and multiple test groups (receiving different doses of the novel compound).
-
Administration: The test compounds and Celecoxib are administered, often orally or intraperitoneally, at a set time before the carrageenan injection.[10][13][15]
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically hourly for up to 6 hours.[12][15]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Comparative Efficacy Data
Numerous studies have synthesized and evaluated novel compounds for their anti-inflammatory activity in comparison to Celecoxib. These compounds often feature structural similarities to Celecoxib, such as the 1,5-diarylpyrazole scaffold.[16]
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Celecoxib | 30 | 6 | ~50% | [15] |
| Compound 16 (Celecoxib derivative) | 5.7 | 4 | ED30 | [16] |
| Compound 16 (Celecoxib derivative) | 8.4 | 6 | ED30 | [16] |
| LT81 (Thiosemicarbazone derivative) | - | 6 | 89% | [17] |
| LT87 (Thiosemicarbazone derivative) | - | 4 | 100% | [17] |
| Compound 50 (Oxadiazole derivative) | - | 4 | 89.5% | [18] |
| Compound 66 (Benzoxazole derivative) | 20 | - | 79.54% | [18] |
Note: The table presents a selection of data from various studies and is for illustrative purposes. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Interestingly, some novel compounds have demonstrated superior or more prolonged anti-inflammatory effects compared to Celecoxib in this model.[16][17] For example, a study on Celecoxib derivatives found that compound 16 was approximately four times more potent than Celecoxib.[16] Another study on thiosemicarbazone derivatives reported that compounds LT81 and LT87 showed greater potency than the non-selective NSAID indomethacin and comparable or better COX-2 inhibition than Celecoxib.[17]
In Vitro COX-2 Selectivity and Potency
While in vivo models are crucial for assessing overall efficacy, in vitro assays are essential for determining the specific mechanism of action, namely the potency and selectivity of COX enzyme inhibition.
Whole Blood Assay
The human whole blood assay is a widely used ex vivo method to determine the COX-1/COX-2 selectivity of NSAIDs.[19][20] This assay measures the inhibition of prostaglandin production in their native cellular environments.
Experimental Protocol:
-
Blood Collection: Fresh blood is drawn from healthy volunteers who have not taken NSAIDs for at least two weeks.[19]
-
COX-1 Assay (Thromboxane B2 Production): Aliquots of blood are incubated with the test compound. The blood is then allowed to clot, which induces platelet aggregation and subsequent production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.[14][19] The concentration of TXB2 is measured by ELISA.
-
COX-2 Assay (Prostaglandin E2 Production): Separate aliquots of blood are incubated with the test compound and then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[19] The concentration of PGE2, a primary product of COX-2, is then measured by ELISA.[21][22][23]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2.[19] The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
Comparative Selectivity Data
The selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | >300 | [24] |
| Celecoxib | >100 | 0.056 | 295 | [18] |
| Compound 5 (Pyran derivative) | 96.57 | 0.0092 | 10,479 | [18] |
| Compound 12 (Fluorinated pyrazole) | >100 | 0.049 | 253.1 | [18] |
| LT81 (Thiosemicarbazone derivative) | - | - | 23.06 | [17] |
| Compound 39 (Tetrazole derivative) | - | 0.039-0.065 | High | [18] |
Recent developments have led to the synthesis of compounds with even greater COX-2 selectivity than Celecoxib.[18] For instance, certain pyran and fluorinated pyrazole derivatives have shown exceptionally high selectivity indices.[18]
Clinical Perspectives and Safety Profile
Preclinical data, while valuable, must be validated through rigorous clinical trials. Celecoxib has undergone extensive clinical evaluation for its efficacy and safety in treating conditions like osteoarthritis and rheumatoid arthritis.[1][25]
Clinical trials have generally shown that Celecoxib is superior to placebo and comparable in efficacy to traditional non-selective NSAIDs like naproxen.[1] A key advantage demonstrated in many studies is a lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs.[25][26]
However, the cardiovascular safety of selective COX-2 inhibitors has been a subject of scrutiny. The PRECISION trial, a large-scale, long-term study, compared the cardiovascular safety of moderate doses of Celecoxib with naproxen and ibuprofen in patients with arthritis.[26][27] The results indicated that Celecoxib, at the doses studied, was not associated with a higher risk of adverse cardiovascular events compared to the two non-selective NSAIDs.[26]
For any novel anti-inflammatory agent to be considered a viable alternative to Celecoxib, it must not only demonstrate comparable or superior efficacy but also a favorable safety profile, particularly concerning gastrointestinal and cardiovascular health.
Conclusion
Celecoxib remains a benchmark for selective COX-2 inhibitors due to its well-established efficacy and safety profile. The ongoing quest for new anti-inflammatory agents has led to the development of novel compounds with diverse chemical structures. Many of these have shown promising results in preclinical models, with some exhibiting greater potency and/or selectivity for COX-2 than Celecoxib.
The experimental protocols outlined in this guide, such as the carrageenan-induced paw edema model and the whole blood assay, are fundamental tools in the preclinical evaluation of these new agents. The data generated from these assays provide the necessary foundation for advancing the most promising candidates into clinical development. Future research will undoubtedly continue to refine our understanding of inflammatory pathways and yield even more targeted and safer anti-inflammatory therapies.
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Shivanand, P., & T, P. (Year). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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(2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]
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(2025). Investigating the Anti-inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways in a Carrageenan-Induced Rat Model. PubMed Central. Available from: [Link]
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Tindall, E. (2021). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. The Journal of the American Osteopathic Association. Available from: [Link]
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(2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. PubMed. Available from: [Link]
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(2025). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. Available from: [Link]
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A Researcher's Guide to Evaluating the Cytotoxicity of Novel 4-chloro-5-methyl-1H-pyrazol-3-amine Derivatives in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on assessing the cytotoxic potential of a novel series of 4-chloro-5-methyl-1H-pyrazol-3-amine derivatives. We will delve into a comparative analysis of their efficacy against various cancer cell lines, provide a detailed, validated protocol for a standard cytotoxicity assay, and discuss the potential mechanistic underpinnings of their activity.
The Growing Prominence of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[3][4] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, with several compounds entering clinical trials and even receiving FDA approval for cancer treatment.[2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), tubulin, and receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are often dysregulated in cancer.[3][4][5] This guide focuses on a specific chemical series, derivatives of this compound, to illustrate a systematic approach to their preclinical evaluation.
Comparative Cytotoxicity Analysis
To effectively compare the anticancer potential of newly synthesized compounds, it is crucial to test them against a panel of well-characterized cancer cell lines representing different tumor types. For this guide, we present illustrative data for a series of five hypothetical derivatives (coded PZA-1 to PZA-5) based on the this compound core. Their cytotoxic activity was assessed against three common cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after a 48-hour incubation period. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound Derivatives
| Compound ID | R-Group Modification | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| PZA-1 | -H | 28.5 ± 2.1 | 35.2 ± 3.5 | 41.8 ± 4.0 |
| PZA-2 | -C6H5 | 15.1 ± 1.3 | 18.9 ± 1.9 | 22.4 ± 2.5 |
| PZA-3 | -C6H4-F (para) | 8.3 ± 0.9 | 10.5 ± 1.1 | 12.7 ± 1.4 |
| PZA-4 | -C6H4-OCH3 (para) | 5.1 ± 0.6 | 7.2 ± 0.8 | 9.5 ± 1.0 |
| PZA-5 | -C6H3-(OCH3)2 (3,4) | 2.8 ± 0.3 | 4.1 ± 0.5 | 6.3 ± 0.7 |
| Doxorubicin | (Reference Drug) | 0.95 ± 0.1 | 2.05 ± 0.2 | 0.46 ± 0.05 |
Note: The data presented in this table is illustrative and synthesized based on trends observed in the scientific literature for similar pyrazole derivatives.[6][7][8][9][10][11][12][13][14][15][16][17][18][19] The IC50 values are represented as Mean ± Standard Deviation from three independent experiments.
From this comparative data, a clear structure-activity relationship (SAR) begins to emerge. The unsubstituted parent compound (PZA-1) shows modest activity. The addition of aromatic substituents (PZA-2 to PZA-5) significantly enhances cytotoxic potency. Specifically, electron-donating groups, such as methoxy substituents on the phenyl ring (PZA-4 and PZA-5), appear to confer the highest activity across all three cell lines, with the di-methoxy derivative (PZA-5) being the most potent in this series.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[20] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Causality Behind Experimental Choices:
-
Cell Seeding Density: This is a critical parameter that must be optimized for each cell line to ensure cells are in an exponential growth phase during the experiment.[24]
-
Serum-Free Media for MTT Incubation: Serum can contain dehydrogenases that may lead to false-positive results. Phenol red is also omitted as its color can interfere with absorbance readings.[23]
-
Solubilization Step: The formazan crystals are insoluble in water and must be dissolved in a solvent (e.g., DMSO, isopropanol with HCl) to allow for accurate spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives and the reference drug (Doxorubicin) in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and "untreated control" wells (containing only fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, carefully remove the compound-containing medium from each well.
-
Add 100 µL of a 0.5 mg/mL solution of MTT (dissolved in serum-free medium) to each well.[23]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.[25]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: Inhibition of RTK signaling by pyrazole derivatives.
Conclusion and Future Directions
The illustrative data and methodologies presented in this guide demonstrate a systematic approach to evaluating the anticancer potential of novel this compound derivatives. The clear structure-activity relationship observed underscores the potential for further optimization of this chemical scaffold. Future studies should aim to confirm the mechanism of action through direct kinase inhibition assays and explore the effects of these compounds on apoptosis and cell cycle progression. The most potent derivatives, such as the hypothetical PZA-5, warrant further investigation in more complex in vitro models and eventually in vivo studies to assess their therapeutic potential.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors
Introduction: The Significance of Pyrazole Scaffolds and In Silico Screening
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile nature allow for the creation of derivatives with a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[2][4][5] Many of these activities stem from the inhibition of protein kinases, a class of enzymes that regulate cellular signaling pathways and are critical targets in drug discovery.[6][7]
Specifically, pyrazole derivatives have shown significant promise as inhibitors of c-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform, which is predominantly expressed in the brain.[8][9] JNK3 is a key player in neuronal apoptosis and neurodegenerative diseases like Alzheimer's and Parkinson's, making its selective inhibition a promising therapeutic strategy.[8][10] However, the high sequence identity in the ATP-binding pocket across JNK isoforms presents a significant challenge in developing isoform-selective inhibitors.[9]
This is where computational methods like molecular docking become indispensable. Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[11][12] It is a powerful tool for structure-based drug design, enabling rapid screening of compound libraries, elucidation of structure-activity relationships (SAR), and optimization of lead compounds for improved potency and selectivity.[7][13]
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of pyrazole-based inhibitors against JNK3. We will explain the causality behind each experimental choice, from protein and ligand preparation to the critical step of docking validation, ensuring a scientifically rigorous and reproducible workflow.
Experimental Design & Rationale
To demonstrate a robust and self-validating docking protocol, this guide will focus on a specific, well-characterized system: c-Jun N-terminal kinase 3 (JNK3) . We will use the crystal structure of JNK3 in complex with an aminopyrazole inhibitor (PDB ID: 3FI2) as our receptor.[14] This choice is deliberate; having a co-crystallized ligand allows us to perform a crucial validation step known as re-docking . By removing the native ligand and docking it back into the active site, we can calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming that our docking protocol can accurately reproduce the experimentally observed binding mode.[15][16][17]
For our comparative study, we will dock three representative pyrazole-based compounds against the prepared JNK3 receptor:
-
SR-3451 (Native Ligand): The co-crystallized aminopyrazole inhibitor from PDB ID 3FI2, used for protocol validation.[14]
-
Compound A (Hypothetical): A pyrazole derivative with a simple substitution, to establish a baseline.
-
Compound B (Hypothetical): A more complex pyrazole derivative, designed to explore additional interactions within the active site.
We will use AutoDock Vina , a widely used and well-validated open-source docking program, for its accuracy, speed, and robust scoring function.[18]
Visualizing the Workflow
The entire comparative docking process can be visualized as a logical sequence of steps, from initial data retrieval to final analysis.
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A Senior Application Scientist's Guide to Purity Validation of 4-chloro-5-methyl-1H-pyrazol-3-amine: A Comparative Analysis Centered on Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate like 4-chloro-5-methyl-1H-pyrazol-3-amine is not a trivial detail; it is the bedrock of reproducible and reliable results. The presence of unknown impurities can confound biological assays, derail synthetic pathways, and compromise the integrity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methods for validating the purity of this critical pyrazole derivative, with a primary focus on the foundational technique of elemental analysis. We will explore the causality behind experimental choices and present a self-validating framework for comprehensive purity assessment.
The Foundational Check: Elemental Composition
Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like halogens and sulfur) in a sample. Its uniqueness lies in its ability to provide a direct measure of the elemental composition, which serves as a fundamental check of a compound's identity and purity.[1] Unlike chromatographic or spectroscopic methods that focus on identifying and quantifying molecular species, elemental analysis can reveal the presence of non-chromophoric or non-volatile impurities, such as inorganic salts or residual solvents, that other methods might miss.[1]
Theoretical Composition of this compound
The first step in validation is to establish the theoretical benchmark. Based on the molecular formula C₄H₆ClN₃ , the expected elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 36.52% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.60% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 26.95% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 31.94% |
| Total | 131.566 | 100.00% |
Molecular weight and formula sourced from PubChem.[2]
A sample of this compound is considered pure by this method if the experimentally determined percentages fall within an accepted deviation, typically ±0.4%, of these theoretical values.
Experimental Protocols: A Self-Validating System
The trustworthiness of elemental analysis hinges on meticulous execution and calibration. Here, we outline the standard protocols.
Protocol 1: Carbon, Hydrogen, Nitrogen (CHN) Analysis
This method is based on the complete combustion of the sample in an oxygen-rich environment, followed by the quantification of the resulting gases.[3]
Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified micro-analytical standard, such as acetanilide. This step is critical for ensuring the accuracy of the thermal conductivity detector (TCD) response.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and completely dry, as residual water or solvents will inflate the hydrogen and carbon percentages.
-
Combustion: Place the capsule into the autosampler. The instrument introduces the sample into a combustion furnace heated to approximately 1000°C.[3] The sample undergoes rapid and complete combustion (flash combustion) in the presence of a controlled flow of pure oxygen.
-
Reduction and Gas Separation: The combustion products (CO₂, H₂O, N₂/NOx, and HCl) are swept by a helium carrier gas through a reduction tube containing heated copper. This converts nitrogen oxides to N₂ gas. The gases are then passed through a chromatographic column to separate them.
-
Detection and Quantification: The separated gases (N₂, CO₂, and H₂O) elute sequentially and are measured by a thermal conductivity detector (TCD). The instrument's software integrates the signal peaks and calculates the percentage of each element based on the initial sample weight and calibration data.
Protocol 2: Chlorine (Cl) Analysis
Determining the halogen content requires a separate procedure. A common and reliable method is oxygen flask combustion followed by potentiometric titration.[4]
Methodology:
-
Sample Preparation: Weigh 3-7 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in a platinum gauze holder.
-
Combustion: Fill a thick-walled flask with pure oxygen and add a small amount of an absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide). Ignite the filter paper tail and quickly plunge the sample holder into the sealed flask. The organic material combusts, converting the covalently bonded chlorine into chloride ions (Cl⁻), which are trapped in the absorbing solution.[4]
-
Titration Preparation: Once combustion is complete and the flask has cooled, acidify the absorbing solution with nitric acid.[5]
-
Potentiometric Titration: Immerse a silver indicating electrode and a reference electrode into the solution. Titrate the solution with a standardized silver nitrate (AgNO₃) solution.[4][5] The silver ions react with the chloride ions to form insoluble silver chloride (AgCl).
-
Endpoint Determination: Record the potential (in millivolts) after each addition of the titrant. The endpoint of the titration, which corresponds to the complete precipitation of chloride ions, is identified by the point of maximum inflection on the titration curve. The volume of AgNO₃ used is then used to calculate the percentage of chlorine in the original sample.
Caption: Elemental analysis workflow for this compound.
A Comparative Guide to Orthogonal Purity Validation Methods
While elemental analysis is fundamental, no single technique can provide a complete purity profile.[6] A multi-faceted approach using orthogonal methods (methods based on different physicochemical principles) is the gold standard in pharmaceutical development and research.[7]
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Elemental Analysis | Elemental Composition (%C, H, N, Cl) | Experimental values ±0.4% of theoretical | Provides fundamental confirmation of the empirical formula. Detects inorganic impurities and excess solvent/water not visible by other methods.[1] | Does not identify the structure of impurities. Less sensitive than HPLC for trace organic impurities. |
| RP-HPLC (UV) | Chemical Purity (Area %) | ≥98.0% | High resolution and sensitivity for separating structurally related organic impurities and by-products.[7][8] | May not detect non-UV active impurities (e.g., salts, some solvents). Quantification relies on the assumption of similar response factors for impurities. |
| ¹H qNMR | Structural Integrity & Absolute Purity | Conforms to structure; Purity >95% | Provides detailed structural information.[6] Can provide absolute quantification using an internal standard.[9] Non-destructive.[9] | Lower sensitivity for trace impurities compared to HPLC.[9] Complex spectra can be challenging to interpret. |
| LC-MS | Molecular Weight Verification & Impurity ID | Conforms to expected mass | Confirms the identity of the main compound with high accuracy. Powerful tool for identifying the molecular weight of unknown impurities. | Quantification can be complex and often requires specific standards for each impurity. |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC with UV detection, is the workhorse for assessing the purity of organic compounds. It excels at separating the target compound from structurally similar impurities that may have formed during synthesis. The purity is typically reported as a percentage of the total peak area. However, it is crucial to remember that this is a relative purity assessment and is blind to anything that does not possess a UV chromophore or is not eluted from the column.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is unparalleled for structural elucidation.[10] For purity assessment, quantitative ¹H NMR (qNMR) has gained acceptance as a primary analytical method.[9] By integrating the signals of the analyte against a certified internal standard of known concentration, one can determine the absolute purity of the sample. This technique is particularly adept at identifying and quantifying residual solvents and is considered orthogonal to chromatography.[9][11]
Caption: Decision tree for selecting purity validation methods.
Conclusion: An Integrated Approach to Purity Validation
For a compound like this compound, destined for use in exacting applications such as drug development, relying on a single analytical technique for purity validation is insufficient. Elemental analysis serves as an indispensable, fundamental check of the compound's bulk composition, providing a unique safety net that detects inorganic impurities or significant stoichiometric errors that other methods can miss.[1]
However, to build a complete and trustworthy purity profile, its results must be integrated with data from high-resolution orthogonal techniques. The combination of elemental analysis (for elemental integrity), HPLC (for high-sensitivity separation of organic impurities), and qNMR (for structural confirmation and absolute purity) constitutes a robust, self-validating system. This comprehensive approach ensures that the material meets the highest standards of quality, providing researchers and developers with the confidence needed to build upon their scientific findings.
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. Caltrans. [Link]
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A Comparative Analysis of the Anticonvulsant Activity of Pyrazole Analogs
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a paramount objective in neuroscience research. Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent seizures, and while numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments.[1] The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents, demonstrating a broad spectrum of biological activities, including notable anticonvulsant effects.[2] This guide provides a comprehensive comparison of the anticonvulsant activity of various pyrazole analogs, supported by experimental data and methodological insights, to aid researchers in the strategic design and evaluation of next-generation antiepileptic therapies.
The Rationale for Investigating Pyrazole Analogs as Anticonvulsants
The therapeutic potential of pyrazole derivatives in epilepsy stems from their structural versatility, which allows for a wide range of chemical modifications to optimize their pharmacological properties. Several marketed drugs incorporate the pyrazole moiety, highlighting its clinical relevance. Furthermore, the known anticonvulsant properties of some pyrazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) celecoxib, have spurred further investigation into this chemical class for neurological applications.[3] The exploration of pyrazole analogs is driven by the need for AEDs with novel mechanisms of action, improved tolerability, and efficacy against drug-resistant seizure types.
Experimental Evaluation of Anticonvulsant Activity
The preclinical assessment of anticonvulsant activity and neurotoxicity of pyrazole analogs is primarily conducted using a battery of well-established rodent models. The two most widely used screening tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is commonly assessed using the rotarod test.
Experimental Workflow
The typical workflow for evaluating the anticonvulsant potential of novel pyrazole analogs is a multi-step process that begins with synthesis and proceeds through a tiered screening cascade.
Caption: Structure-Activity Relationship of Pyrazole Analogs.
For instance, studies have shown that the presence of a 4-chlorophenyl group at the 5-position of the pyrazole ring is favorable for anticonvulsant activity. [3]Similarly, the nature of the substituent at the N1 position can significantly impact the compound's lipophilicity and ability to cross the blood-brain barrier.
Mechanism of Action of Pyrazole Anticonvulsants
The precise mechanisms of action for many pyrazole analogs are still under investigation, but evidence suggests that they may exert their anticonvulsant effects through multiple pathways, similar to established AEDs. The primary proposed mechanisms involve the modulation of voltage-gated ion channels and the enhancement of GABAergic inhibition.
Modulation of Voltage-Gated Ion Channels
Many AEDs, including phenytoin and carbamazepine, act by blocking voltage-gated sodium channels (VGSCs), thereby reducing neuronal hyperexcitability. [4]Some pyrazole derivatives are also thought to interact with these channels, stabilizing their inactivated state and preventing the rapid, repetitive firing of neurons that underlies seizure activity.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Enhancing GABAergic signaling is a key strategy for seizure control. Some pyrazole analogs have been shown to modulate the function of GABA-A receptors, the primary sites of fast inhibitory neurotransmission. [5]They may act as positive allosteric modulators, increasing the affinity of GABA for its receptor and potentiating the influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and a reduction in excitability.
Caption: Proposed Mechanisms of Action.
Conclusion
Pyrazole derivatives represent a versatile and promising class of compounds for the development of novel anticonvulsant agents. Their efficacy in well-established preclinical models of epilepsy, coupled with the potential for diverse mechanisms of action, underscores their therapeutic potential. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogs with improved potency and safety profiles. Future research should focus on delineating the precise molecular targets of these compounds and further exploring their efficacy in models of drug-resistant epilepsy. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of epilepsy treatment through the innovative exploration of pyrazole-based chemistry.
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The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. Available at: [Link]
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Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed. Available at: [Link]
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Anticonvulsant action of celecoxib (alone and in combination with sub-threshold dose of phenytoin) in electroshock induced convulsion. PubMed. Available at: [Link]
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Synthesis, anticonvulsant activity and QSAR studies of some new pyrazolyl pyridines. Scilit. Available at: [Link]
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3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. National Institutes of Health. Available at: [Link]
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Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PubMed Central. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. Available at: [Link]
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Towards Functional Selectivity for α6®3γ2 GABA A Receptors: A Series of Novel Pyrazoloquinolinones. ResearchGate. Available at: [Link]
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Study of potential drug-drug interactions between benzodiazepines and four commonly used antiepileptic drugs in mice. International Journal of Basic & Clinical Pharmacology. Available at: [Link]
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Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of 4-chloro-5-methyl-1H-pyrazol-3-amine-Derived Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer treatment. Within this field, scaffolds like 4-chloro-5-methyl-1H-pyrazol-3-amine have emerged as "privileged structures," forming the core of numerous potent kinase inhibitors due to their favorable geometry and hydrogen bonding capabilities.[1][2][3]
However, the very success of kinase inhibitors is shadowed by a significant challenge: selectivity. The high degree of structural conservation in the ATP-binding pocket across the kinome makes it notoriously difficult to design inhibitors that hit only the intended target.[4][5] Lack of selectivity, or promiscuity, can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical activation of other signaling pathways, complicating clinical development.[6][7] This guide provides a comprehensive, multi-tiered strategy for rigorously assessing the selectivity of novel kinase inhibitors derived from the this compound scaffold, ensuring that researchers can confidently select the best compounds for further development.
The Selectivity Assessment Funnel: A Multi-Tiered Experimental Approach
A robust assessment of inhibitor selectivity is not a single experiment but a funneling process. It begins with a broad, landscape view of a compound's interaction with the kinome and progressively narrows down to detailed biophysical and cellular validation of the primary target and key off-targets. This approach ensures a comprehensive understanding of a compound's true biological activity.
Caption: The Selectivity Assessment Funnel workflow.
Tier 1: Charting the Kinome Landscape
The first step is to understand how an inhibitor interacts with the entire kinome at a high level. The goal is not to determine precise potency but to rapidly identify all potential targets.
Methodology: Kinome Scanning
Large-scale kinase profiling, often called kinome scanning, is the most effective method for this initial assessment.[8][9] This involves testing the inhibitor, typically at a single, high concentration (e.g., 1µM), against a panel of hundreds of purified kinases.
A leading platform for this is KINOMEscan® , which utilizes an active site-directed competition binding assay.[10][11] Unlike activity-based assays, this method is ATP-independent, meaning it measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, providing a more accurate measure of binding affinity.[10]
Experimental Causality: Why start with a binding assay at a high concentration?
-
Maximizes Hit Identification: A high concentration ensures that even weak but potentially biologically relevant off-target interactions are detected.
-
Avoids ATP-Concentration Bias: ATP-competitive inhibitors will show different IC50 values depending on the ATP concentration in an activity assay.[12] A binding assay circumvents this, allowing for a more standardized comparison across different kinases.
Data Presentation: The results are typically presented as percent inhibition relative to a control. This data can be visualized on a kinome dendrogram (a "tree spot" plot) to quickly identify which kinase families the compound interacts with.
Table 1: Hypothetical Kinome Scan Data for Pyrazole-Derived Inhibitors (% Inhibition at 1µM)
| Kinase Target | Inhibitor A (Lead Compound) | Inhibitor B (Optimized Analog) | Inhibitor C (Reference Drug) |
| AURKA | 99.5% | 98.9% | 99.2% |
| AURKB | 95.2% | 65.1% | 98.5% |
| GSK3B | 88.1% | 15.3% | 5.2% |
| FLT3 | 75.4% | 8.9% | 92.1% |
| VEGFR2 | 68.0% | 5.5% | 12.4% |
| SRC | 45.0% | 2.1% | 3.5% |
From this initial screen, we see that Inhibitor A is potent against the intended target (AURKA) but highly promiscuous. Inhibitor B shows a much cleaner profile, primarily hitting AURKA. Inhibitor C, a reference compound, is a known dual AURKA/FLT3 inhibitor.
Tier 2 & 3: Quantifying Potency and Validating Direct Binding
Once the initial landscape is mapped, the next step is to quantify the potency of the inhibitor against the primary target(s) and the most significant off-targets identified in Tier 1. This is followed by biophysical validation to confirm a direct interaction and understand its thermodynamic properties.
Methodology: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions.[13] It directly measures the heat released (exothermic) or absorbed (endothermic) when an inhibitor binds to its target kinase, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14]
Key Parameters Obtained from ITC:
-
Binding Affinity (KD): The dissociation constant, a measure of binding strength.
-
Stoichiometry (n): The molar ratio of inhibitor to kinase in the complex.
-
Enthalpy (ΔH): The heat change associated with binding.
-
Entropy (ΔS): The change in disorder of the system upon binding.
Experimental Causality: Why is ITC superior to simple IC50 determination for this purpose?
-
Label-Free & In-Solution: ITC requires no modification of the protein or inhibitor and measures the interaction in solution, providing a more native assessment.
-
Thermodynamic Insights: Understanding the enthalpic and entropic drivers of binding can provide crucial insights for structure-activity relationship (SAR) studies, guiding the rational design of more selective compounds.[15]
Table 2: Hypothetical Potency & Thermodynamic Data
| Target | Compound | IC50 (nM) | KD (ITC, nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| AURKA | Inhibitor A | 5 | 4.5 | -9.5 | -2.0 |
| Inhibitor B | 8 | 7.2 | -11.8 | +0.5 | |
| Inhibitor C | 3 | 2.8 | -10.2 | -1.5 | |
| AURKB | Inhibitor A | 15 | 12 | -8.9 | -2.1 |
| Inhibitor B | >1000 | 950 | -5.1 | -3.2 | |
| Inhibitor C | 6 | 5.1 | -9.8 | -1.7 | |
| GSK3B | Inhibitor A | 55 | 48 | -7.2 | -3.5 |
| Inhibitor B | >5000 | >5000 | N/D | N/D | |
| Inhibitor C | >10000 | >10000 | N/D | N/D |
The data confirms that Inhibitor B is highly selective for AURKA over AURKB and GSK3B. The strong, favorable enthalpy (ΔH) for Inhibitor B binding to AURKA suggests highly optimized hydrogen bonding and van der Waals interactions, a key goal of rational drug design.
Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for determining the binding affinity of a pyrazole-derived inhibitor to a target kinase.
1. Preparation:
- Express and purify the target kinase domain to >95% purity.
- Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[16]
- Prepare the inhibitor stock in 100% DMSO and dilute it into the exact same final dialysis buffer. The final DMSO concentration should be matched between the protein solution (in the cell) and the inhibitor solution (in the syringe) and should not exceed 5%.
- Accurately determine the concentrations of both the protein and the inhibitor.
- Degas both solutions for at least 10 minutes immediately prior to the experiment.[16]
2. Instrument Setup:
- Set the experimental temperature (e.g., 25°C).
- Thoroughly clean the sample cell and syringe with buffer.
- Load the protein solution into the sample cell (typically ~200 µL) and the inhibitor solution into the injection syringe (typically ~40 µL). Concentrations should be chosen such that the 'c' value (c = Ka * [Protein]) is between 10 and 500 for optimal curve fitting.[16]
3. Titration Experiment:
- Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, and discard this data point.
- Execute a series of 19-20 injections of the inhibitor (e.g., 2 µL each) into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
4. Data Analysis:
Integrate the area under each injection peak to determine the heat change.
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the KD, n, ΔH, and ΔS values.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Tier 4: Proving the Hit in a Physiological Context
Biochemical and biophysical data are essential, but they don't guarantee that an inhibitor will engage its target in the complex environment of a living cell. Cellular target engagement assays are the final and most critical step in validating selectivity.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that assesses target engagement directly in cells or tissues.[17][18] The principle is based on ligand-induced thermal stabilization: when an inhibitor binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[18][19]
The workflow involves treating intact cells with the inhibitor, heating the cell lysate to a specific temperature, separating the soluble protein fraction from the aggregated fraction by centrifugation, and then quantifying the amount of soluble target protein remaining using methods like Western blotting or mass spectrometry.[17][20] A successful target engagement results in more soluble protein in the inhibitor-treated sample compared to the vehicle control at elevated temperatures.
Experimental Causality: Why is CETSA a critical validation step?
-
Physiological Relevance: It's the only method described here that confirms the inhibitor can cross the cell membrane, avoid efflux pumps, and bind to its target in the crowded, ATP-rich intracellular environment.
-
Mechanism Confirmation: A positive CETSA result provides direct evidence that the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is a consequence of the inhibitor binding to the intended target.
Table 3: Hypothetical CETSA Data for AURKA Target Engagement
| Treatment | Temperature (°C) | Soluble AURKA (Relative to 37°C Control) |
| Vehicle (DMSO) | 37 | 100% |
| 52 | 85% | |
| 54 | 51% | |
| 56 | 15% | |
| 58 | <5% | |
| Inhibitor B (1µM) | 56 | 75% |
| 58 | 48% | |
| 60 | 18% |
This data demonstrates a clear thermal shift. In the presence of Inhibitor B, AURKA remains significantly more soluble at higher temperatures (56-58°C) compared to the control, confirming robust target engagement in the cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes a classic CETSA experiment to validate AURKA engagement.
1. Cell Treatment:
- Culture cells (e.g., HCT116) to ~80% confluency.
- Treat cells with the desired concentration of Inhibitor B or vehicle (DMSO) for a set time (e.g., 1 hour) at 37°C.
2. Heating Step:
- Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease/phosphatase inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[17]
3. Lysis and Separation:
- Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
- Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated protein pellet.
4. Quantification:
Carefully collect the supernatant.
Determine the protein concentration of the soluble fraction.
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody for the target protein (AURKA).
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion: Synthesizing the Data for Confident Decision-Making
Assessing the selectivity of a novel this compound-derived kinase inhibitor is a systematic process that builds a comprehensive evidence package. By moving from broad kinome profiling to quantitative biophysical characterization and finally to cellular target validation, researchers can gain a high-resolution map of their compound's activity.
The hypothetical data presented here illustrates an ideal outcome: the optimization of a promiscuous lead (Inhibitor A) into a highly selective tool compound (Inhibitor B). Inhibitor B not only displays a clean profile in biochemical and binding assays but, most importantly, demonstrates robust target engagement in a physiological cellular context. This multi-tiered validation provides the confidence needed to advance such a compound as a high-quality chemical probe for studying AURKA biology or as a promising candidate for further preclinical drug development.
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- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds. BenchChem.
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- Strelow, J. M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
- Miljković, F., & Rakočević, G. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Foucourt, A., et al. (2014). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
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- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Savitski, M. M., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH.
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- University of Michigan. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. University of Michigan.
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Ishida, T., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and agrochemicals. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging with a wide range of biological targets. However, the successful and efficient synthesis of these crucial building blocks is not always straightforward. Published protocols can vary in their reproducibility, leading to lost time and resources. This guide provides an in-depth comparison of common synthetic routes to aminopyrazoles, focusing on the practical aspects of reproducibility, and offers a detailed, validated protocol to serve as a reliable starting point in your research.
The Challenge of Reproducibility in Aminopyrazole Synthesis
The synthesis of aminopyrazoles presents several challenges that can impact reproducibility. One of the most significant is controlling regioselectivity when using monosubstituted hydrazines, which can lead to the formation of isomeric products. The outcome of these reactions is highly sensitive to subtle variations in reaction conditions such as pH, temperature, and solvent. Furthermore, the stability of reagents and intermediates, as well as the efficiency of purification methods, all play a critical role in the final yield and purity of the desired aminopyrazole. This guide aims to shed light on these challenges and provide strategies to overcome them.
Comparative Analysis of Common Synthesis Protocols
Several methods for the synthesis of aminopyrazoles have been reported in the literature. Here, we compare the most prevalent routes, highlighting their strengths and weaknesses in terms of reproducibility and overall efficiency.
| Synthesis Protocol | Key Reactants | Typical Yield (%) | Reaction Time | Key Advantages | Common Reproducibility Issues |
| From β-Ketonitriles & Hydrazines | β-Ketonitrile, Hydrazine | 70-97% | 1-24 hours | High versatility, readily available starting materials, generally good yields.[1] | Regioselectivity with substituted hydrazines, influence of pH on reaction rate and side products, potential for uncyclized hydrazone intermediates.[2] |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | 45-90% | 2-12 hours | Well-established, can be controlled to yield a single isomer.[3] | Can be a two-step process, potential for complex reaction pathways with unexpected intermediates.[4] |
| From α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile, Hydrazine | 70-90% | 1-10 hours | Good yields, regiodivergent conditions can be employed. | Regioselectivity is highly dependent on reaction conditions (acidic vs. basic). |
| From Isoxazoles | Isoxazole, Hydrazine | 74-92% | 1-2 hours | Can be a one-pot reaction, good yields reported. | Ring-opening/ring-closing sequence can be sensitive to reaction conditions.[5] |
Causality Behind Experimental Choices:
The choice of synthetic route often depends on the desired substitution pattern of the aminopyrazole and the availability of starting materials. The reaction of β-ketonitriles with hydrazines is often the preferred method due to its versatility and the commercial availability of a wide range of precursors.[1] The Knorr synthesis, while sometimes requiring a two-step process, offers excellent control over regioselectivity, which is crucial when a specific isomer is required.[3] Syntheses from α,β-unsaturated nitriles and isoxazoles can be highly efficient but may require more careful optimization of reaction conditions to ensure reproducible regiochemical outcomes.
In-Depth Look: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine
To provide a robust and reproducible protocol, we turn to a method adapted from Organic Syntheses, a publication renowned for its rigorously vetted and reliable procedures.[6] This multi-step synthesis of 3(5)-aminopyrazole is a self-validating system, where the successful execution of each step is confirmed by the high yield and purity of the intermediate and final products.
Reaction Mechanism
The synthesis proceeds through the formation of β-cyanoethylhydrazine, followed by cyclization to a 3-amino-3-pyrazoline sulfate intermediate, which is then converted to the final product.
Caption: Reaction mechanism for the synthesis of 3(5)-aminopyrazole.
Experimental Workflow
The following workflow diagram illustrates the key stages of the synthesis, from starting materials to the purified product.
Caption: Experimental workflow for the synthesis of 3(5)-aminopyrazole.
Detailed Step-by-Step Protocol
Step 1: Preparation of β-Cyanoethylhydrazine [6]
-
In a well-ventilated fume hood, to a 2-L two-necked flask equipped with a thermometer, a pressure-equalizing funnel, and a magnetic stirrer, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.
-
With stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours. Maintain the internal temperature at 30–35°C by occasional cooling with a water bath.
-
Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg with a bath temperature of 45–50°C.
-
The resulting yellow oil is β-cyanoethylhydrazine (490–511 g, 96–100% yield), which is suitable for use in the next step without further purification.
Causality: The slow addition of acrylonitrile is crucial to control the exothermic reaction. The removal of water drives the reaction to completion and provides a concentrated product for the next step.
Step 2: Preparation of 3-Amino-3-pyrazoline sulfate [6]
-
In a 2-L four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.
-
Carefully add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C with cooling.
-
With vigorous stirring, add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol over 1–2 minutes.
-
The mixture will spontaneously warm to 88–90°C. Maintain this temperature for 3 minutes until crystallization begins.
-
Gradually cool the stirred mixture to 25°C over 1 hour, then allow it to stand at room temperature for 15–20 hours.
-
Collect the crystals by filtration, wash three times with 80 mL of absolute ethanol, and finally with 80 mL of ether.
-
After drying at 80°C, the product weighs 177–183 g (97–100%).
Causality: The use of sulfuric acid in ethanol provides the acidic medium necessary for the intramolecular cyclization. The controlled exotherm and subsequent cooling period are critical for obtaining a high yield of crystalline product.
Step 3: Preparation of 3(5)-Aminopyrazole [6]
-
This step involves the reaction of the pyrazoline sulfate with an arenesulfonyl chloride in the presence of a base. A detailed procedure can be found in the original Organic Syntheses publication. The general principle is the sulfonylation of the pyrazoline followed by elimination and rearomatization to the pyrazole.
-
Purification is typically achieved by distillation or recrystallization.
Self-Validation: The high yields reported in each step of this Organic Syntheses procedure are a strong indicator of its robustness. The clear crystallization of the intermediate and final products provides a visual confirmation of reaction success and simplifies purification. The detailed instructions and notes within the original publication further contribute to its reproducibility.
Purification and Characterization
Purification of aminopyrazoles can sometimes be challenging due to their polarity and potential for multiple nitrogen atoms to engage in hydrogen bonding. Common purification techniques include:
-
Recrystallization: Ethanol, water, or mixtures of ethyl acetate and hexanes are often effective solvents for recrystallization.[7]
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate solvent system to avoid streaking. A mixture of dichloromethane and methanol or ethyl acetate and hexanes is a good starting point.
-
Acid-Base Extraction: The basic nature of the amino group allows for purification by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Characterization: The structure and purity of the synthesized aminopyrazoles should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify characteristic functional groups, such as the N-H and C=N stretches.
-
Melting Point Analysis: To assess purity.
Conclusion
The reproducible synthesis of aminopyrazoles is a critical capability for researchers in drug discovery and development. While several synthetic routes exist, the condensation of β-ketonitriles with hydrazines remains a versatile and widely used method. By understanding the key reaction parameters, potential pitfalls such as regioselectivity, and by following well-validated protocols like those found in Organic Syntheses, researchers can significantly increase their success rate. This guide provides a framework for comparing different synthetic approaches and a reliable, step-by-step procedure to serve as a trusted starting point for the synthesis of these important heterocyclic compounds.
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Moore, J. A.; et al. 3(5)-Aminopyrazole. Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 41, p.9 (1961). URL: [Link]
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Baruah, et al. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules2021 , 26(15), 4475. URL: [Link]
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Anonymous. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. URL: [Link]
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Benchmarking Herbicidal Activity: A Comparative Guide to Commercial Standards
<
Introduction: The Imperative of Rigorous Benchmarking in Herbicide Development
In the quest for novel herbicidal compounds, the ultimate measure of success is not merely the death of a weed in a petri dish, but a nuanced understanding of a candidate's potency, spectrum of activity, and selectivity relative to the established titans of the industry. A new herbicide does not enter a vacuum; it enters a competitive landscape dominated by well-characterized, billion-dollar molecules. Therefore, benchmarking a novel herbicide's activity against commercial standards is the crucible in which its true potential is forged and understood. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting these critical comparative studies, moving beyond simple kill assays to a robust, data-driven evaluation of herbicidal performance.
The core objective of benchmarking is to answer fundamental questions: How potent is our compound? Is it more or less effective than market leaders like glyphosate or glufosinate on key weed species? Does it offer a different spectrum of control? Does it exhibit greater safety for important crops? Answering these questions requires meticulously designed experiments, a deep understanding of the benchmarks themselves, and a logical framework for data interpretation. This guide is structured to walk you through this entire process, from the foundational choices of standards and species to the intricacies of dose-response analysis and data visualization, ensuring that your comparative data is not just a collection of numbers, but a compelling scientific narrative.
Chapter 1: Strategic Selection of Benchmarks and Plant Species
The validity of any benchmarking study hinges on the appropriate selection of both the commercial standards for comparison and the plant species used for testing. These choices provide the context for your entire dataset and must be made with clear scientific justification.
Choosing Your Commercial Standards
The selection of commercial herbicides as positive controls and benchmarks should be a strategic decision, not an arbitrary one. The choice should be guided by the proposed mechanism of action (MoA) and the intended market positioning of your novel compound.
-
Mechanism of Action (MoA) Alignment: If your novel herbicide has a known or hypothesized MoA, it is crucial to include a commercial standard with the same MoA. This allows for a direct comparison of potency at the target-site level. For example, a novel inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) must be benchmarked against Glyphosate , the quintessential EPSPS inhibitor.[1][2][3][4]
-
Broad-Spectrum, Non-Selective Standards: For a general understanding of potency, it is vital to include widely used, broad-spectrum herbicides.
-
Glyphosate: A systemic herbicide that inhibits the shikimate pathway, preventing the synthesis of essential aromatic amino acids.[1][2][3][4] Its systemic nature means it translocates throughout the plant, making it effective against perennial weeds.[1]
-
Glufosinate-ammonium: A contact herbicide that inhibits glutamine synthetase, leading to a rapid accumulation of ammonia and the cessation of photosynthesis.[5][6][7][8]
-
Paraquat: A fast-acting, non-selective contact herbicide that acts as a photosystem I electron diverter, generating reactive oxygen species that destroy cell membranes.[9][10][11][12]
-
-
Selective Herbicides: If your compound is being developed for selective control of weeds within a specific crop (e.g., controlling broadleaf weeds in a grass crop), you must include a relevant selective herbicide as a benchmark.
Selecting Representative Plant Species
The goal is to assess the spectrum of your herbicide's activity. This requires testing against a panel of both monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. The panel should ideally include:
-
Model Species: Arabidopsis thaliana (a dicot) is invaluable for initial screens due to its rapid growth cycle, small size, and well-understood genetics.
-
Economically Important Crops: To assess crop selectivity, include major crops such as Zea mays (corn, a monocot), Glycine max (soybean, a dicot), and Triticum aestivum (wheat, a monocot).
-
Problematic Agricultural Weeds: Testing against agronomically relevant and often herbicide-resistant weeds is critical. Examples include Amaranthus palmeri (Palmer amaranth, a dicot), Lolium rigidum (rigid ryegrass, a monocot), and Abutilon theophrasti (velvetleaf, a dicot).
Chapter 2: The Dose-Response Assay: Quantifying Herbicidal Potency
The dose-response assay is the cornerstone of herbicide efficacy testing. It provides a quantitative measure of a compound's potency, typically expressed as the GR50 (Growth Reduction 50%) or ED50 (Effective Dose 50%), which is the dose required to inhibit plant growth by 50%.[13][14]
Principle of the Dose-Response Curve
A dose-response curve is a graphical representation of the relationship between the dose of a herbicide and the magnitude of the plant's response. The resulting sigmoidal curve is typically analyzed using a four-parameter log-logistic model.[14][15] This model allows for the precise calculation of the GR50, which is the inflection point of the curve. Comparing the GR50 values of a novel compound to those of commercial standards provides a direct measure of relative potency.
Detailed Experimental Protocol: Whole-Plant Potency Assay
This protocol outlines a standard whole-plant bioassay conducted in a controlled greenhouse environment.[16]
Step 1: Plant Propagation
-
Fill pots or trays with a standardized greenhouse soil mix.
-
Sow seeds of the selected plant species at a uniform depth.
-
Place the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25°C day / 18°C night), light (e.g., 16-hour photoperiod), and humidity.
-
Water the plants as needed to maintain consistent soil moisture.
-
Grow plants until they reach the appropriate growth stage for treatment, typically the 2-4 true leaf stage.[17]
Step 2: Herbicide Preparation
-
Prepare a stock solution of the novel herbicide and each commercial standard in an appropriate solvent (e.g., acetone with a surfactant like Tween-20).
-
Perform a serial dilution of the stock solution to create a range of at least 6-8 concentrations. A logarithmic or semi-logarithmic series is essential to capture the full dose-response relationship.
-
Include a "vehicle control" treatment containing only the solvent and surfactant to serve as the negative control (0% effect).
Step 3: Herbicide Application
-
Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.
-
Apply the herbicide solutions to the plants using a track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha). This ensures uniform spray coverage.
-
After application, return the plants to the greenhouse and monitor their growth.
Step 4: Data Collection and Analysis
-
After a set period, typically 14 to 21 days post-application, assess the herbicidal effect.[17]
-
The most objective endpoint is the measurement of plant biomass.[18] Harvest the above-ground tissue from each pot, place it in a labeled paper bag, and dry it in an oven at ~70°C until a constant weight is achieved.
-
Record the dry weight for each plant or pot.
-
Express the dry weight of each treated plant as a percentage of the average dry weight of the vehicle control plants.
-
Fit the data to a four-parameter log-logistic curve using statistical software (e.g., R with the 'drc' package) to determine the GR50 value and its corresponding confidence intervals.[19]
Visualizing the Experimental Workflow
Figure 1. Workflow for a whole-plant herbicide dose-response assay.
Chapter 3: Assessing Phytotoxicity and Injury Symptoms
While quantitative GR50 data is paramount, a qualitative assessment of phytotoxicity provides invaluable context. Different herbicides induce distinct visual symptoms based on their MoA. Systematically scoring these symptoms can help confirm the MoA and reveal subtle differences between compounds.
Phytotoxicity Scoring
At the same time as biomass harvesting (e.g., 14-21 days after treatment), visually assess each plant for signs of injury. A common method is to use a percentage scale where 0% represents no visible injury (identical to the vehicle control) and 100% represents complete plant death.[20]
Characteristic Symptoms of Benchmark Herbicides
-
Glyphosate (Systemic): Symptoms develop slowly over several days.[3] They typically appear in new growth regions (meristems) due to translocation.[1] Look for initial growth cessation, followed by chlorosis (yellowing) and eventual necrosis (browning and tissue death).[3]
-
Glufosinate (Contact): Symptoms appear rapidly, often within hours. Injury is restricted to tissues directly contacted by the spray. Look for leaf lesions, chlorosis, and rapid necrosis.[5]
-
Paraquat (Contact): Extremely rapid action.[11] Causes water-soaked lesions on leaves within hours, which quickly become necrotic as cell membranes are destroyed.[9][11]
Observing the symptomology of your novel compound and comparing it to these "fingerprints" can provide strong evidence for its mode of action (i.e., contact vs. systemic).
Chapter 4: Data Synthesis and Comparative Analysis
The final and most critical step is to synthesize all the quantitative and qualitative data into a clear, comparative framework. This allows for an objective evaluation of the novel herbicide's performance profile.
The Comparative Data Summary Table
Summarize your key findings in a structured table. This provides an at-a-glance comparison of your lead compound against the commercial standards across all tested species.
| Compound | Target Species | GR50 (g a.i./ha) | 95% Confidence Interval | Primary Symptoms (at GR90 Dose) |
| Novel Herbicide X | Amaranthus palmeri | 25 | (22.1 - 28.3) | Systemic chlorosis, meristematic necrosis |
| Zea mays | > 500 | - | Minor stunting at highest dose | |
| Glyphosate | Amaranthus palmeri | 50 | (45.2 - 55.1) | Systemic chlorosis, meristematic necrosis |
| Zea mays | 65 | (58.9 - 71.8) | Severe systemic chlorosis and necrosis | |
| Glufosinate | Amaranthus palmeri | 150 | (135.7 - 166.2) | Contact necrosis, leaf spotting |
| Zea mays | 180 | (162.4 - 199.8) | Severe contact necrosis |
Table 1: Example data summary comparing "Novel Herbicide X" with commercial standards. Data is hypothetical.
Interpreting the Results: Building the Efficacy Profile
The data in the summary table allows you to build a compelling narrative around your compound's efficacy profile.
-
Potency: In the example above, Novel Herbicide X (GR50 = 25 g/ha) is twice as potent as Glyphosate (GR50 = 50 g/ha) on Amaranthus palmeri.
-
Spectrum: By comparing GR50 values across a range of monocot and dicot weeds, you can determine if your compound is a broad-spectrum herbicide or if it shows a preference for certain types of plants.
-
Selectivity: The ratio of the GR50 on a crop versus a weed is a measure of selectivity. In Table 1, Novel Herbicide X has a high GR50 on Zea mays (>500 g/ha) and a low GR50 on A. palmeri (25 g/ha), indicating a selectivity index of >20x. This is a highly desirable trait for a post-emergence herbicide in corn. Glyphosate, by contrast, is non-selective, with similar potency on both the weed and the crop.
-
Mode of Action: The observed symptoms for Novel Herbicide X (systemic chlorosis, meristematic necrosis) are consistent with those of Glyphosate, supporting the hypothesis of a similar systemic MoA. This differs starkly from the contact action of Glufosinate.
Visualizing the Dose-Response Relationship
Figure 2. A conceptual four-parameter log-logistic dose-response curve.
Conclusion: Beyond the Initial Benchmark
Successfully benchmarking a novel herbicide against commercial standards is a foundational achievement in its development pathway. The data generated from these studies provides the first clear, quantitative evidence of a compound's potential value and differentiation. A strong performance—such as higher potency, a unique spectrum of activity, or improved crop selectivity—provides the necessary impetus for progression into more advanced stages of development, including formulation optimization, field trials, and regulatory studies. This rigorous, comparative approach ensures that only the most promising candidates, armed with a robust dataset, move forward, ultimately increasing the probability of success in the highly competitive agrochemical market.
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OECD. (2009). OECD Guideline for the Testing of Chemicals 509: Crop Field Trial. Retrieved January 8, 2026, from [Link]
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Weed Control Journal. (2017). Experimental methods to evaluate herbicides behavior in soil. Retrieved January 8, 2026, from [Link]
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Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. Retrieved January 8, 2026, from [Link]
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Knezevic, S. Z. (2005). Analysis of herbicide dose-response curves with R statistical software. Meeting of the Weed Science Society of America. Retrieved January 8, 2026, from [Link]
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Weed Science Society of America. (n.d.). Herbicides. Retrieved January 8, 2026, from [Link]
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Weed Science Society of America. (2012). Weed Science Society of America Endorses Strategies to Reduce the Threat of Herbicide Resistance to Agricultural Productivity. Retrieved January 8, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-5-methyl-1H-pyrazol-3-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-chloro-5-methyl-1H-pyrazol-3-amine, ensuring the protection of laboratory personnel and the environment.
This guide is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA)[3][4][5][6]. Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory[7].
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment is crucial. Based on data from analogous compounds, the primary hazards are likely to be:
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Harmful if Swallowed: Acute oral toxicity is a potential concern[8][9][10].
Table 1: Hazard Profile and Required PPE
| Hazard Classification (Presumed) | GHS Pictogram (Presumed) | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Exclamation Mark | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| Serious Eye Irritant (Category 2A) | Exclamation Mark | Safety glasses with side shields or chemical splash goggles |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Exclamation Mark | Use in a well-ventilated area or under a chemical fume hood |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling[8]. |
All handling and preparation for disposal of this compound and its containers must be conducted within a certified chemical fume hood to minimize inhalation exposure[7][11].
Part 2: Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal[12][13]. This compound waste must be handled as a distinct hazardous waste stream.
Experimental Protocol: Waste Collection and Container Labeling
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
For solutions containing this compound, use a compatible liquid waste container, also typically HDPE. Ensure the container has a secure, screw-top cap[14].
-
Never use containers that previously held incompatible materials, especially strong oxidizing agents or acids, as amines can react with these substances[13][15][16].
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound, and any grossly contaminated items like weigh boats or filter paper, in the designated solid waste container.
-
Liquid Waste: Collect any solutions containing this compound in the designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated PPE: Gloves and other disposable PPE that are contaminated with this compound should be placed in a sealed bag and disposed of as solid hazardous waste[17].
-
-
Container Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste"[14].
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Keep the container closed at all times except when adding waste[5][18].
-
Part 3: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Part 4: Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Experimental Protocol: Small Spill Cleanup
For small spills (less than 100 mL of a dilute solution or a few grams of solid) that you are trained and comfortable cleaning up:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE, including a lab coat, double gloves (nitrile), and chemical splash goggles.
-
Containment and Absorption:
-
For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
For liquid spills, cover with an inert absorbent material.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials (absorbent pads, contaminated wipes) in a sealed bag and dispose of them as hazardous waste.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team.
Part 5: Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[19]. This is a violation of EPA regulations and poses a significant threat to aquatic ecosystems[13].
The only acceptable disposal method is through a licensed hazardous waste management company[12][13]. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste[18]. Follow your facility's protocol for requesting a hazardous waste pickup.
By adhering to these procedures, you contribute to a safe and sustainable research environment. The principles of careful planning, proper handling, and compliant disposal are paramount in our shared responsibility to protect ourselves, our colleagues, and our planet.
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem. [Link]
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A Comprehensive Guide to the Safe Handling of 4-chloro-5-methyl-1H-pyrazol-3-amine
This guide provides essential safety and operational protocols for the handling and disposal of 4-chloro-5-methyl-1H-pyrazol-3-amine. The information herein is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar substituted pyrazoles.[1][2][3] This approach aligns with established laboratory safety principles, where data from analogous compounds are used to inform risk assessment and handling procedures.
The primary hazards associated with similar pyrazole compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5][6] Therefore, all handling of this compound should be conducted with the assumption that it is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The careful selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing chemical exposure. The following PPE is mandatory when handling this compound.
| Body Part | Protective Equipment | Specifications & Recommendations | Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3] | To protect eyes and face from splashes, dust, and vapors which can cause serious irritation or damage.[1][3] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended.[1] Always inspect gloves for integrity before use and replace them immediately if contaminated. For prolonged or immersive contact, consider double-gloving.[3] | To prevent skin contact, which can cause irritation or toxic effects.[1][3] |
| Body | Laboratory Coat | A properly fitting, buttoned lab coat should be worn to protect the skin.[3] | To protect skin and personal clothing from contamination.[2] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[2] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[2][5][6] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory. | To protect against spills and falling objects.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
Pre-Handling and Preparation
-
Engineering Controls : Before beginning work, ensure that engineering controls are operational. This includes a certified chemical fume hood, as well as an accessible and functional eyewash station and safety shower.[2]
-
Review Safety Information : Always review the most current safety information for structurally similar compounds before use.[2]
-
Assemble PPE : Don all required PPE as specified in the table above before entering the handling area.[2]
Handling and Use
-
Location : All weighing and handling of the solid compound or its solutions must be performed inside a chemical fume hood to minimize inhalation exposure and contain any potential dust.[2]
-
Avoid Contact : Take measures to avoid direct contact with the skin, eyes, and clothing.[2]
-
Dust and Aerosol Prevention : Avoid actions that generate dust, such as crushing or vigorous scraping.[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[2][5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7]
Storage
-
Container : Keep the container tightly closed when not in use.[2][7]
-
Conditions : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][8]
The logical workflow for the safe handling of this compound is illustrated below.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Segregation and Collection
-
Chemical Waste : All unused or waste this compound, as well as solutions containing it, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be disposed of in a designated solid hazardous waste container.[1][2]
Disposal Procedure
-
Labeling : Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
The disposal workflow is outlined in the diagram below.
Caption: Waste disposal workflow for this compound.
References
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Pyrazole.
- Benchchem. (n.d.). Personal protective equipment for handling 3-(4-nitrophenyl)-1H-pyrazole.
- Benchchem. (n.d.). Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet.
- PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Apollo Scientific. (2023, August 30). 5-Chloro-1H-pyrazol-3-amine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
